Chroman-8-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-8-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,11-12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKDZQONQZOKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701322 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685514-79-8 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dihydro-2H-1-benzopyran-8-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Bridging Privileged Scaffolds with Versatile Functionality
An In-depth Technical Guide to the Synthesis and Characterization of Chroman-8-boronic acid
The chroman framework is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active molecules, including tocopherols (Vitamin E) and various anticancer agents.[1][2][3] Its inherent biological relevance makes it a cornerstone in medicinal chemistry and drug discovery.[4][5] Boronic acids, in turn, are exceptionally versatile synthetic intermediates, most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction provides a powerful and functional-group-tolerant method for forming carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[9][10]
This compound merges these two critical domains. It presents a stable, functional handle on the chroman scaffold, opening a gateway for medicinal chemists to elaborate the core structure through palladium-catalyzed cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound, grounded in the principles of robust and reproducible organic chemistry.
Section 1: Synthetic Strategy via Lithiation-Borylation
The most reliable and efficient pathway to introduce a boronic acid group onto an aromatic ring is through a lithiation-borylation sequence.[11][12] This strategy involves the transformation of an aryl halide into a highly reactive organolithium species, which is then "trapped" with an electrophilic boron reagent.
Our retrosynthetic approach is as follows:
-
Target: this compound.
-
Key Transformation: Hydrolysis of a boronate ester.
-
Precursor 1: An aryl boronate ester, formed by reacting an organolithium with a trialkyl borate.
-
Precursor 2: 8-Lithio-chroman, generated via lithium-halogen exchange from 8-bromo-chroman.
-
Starting Material: 8-Bromo-chroman.
This pathway is advantageous due to the high reactivity of organolithium reagents, which ensures a rapid and generally high-yielding reaction with the borate ester, and the commercial availability or straightforward synthesis of the required 8-bromo-chroman starting material.[13][14]
Section 2: Synthesis Protocol
This process is divided into two primary stages: the preparation of the key intermediate, 8-bromo-chroman, and its subsequent conversion to the target boronic acid.
Part A: Synthesis of 8-Bromo-chroman
While 8-bromo-chroman can be purchased, a common laboratory synthesis involves the reduction and subsequent bromination of a chroman-4-one precursor. A representative procedure starting from the related 8-bromo-4-chromanone is outlined below.[14][15]
Experimental Protocol: Clemmensen Reduction of 8-Bromo-4-chromanone
-
Apparatus Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add amalgamated zinc granules (prepared from 20 g of zinc and 2 g of mercuric chloride).
-
Reagent Addition: Add 50 mL of water, 10 mL of concentrated hydrochloric acid, and 5 g of 8-bromo-4-chromanone.
-
Reaction: Heat the mixture to a vigorous reflux with efficient stirring. Periodically (every 4-5 hours), add an additional 5 mL of concentrated hydrochloric acid. Monitor the reaction by TLC until the starting material is consumed (typically 24-48 hours).
-
Workup: Cool the reaction mixture to room temperature and decant the aqueous layer from the zinc. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 8-bromo-chroman, which can be purified by column chromatography.
Part B: Synthesis of this compound
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-butyllithium are extremely strong bases and will be instantly quenched by protic sources, including water. All glassware must be oven- or flame-dried, and all solvents must be anhydrous.
-
Low Temperature (-78 °C): The lithium-halogen exchange is very fast. Performing the reaction at low temperatures (typically a dry ice/acetone bath) prevents side reactions, such as the deprotonation of the benzylic protons on the chroman ring, ensuring high selectivity.[11]
-
Boron Electrophile: Triisopropyl borate, B(O-iPr)₃, is used as the boron source. Upon addition of the aryllithium, it forms a stable tetracoordinate boronate complex.[12]
-
Aqueous Acid Workup: The workup with aqueous acid serves two purposes: it quenches any remaining organolithium species and hydrolyzes the boronate ester to the desired boronic acid.
Experimental Protocol: Lithiation-Borylation of 8-Bromo-chroman
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add 8-bromo-chroman (1.0 eq) and anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.
-
Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Section 3: Purification Protocol: An Acid-Base Approach
Boronic acids can be challenging to purify via standard silica gel chromatography due to their propensity to form trimeric anhydrides (boroxines) and potential for decomposition on the acidic silica surface.[16][17] A more robust method leverages the acidic nature of the boronic acid group.[18]
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a cold, aqueous base solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its sodium boronate salt, leaving non-acidic organic impurities behind. Repeat the extraction 2-3 times.
-
Wash: Wash the combined basic aqueous layers with diethyl ether once to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1 M HCl until the pH is ~2. The pure this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum.
-
Recrystallization (Optional): For exceptionally high purity, the solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[19]
| Parameter | Expected Value | Notes |
| Chemical Formula | C₉H₁₁BO₃ | [20] |
| Molecular Weight | 177.99 g/mol | [21] |
| Physical Form | Solid | [20] |
| Typical Yield | 60-80% (from 8-bromo-chroman) | Varies based on reaction scale and purity of reagents. |
| Purity (Post-Purification) | >95% | [20] |
Section 4: Comprehensive Characterization
Unequivocal characterization is essential to confirm the structure and purity of the final product.
| Technique | Expected Results and Interpretation |
| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals corresponding to the protons on the benzene ring. Aliphatic Region (δ 4.2 ppm, t; δ 2.8 ppm, t; δ 2.0 ppm, m): Signals corresponding to the -OCH₂-, Ar-CH₂-, and -CH₂-CH₂-CH₂- protons of the chroman core, respectively. Boronic Acid (δ ~8.0 ppm, br s): A broad singlet for the B(OH)₂ protons, which is D₂O exchangeable. |
| ¹³C NMR | Approximately 9 distinct signals confirming the carbon framework of the chroman ring. The carbon attached to the boron atom (C8) will appear at a characteristic chemical shift (~125-135 ppm) but may be broad or have a low intensity due to quadrupolar relaxation. |
| ¹¹B NMR | A single, relatively broad signal in the range of δ 28-32 ppm is expected.[22][23][24] This chemical shift is characteristic of a trigonal planar (sp²-hybridized) aryl boronic acid and is a definitive confirmation of the functional group's presence.[25] |
| HRMS (ESI+) | Calculation for [M+H]⁺: C₉H₁₂BO₃⁺. The observed mass should be within 5 ppm of the calculated exact mass, confirming the elemental composition. |
| FT-IR | ~3300 cm⁻¹ (broad): Strong, broad O-H stretching vibration characteristic of the hydrogen-bonded boronic acid hydroxyl groups. ~1350 cm⁻¹ (strong): B-O stretching vibration. ~2900 cm⁻¹: C-H stretching of the aliphatic portion. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Section 5: Stability, Handling, and Storage
Boronic acids require careful handling to ensure their integrity. The primary degradation pathways are protodeboronation (cleavage of the C-B bond) and oxidation.[26]
-
Storage: For long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (below 4°C).[26]
-
Handling: Avoid prolonged exposure to air and moisture, which can lead to hydrolysis and the formation of boroxines. Use in a well-ventilated area or fume hood.
-
Incompatibilities: Avoid strong oxidizing agents and extreme pH conditions which can accelerate decomposition.[26]
Section 6: Application Spotlight - The Suzuki-Miyaura Coupling
The primary value of this compound is its utility in C-C bond formation. In a typical Suzuki-Miyaura reaction, it can be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base to construct more complex molecular architectures.[7][27]
This reaction enables the direct linkage of the chroman scaffold at the 8-position to other aromatic, heteroaromatic, or vinyl groups, providing a powerful tool for building libraries of novel compounds for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. scispace.com [scispace.com]
- 13. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 8-Bromo-4-chromanone synthesis - chemicalbook [chemicalbook.com]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 17. researchgate.net [researchgate.net]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
- 20. Chroman-8-ylboronic acid | 685514-79-8 [sigmaaldrich.com]
- 21. labshake.com [labshake.com]
- 22. researchgate.net [researchgate.net]
- 23. par.nsf.gov [par.nsf.gov]
- 24. [PDF] A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
An In-depth Technical Guide to Chroman-8-boronic acid: Properties, Synthesis, and Applications
Abstract
Chroman-8-boronic acid is a versatile heterocyclic organoboron compound that has garnered significant attention in medicinal chemistry and synthetic organic chemistry. Its unique structural motif, combining a chroman scaffold with a reactive boronic acid group, makes it a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery.[1][2] This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and key applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety considerations, and mechanistic insights are provided to serve as a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Boronic Acids in Modern Synthesis
Boronic acids, organic compounds bearing a C–B bond and two hydroxyl groups (R-B(OH)₂), are a cornerstone of modern synthetic chemistry.[3][4] Their relative stability to air and moisture, coupled with their remarkable reactivity in palladium-catalyzed reactions, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[2] The Suzuki-Miyaura coupling, a reaction between an organoboron compound and an organic halide, stands as a preeminent example of their utility, enabling the construction of complex molecular architectures under mild conditions.[5][6][7]
The incorporation of boronic acid moieties into drug discovery programs has seen a dramatic increase, with several FDA-approved drugs featuring this functional group.[1][8] this compound emerges as a particularly interesting reagent, offering the rigid, bicyclic chroman scaffold which is a common feature in many biologically active natural products and synthetic compounds. This guide aims to provide the in-depth technical knowledge required to effectively utilize this powerful synthetic intermediate.
Core Chemical Properties and Structure
This compound is a white to off-white solid at room temperature. Its structure consists of a 3,4-dihydro-2H-chromene (chroman) ring system with a boronic acid group substituted at the 8-position. The presence of the sp²-hybridized boron atom with its vacant p-orbital confers Lewis acidity to the molecule, a key feature in its reactivity.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 685514-79-8 | [10][11][12][13][14][15] |
| Molecular Formula | C₉H₁₁BO₃ | [10][11] |
| Molecular Weight | 177.99 g/mol | [10][11] |
| Physical Form | Solid | |
| Boiling Point | 384.0 ± 52.0 °C at 760 mmHg | |
| IUPAC Name | (3,4-dihydro-2H-chromen-8-yl)boronic acid | |
| SMILES | O=B(O)c1cccc2OCCCc12 | [10][15] |
| InChI Key | LUKDZQONQZOKEA-UHFFFAOYSA-N | [11] |
Note: Data is aggregated from supplier and database information. Experimental values may vary.
Synthesis and Preparation
The synthesis of arylboronic acids like this compound can be achieved through several established methods.[4][16] A common and highly effective route is the Miyaura borylation reaction.[4] This palladium-catalyzed process typically involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the desired boronic acid.
Causality in Synthesis: The choice of an aryl halide (e.g., 8-bromochroman) as a starting material is strategic. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle, while generally being stable enough for handling and storage. The subsequent hydrolysis step is crucial to convert the intermediate boronate ester into the free boronic acid, which is the active species in many subsequent coupling reactions.
Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound in synthetic chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5][6][17] This powerful reaction forms a new carbon-carbon bond between the chroman scaffold and various sp²-hybridized carbon atoms (e.g., from aryl, heteroaryl, or vinyl halides/triflates).[6] This modular approach is invaluable in drug discovery for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.[2]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[17][18] The process can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.[5][6][18]
-
Transmetalation: The organic group from the boronic acid (in this case, the chroman moiety, R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[6][7]
-
Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5][6][18]
Visualization of the Catalytic Cycle
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide. It is intended as a starting point and must be optimized for specific substrates.
Trustworthiness through Detail: This protocol is designed to be self-validating by providing clear, actionable steps and justifications for reagent choices. Adherence to inert atmosphere techniques is critical for success, as Pd(0) species are oxygen-sensitive.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[5]
-
Base (e.g., K₂CO₃, 2.0 equiv)[5]
-
Solvent system (e.g., deoxygenated 1,4-dioxane/water, 4:1 v/v)[5]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Round-bottom flask, condenser, magnetic stir bar, rubber septum
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and condenser under a high vacuum. Allow the apparatus to cool to room temperature under a positive pressure of an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the this compound (1.0 equiv), the aryl bromide (1.1 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (0.05 equiv).
-
Experimental Insight: The use of a slight excess of the aryl bromide ensures complete consumption of the potentially more valuable boronic acid. The base (K₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation.[7]
-
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Via syringe, add the deoxygenated solvent mixture (e.g., for a 7 mmol scale, ~25 mL of dioxane/water).[5]
-
Expertise Note: Deoxygenating the solvent (by sparging with argon for 20-30 minutes) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (e.g., 12-24 hours).[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity and reactivity of this compound and ensure laboratory safety.
-
Storage: Boronic acids should be stored in tightly closed containers in a cool, dry, and well-ventilated place, protected from moisture.[19][20][21] Refrigeration is recommended for long-term storage.[19] Storing under an inert atmosphere (e.g., nitrogen) can further prevent degradation.[19]
-
Handling: As a solid powder, minimize dust generation during handling.[19] Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid contact with skin and eyes and prevent inhalation.[19]
-
Safety: this compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Consult the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its stable, easily handled nature, combined with its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, makes it an ideal reagent for introducing the chroman motif into complex molecular targets. By understanding its fundamental properties, mastering the detailed experimental protocols for its use, and adhering to proper safety and handling procedures, researchers can effectively leverage this compound to accelerate their discovery and development programs.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. labshake.com [labshake.com]
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- 15. 685514-79-8|Chroman-8-ylboronic acid|BLD Pharm [bldpharm.com]
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- 19. benchchem.com [benchchem.com]
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- 21. borax.com [borax.com]
The Advent and Evolution of Chroman Boronic Acids: A Technical Guide for Chemical Innovators
Abstract
The confluence of heterocyclic chemistry and organoboron innovation has given rise to a versatile class of molecules: chroman boronic acid derivatives. This in-depth guide navigates the historical landscape of boronic acid discovery, charts the evolution of synthetic methodologies, and illuminates the journey of chroman boronic acids from conceptual scaffolds to indispensable tools in modern drug discovery and organic synthesis. We will explore the foundational principles that underscore their synthesis, delve into their applications, and provide validated experimental protocols for their preparation and use, offering researchers and drug development professionals a comprehensive resource to harness the potential of these remarkable compounds.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the chroman framework is recognized as a "privileged structure," a molecular scaffold that is capable of binding to multiple biological targets. Concurrently, the boronic acid moiety has emerged as a uniquely versatile functional group, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and its increasing presence in FDA-approved pharmaceuticals.[1] The fusion of these two entities into chroman boronic acid derivatives has created a powerful class of chemical building blocks, enabling the construction of complex molecular architectures with significant therapeutic potential.
This guide provides a technical journey into the world of chroman boronic acids. It begins by tracing the historical roots of boronic acid chemistry, from its initial discovery to the development of robust synthetic methods. It then explores the strategic incorporation of the boronic acid group onto the chroman scaffold, detailing the evolution of synthetic strategies and their underlying chemical principles. Finally, it highlights the critical role these derivatives play in contemporary drug discovery and organic synthesis, supported by practical, field-proven experimental protocols.
A Historical Perspective: The Genesis of Boronic Acid Chemistry
The story of chroman boronic acids is intrinsically linked to the broader history of organoboron chemistry. The first isolation of a boronic acid was reported in 1860 by Edward Frankland, who synthesized ethylboronic acid through a two-step process involving the reaction of diethylzinc with triethyl borate, followed by oxidation.[2][3][4] For nearly a century, boronic acids remained largely a chemical curiosity.
The landscape began to change dramatically in the latter half of the 20th century. The development of new synthetic methods and a deeper understanding of their reactivity profiles set the stage for their widespread adoption. A pivotal moment came with the advent of palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Paradigm Shift
The Suzuki-Miyaura cross-coupling reaction, first reported in the late 1970s, revolutionized the formation of carbon-carbon bonds. This reaction, which couples an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst, offered a highly efficient and functional-group-tolerant method for constructing complex molecules. The stability, low toxicity, and commercial availability of boronic acids made them ideal coupling partners. This breakthrough was a critical catalyst for the surge in research and application of boronic acid derivatives.[1]
The Rise of Boron in Medicinal Chemistry
Initially, boron-containing compounds were often viewed with suspicion in medicinal chemistry due to perceived toxicity.[5] This perception began to shift with a growing understanding of their unique chemical properties. The boron atom in a boronic acid possesses a vacant p-orbital, allowing it to act as a Lewis acid and form reversible covalent bonds with diols, a feature that has been exploited in areas like glucose sensing.[2]
The landmark approval of bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 as a first-in-class proteasome inhibitor for treating multiple myeloma marked a turning point.[5] It demonstrated unequivocally the therapeutic potential of boronic acid-containing drugs and spurred a significant increase in their exploration within pharmaceutical research and development.[1]
The Emergence of Chroman Boronic Acids
While a singular "discovery" of chroman boronic acids is not documented in the literature as a distinct event, their emergence can be seen as a logical and powerful extension of the advancements in both chroman synthesis and boronic acid chemistry. As the utility of both the chroman scaffold and the boronic acid functional group became increasingly apparent, synthetic chemists sought to combine them to create novel, highly functionalized building blocks.
The development of methods to install a boronic acid group onto an aromatic ring was the key enabler. Two primary strategies have proven most effective for the synthesis of aryl boronic acids, which are directly applicable to the chroman system:
-
Lithiation-Borylation: This classic method involves the deprotonation of an aromatic C-H bond using a strong organolithium base (like n-butyllithium), followed by quenching the resulting aryllithium species with a boron electrophile, typically a trialkyl borate such as trimethyl borate.[5][6][7][8][9][10] Subsequent hydrolysis yields the desired boronic acid. This approach allows for the regioselective installation of the boronic acid group, directed by the substitution pattern of the chroman ring.
-
Palladium-Catalyzed Miyaura Borylation: A more modern and often milder alternative is the Miyaura borylation reaction.[11][12][13][14] This palladium-catalyzed process couples a halo-chroman (typically a bromo- or iodo-chroman) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11][13] This method exhibits excellent functional group tolerance and has become a preferred route for synthesizing boronic esters, which are stable, easily purified, and readily converted to boronic acids or used directly in subsequent reactions.
The availability of building blocks like Chroman-6-boronic acid, pinacol ester from commercial suppliers today is a testament to the successful application and refinement of these synthetic strategies.
Synthetic Strategies and Methodologies
The synthesis of chroman boronic acid derivatives requires a robust and reliable set of experimental procedures. Below are detailed protocols for the preparation of a key intermediate, 6-bromochroman, and its subsequent conversion to the corresponding boronic acid pinacol ester via Miyaura borylation.
Key Intermediate: Synthesis of 6-Bromochroman
A common precursor for chroman-6-boronic acid is 6-bromochroman. Its synthesis can be achieved through various methods, including the cyclization of a corresponding bromophenol derivative.
Diagram: Synthesis of 6-Bromochroman
Caption: Workflow for the two-step synthesis of 6-Bromochroman.
Protocol: Miyaura Borylation of 6-Bromochroman
This protocol describes the palladium-catalyzed conversion of 6-bromochroman to its corresponding boronic acid pinacol ester, a versatile intermediate for further synthetic transformations.
Materials:
-
6-Bromochroman
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 6-bromochroman (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the 6-bromochroman.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure chroman-6-boronic acid pinacol ester.
Diagram: Catalytic Cycle of Miyaura Borylation
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
Applications in Drug Discovery and Development
The value of chroman boronic acids lies in their utility as synthetic intermediates. The boronic acid (or ester) functionality serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, primarily the Suzuki-Miyaura coupling. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
For instance, the chroman-6-boronic acid pinacol ester synthesized above can be coupled with a variety of aryl or heteroaryl halides to generate biaryl structures, a common motif in pharmacologically active molecules.
Table 1: Representative Suzuki-Miyaura Couplings with Chroman-6-Boronic Acid Pinacol Ester
| Entry | Aryl Halide Partner | Product Structure | Potential Therapeutic Area |
| 1 | 4-Bromopyridine | 6-(Pyridin-4-yl)chroman | CNS disorders, Kinase inhibition |
| 2 | 1-Bromo-4-fluorobenzene | 6-(4-Fluorophenyl)chroman | Metabolic disorders, Oncology |
| 3 | 2-Bromothiophene | 6-(Thiophen-2-yl)chroman | Anti-infectives, Anti-inflammatory |
| 4 | Methyl 4-iodobenzoate | Methyl 4-(chroman-6-yl)benzoate | Cardiovascular diseases |
This modular approach significantly accelerates the drug discovery process, enabling medicinal chemists to fine-tune the physicochemical and pharmacological properties of lead compounds.[15]
Conclusion and Future Outlook
The history of chroman boronic acid derivatives is a compelling narrative of chemical evolution. From the foundational discovery of boronic acids in the 19th century to the development of powerful palladium-catalyzed reactions, the stage was set for the creation of these hybrid structures. While not born from a single "eureka" moment, their emergence represents a sophisticated convergence of synthetic strategy and an understanding of pharmacologically relevant scaffolds.
Today, chroman boronic acids are firmly established as high-value intermediates in the synthetic chemist's toolbox. They empower the rapid and efficient synthesis of complex molecules, driving innovation in drug discovery and materials science. The continued development of novel borylation techniques and the exploration of new biological targets for chroman-based structures ensure that the story of these versatile compounds is far from over. Future research will undoubtedly uncover new applications and synthetic pathways, further cementing the legacy of chroman boronic acids in the annals of chemical science.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. mdpi.com [mdpi.com]
Introduction: A Versatile Scaffold for Modern Synthesis
An In-Depth Technical Guide to Chroman-8-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS Number: 685514-79-8) has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis. Its structure uniquely combines the privileged chroman scaffold, a core component of many biologically active compounds, with the versatile boronic acid functional group.[1] This duality makes it an invaluable intermediate for the construction of complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. Boronic acids are renowned for their stability, low toxicity, and diverse reactivity, serving as essential precursors in the synthesis of novel therapeutic agents and materials.[2][3][4] This guide offers a comprehensive technical overview of this compound, from its fundamental properties and handling to its core applications and detailed experimental protocols, designed to empower researchers in their synthetic endeavors.
Physicochemical Properties and Structural Data
A clear understanding of a reagent's physical and chemical properties is the foundation of its effective application in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 685514-79-8 | [5][6][7][8] |
| Molecular Formula | C₉H₁₁BO₃ | [5][6][7] |
| Molecular Weight | 177.99 g/mol | [7] |
| IUPAC Name | (3,4-dihydro-2H-chromen-8-yl)boronic acid | [5] |
| Appearance | Solid | [5][9] |
| Boiling Point | 384.0 ± 52.0 °C at 760 mmHg (Predicted) | [5] |
| Typical Purity | ≥95% | [5][6] |
| Storage Temperature | Room Temperature | [5] |
Chemical Structure:
Figure 1. Structure of this compound.
Safety, Handling, and Storage
Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of the reagent. This compound is classified with GHS07 hazards.[5]
Hazard Identification: [5]
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling and Storage Protocols:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[10][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[9][10][11] If dust formation is significant, use a NIOSH/MSHA-approved respirator.[12]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[9][11] Do not breathe dust. Wash hands thoroughly after handling.[9][10][11] Keep away from heat, sparks, and open flames.[10][11]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The compound should be stored away from incompatible materials such as strong oxidizing agents.[9][10]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The synthetic utility of this compound is primarily derived from its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used methods for forming carbon-carbon bonds.[4][13][14]
Mechanistic Principle: The reaction couples an organoboron compound (this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[13][14] The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step in the catalytic cycle.[13] The chroman moiety remains intact, allowing for the direct installation of this valuable heterocyclic system onto various aromatic or vinylic partners.
Experimental Protocols: Synthesis and Purification
The following sections provide standardized, field-proven methodologies. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a representative coupling of this compound with an aryl bromide. Conditions may require optimization based on the specific substrate.
Objective: To synthesize an 8-aryl-chroman derivative via a palladium-catalyzed cross-coupling reaction.
Methodology:
-
Vessel Preparation (The "Why"): To prevent deactivation of the palladium catalyst, which is sensitive to oxygen, the reaction must be conducted under an inert atmosphere.
-
Step: Place a magnetic stir bar into a round-bottom flask equipped with a reflux condenser. Dry the glassware thoroughly in an oven and allow it to cool under a stream of nitrogen or argon.
-
-
Reagent Addition (The "Why"): The reagents are added in a specific order to ensure proper mixing and initiation. The base is essential for activating the boronic acid for transmetalation.[13]
-
Step: To the flask, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), and the base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Step: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
-
Solvent and Degassing (The "Why"): Solvents must be degassed to remove dissolved oxygen. A biphasic system (e.g., toluene and water) is often effective, with the inorganic base residing in the aqueous phase and the organic reactants and catalyst in the organic phase.[15]
-
Step: Add the solvent system, such as a 4:1 mixture of toluene and water.
-
Step: Bubble nitrogen or argon through the stirred mixture for 15-20 minutes to ensure the removal of any residual oxygen.
-
-
Reaction Execution (The "Why"): Heating accelerates the reaction rate. The progress is monitored to determine the point of completion and avoid side reactions or decomposition.
-
Step: Heat the reaction mixture to reflux (typically 85-110 °C, depending on the solvent) with vigorous stirring.
-
Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Extraction (The "Why"): The work-up procedure quenches the reaction and separates the desired organic product from the inorganic salts, base, and catalyst residues.
-
Step: Once the reaction is complete, cool the mixture to room temperature.
-
Step: Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Step: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Step: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (The "Why"): The crude product must be purified to remove unreacted starting materials, byproducts, and catalyst residues.
-
Step: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
-
Protocol: Strategies for Boronic Acid Purification
Boronic acids can be challenging to purify due to their polarity and tendency to form anhydrides (boroxines).[16][17] Standard silica gel chromatography can sometimes lead to decomposition.[16] Below are validated alternative strategies.
Method 1: Purification via Salt Formation [18][19] This method leverages the acidic nature of the boronic acid to separate it from neutral impurities.
-
Dissolve the crude this compound in an appropriate solvent.
-
Treat the solution with an aqueous base (e.g., NaOH, K₂CO₃) to form the water-soluble boronate salt.[19]
-
Wash the aqueous solution with a nonpolar organic solvent (e.g., diethyl ether) to extract any non-acidic, organic-soluble impurities.[19]
-
Separate the layers and carefully acidify the aqueous layer with an acid (e.g., HCl) until the pure boronic acid precipitates.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Method 2: Purification via Adduct Formation [16][20] Boronic acids can form stable, crystalline adducts with diols or amino alcohols like diethanolamine.
-
Dissolve the crude boronic acid in a solvent like ether.
-
Add diethanolamine to form the diethanolamine adduct, which is often a crystalline solid that will precipitate.
-
Isolate the crystalline adduct by filtration.
-
The free boronic acid can be recovered by treating the adduct with an acid and extracting it into an organic solvent.[20]
Analytical Characterization
Confirming the identity and purity of this compound and its reaction products is essential.
-
High-Performance Liquid Chromatography (HPLC) / Mass Spectrometry (MS): This is a primary technique for assessing purity and monitoring reaction progress.[21] A reversed-phase C18 column is commonly used.[22][23] MS provides confirmation of the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product. Boron NMR (¹¹B NMR) can also be used to characterize the boronic acid itself.
-
Post-Column Derivatization: For selective detection in complex mixtures, HPLC can be coupled with post-column derivatization using reagents like alizarin, which forms fluorescent complexes with boronic acids.[24]
Conclusion
This compound stands as a potent and versatile tool for synthetic chemists. Its utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions, providing a direct route to novel molecules incorporating the biologically relevant chroman core. A thorough understanding of its properties, safe handling procedures, and the nuances of its reactivity and purification is paramount for leveraging its full potential. By employing the robust protocols outlined in this guide, researchers can confidently integrate this valuable building block into their synthetic workflows, accelerating the discovery and development of new chemical entities in pharmaceuticals and beyond.
References
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Chroman-8-ylboronic acid | 685514-79-8 [sigmaaldrich.com]
- 6. Chroman-8-ylboronic acid ,≥95% - Amerigo Scientific [amerigoscientific.com]
- 7. labshake.com [labshake.com]
- 8. This compound | 685514-79-8 [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. scispace.com [scispace.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
- 21. waters.com [waters.com]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of a Privileged Scaffold
An In-Depth Technical Guide to 3,4-dihydro-2H-chromen-8-ylboronic Acid: Synthesis, Application, and Strategic Insights for Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The 3,4-dihydro-2H-chromen (chroman) core is one such scaffold, forming the backbone of numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antioxidant, and anti-neurodegenerative properties.[1][2][3]
The true potential of this scaffold is unlocked through precise functionalization, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its ADME (absorption, distribution, metabolism, and excretion) profile and target engagement. This is where 3,4-dihydro-2H-chromen-8-ylboronic acid emerges as a critical building block. The boronic acid moiety serves as a versatile chemical handle, primarily for the robust and highly modular Suzuki-Miyaura cross-coupling reaction.[4] This guide provides an in-depth exploration of this reagent, from its fundamental properties and synthesis to its strategic application in complex molecule synthesis, with a focus on overcoming common challenges to ensure reproducible, high-yield outcomes.
Physicochemical Profile
A foundational understanding of a reagent's properties is paramount for its effective use. 3,4-dihydro-2H-chromen-8-ylboronic acid is a stable, solid material under standard laboratory conditions. Its key characteristics are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3,4-dihydro-2H-chromen-8-ylboronic acid | |
| CAS Number | 685514-79-8 | |
| Molecular Formula | C₉H₁₁BO₃ | |
| Molecular Weight | 178.00 g/mol | [5] |
| Physical Form | Solid | [5] |
| Boiling Point | 384.0 ± 52.0 °C at 760 mmHg | [5] |
Synthesis of the Core Reagent: Plausible Strategies
While 3,4-dihydro-2H-chromen-8-ylboronic acid is commercially available, an understanding of its synthesis is crucial for specialized applications or scale-up. Direct, published methods for this specific isomer are not abundant; however, two highly reliable and general strategies for arylboronic acid synthesis can be proposed.
Strategy A: Halogen-Metal Exchange and Borylation
This classic and robust approach relies on a pre-functionalized chroman ring, typically an 8-bromo derivative. The causality is straightforward: the carbon-bromine bond provides a site for selective deprotonation via lithium-halogen exchange, creating a nucleophilic aryl lithium species that can be trapped with an electrophilic boron source.
Caption: Proposed Synthesis via Halogen-Metal Exchange.
Strategy B: Modern C-H Activation via Iridium Catalysis
A more contemporary and atom-economical approach is the direct C-H borylation of the unsubstituted chroman scaffold.[6] This method, pioneered by researchers like John Hartwig, utilizes an iridium catalyst to selectively activate a C-H bond and install a boryl group.[7] For the chroman system, steric hindrance is the primary directing factor. The C-H bond at the 8-position is sterically less encumbered than the C-H bond at the 5-position (which is flanked by the fused ring and the pyran oxygen's lone pairs), making it a likely site for selective borylation.
This method avoids the need for pre-halogenation of the substrate, reducing step count and improving the overall green chemistry profile of the synthesis.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3,4-dihydro-2H-chromen-8-ylboronic acid is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond between the chroman scaffold and an aryl or vinyl halide/triflate, offering a powerful method for building molecular complexity.[4][9]
The Catalytic Cycle: A Mechanistic Overview
A deep understanding of the reaction mechanism is not merely academic; it is the basis for rational troubleshooting and optimization. The cycle comprises three key steps:[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step.[4]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄).[11][12] The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex, [R-B(OH)₃]⁻, which readily undergoes ligand exchange with the Pd(II) complex.[13]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the coupling of 3,4-dihydro-2H-chromen-8-ylboronic acid with a generic aryl bromide.
Materials:
-
3,4-dihydro-2H-chromen-8-ylboronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture or Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3,4-dihydro-2H-chromen-8-ylboronic acid (1.2 equiv), and the base (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxygen from deactivating the palladium catalyst.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂) followed by the degassed solvent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Scientific Integrity: Troubleshooting Protodeboronation
The single most common failure mode in Suzuki-Miyaura coupling is the undesired protodeboronation, where the carbon-boron bond is cleaved by a proton source (often water) before transmetalation can occur.[14] This side reaction consumes the boronic acid, reduces yield, and generates a simple chroman byproduct that can complicate purification.[15] Arylboronic acids with electron-withdrawing groups or certain heteroatoms are particularly susceptible, but all are at risk under suboptimal conditions.[16]
Causality and Mitigation:
The rate of protodeboronation is highly dependent on reaction conditions.[16] As a Senior Application Scientist, my key insight is to choose conditions that accelerate the productive catalytic cycle to outcompete the destructive protodeboronation pathway.
| Factor | Impact on Protodeboronation | Mitigation Strategy & Rationale |
| Boronic Acid Stability | Free boronic acids are often susceptible to decomposition. | Strategy: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. Rationale: These esters act as "slow-release" reservoirs, maintaining a very low concentration of the free boronic acid in solution at any given time, which minimizes decomposition while still allowing for efficient transmetalation.[14][17] |
| Base Choice | Strong bases and aqueous hydroxides can accelerate the side reaction. | Strategy: Use a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Rationale: These bases are strong enough to form the requisite "ate" complex for transmetalation but are less aggressive in promoting direct protonolysis of the C-B bond.[18] |
| Temperature | Higher temperatures increase the rate of all reactions, including decomposition. | Strategy: Employ a highly active catalyst system (e.g., a Buchwald palladacycle precatalyst with a biarylphosphine ligand like SPhos or XPhos). Rationale: A more active catalyst allows the reaction to proceed at a lower temperature or for a shorter duration, giving the boronic acid less time and thermal energy to decompose.[19] |
| Solvent | The presence of excess water provides the proton source for the reaction. | Strategy: Use rigorously dried and degassed solvents. If water is required for solubility or as part of the catalytic system, use the minimum effective amount (e.g., a 10:1 or 5:1 organic/aqueous ratio). Rationale: Limiting the primary reagent for the side reaction is a direct and effective control measure. |
Applications in Drug Discovery
The 3,4-dihydro-2H-chromen-8-ylboronic acid building block is of high value to drug development professionals precisely because it provides a reliable gateway to novel chemical space around a privileged core. By coupling this reagent with a diverse library of aryl and heteroaryl halides, researchers can rapidly generate arrays of compounds for structure-activity relationship (SAR) studies.[20] The chroman scaffold itself is associated with a wide range of biological activities, and modifying the substituent at the 8-position can profoundly influence a compound's interaction with its target protein, its solubility, and its metabolic stability.[1][21]
Conclusion
3,4-dihydro-2H-chromen-8-ylboronic acid is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its strategic value lies in its ability to seamlessly merge a biologically relevant scaffold with the modular power of the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanisms of both its synthesis and its application, and by proactively addressing potential side reactions like protodeboronation, researchers can fully leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromones: Privileged scaffold in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Chroman-8-ylboronic acid | 685514-79-8 [sigmaaldrich.com]
- 6. escholarship.org [escholarship.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. books.rsc.org [books.rsc.org]
- 20. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Solid-State Physical Characterization of Chroman-8-boronic acid
Abstract
Chroman-8-boronic acid stands as a promising scaffold in medicinal chemistry and drug discovery, belonging to a class of compounds renowned for their unique biological interactions and synthetic versatility.[1][2][3] As with any novel compound progressing through the development pipeline, a comprehensive understanding of its physical properties in the solid state is not merely academic—it is a prerequisite for successful formulation, manufacturing, and clinical application. This guide provides researchers, scientists, and drug development professionals with a robust framework for the in-depth physical characterization of solid this compound. Moving beyond a simple data sheet, this document details the essential experimental methodologies, explains the scientific rationale behind procedural choices, and establishes a template for the systematic evaluation of this and similar boronic acid derivatives.
Introduction: The Significance of this compound
Boronic acids are a privileged class of organoboron compounds, distinguished by a carbon-boron bond and two hydroxyl groups.[4] Their ability to act as Lewis acids and form reversible covalent complexes with diols—a feature present in many biological molecules like sugars and glycoproteins—underpins their therapeutic potential.[4][5] Several boronic acid-containing drugs have received FDA approval, validating their importance in modern medicine.[2][3]
The chroman moiety, a bicyclic ether, is a common feature in a wide range of bioactive natural products and synthetic drugs. The fusion of this heterocyclic system with a boronic acid functional group at the 8-position creates this compound (CAS 685514-79-8), a molecule of significant interest for exploring new chemical space in drug discovery.
However, the journey from a promising molecule to a viable drug product is contingent upon its solid-state properties. Characteristics such as crystallinity, thermal stability, and solubility dictate everything from shelf-life and bioavailability to the feasibility of large-scale synthesis and formulation. This guide outlines the critical experimental workflows required to build a comprehensive physical property profile for solid this compound.
Table 1: Compound Identification and Basic Properties
| Property | Value | Source |
| IUPAC Name | (3,4-dihydro-2H-chromen-8-yl)boronic acid | |
| CAS Number | 685514-79-8 | [6] |
| Molecular Formula | C₉H₁₁BO₃ | [7][8] |
| Molecular Weight | 177.99 g/mol | [7] |
| Physical Form | Solid | |
| Predicted Boiling Point | 384.0 ± 52.0 °C at 760 mmHg |
Section 1: Solid-State Structure and Morphology Analysis
Core Directive: To determine the degree of crystallinity and identify the specific crystalline form (polymorph) of the solid material. Polymorphism can profoundly impact a drug's solubility, stability, and bioavailability.
Primary Methodology: X-ray Powder Diffraction (XRPD)
XRPD is the definitive technique for analyzing crystalline solids. It provides a unique "fingerprint" based on the arrangement of atoms in the crystal lattice. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline structure.
-
Sample Preparation:
-
Gently grind approximately 5-10 mg of this compound solid using an agate mortar and pestle to ensure a fine, homogenous powder. Causality: This minimizes preferred orientation effects, where crystallites are not randomly arranged, which can skew the relative intensities of diffraction peaks.
-
Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim. Causality: A uniform surface ensures that the X-ray beam interacts consistently with the sample, leading to accurate and reproducible diffraction patterns.
-
-
Instrument Configuration (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 3° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1-2° per minute
-
Sample Stage: Spinning stage (to further reduce preferred orientation)
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the angular positions (2θ) and relative intensities of the diffraction peaks.
-
A pattern with sharp, well-defined peaks indicates a highly crystalline material. A pattern with a broad, diffuse hump and no sharp peaks signifies an amorphous solid.
-
Visualization: XRPD Experimental Workflow
Caption: Workflow for XRPD analysis of solid this compound.
Section 2: Thermal Properties Analysis
Core Directive: To assess the thermal stability, melting behavior, and potential for dehydration or desolvation of the solid material. This information is critical for determining appropriate drying, milling, and storage conditions.
Primary Methodologies: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful thermo-analytical techniques that are often performed concurrently.[9][10] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample relative to a reference.[9][11]
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound solid into an aluminum or ceramic TGA/DSC pan. Causality: A small sample mass ensures uniform heating and minimizes thermal gradients within the sample.
-
-
Instrument Configuration (Typical):
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the sample, allowing for the study of inherent thermal stability.
-
Temperature Program: Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min. Causality: A controlled heating rate allows for clear separation of thermal events.
-
-
Data Analysis:
-
TGA Thermogram (Mass vs. Temperature):
-
Identify the onset temperature of any mass loss events. A significant mass loss below 150 °C may indicate the presence of water or solvent. Boronic acids are known to dehydrate to form boroxines.[4][12] Studies on boric acid show a multi-step dehydration process upon heating.[13][14]
-
Determine the temperature at which significant decomposition begins.
-
-
DSC Thermogram (Heat Flow vs. Temperature):
-
Identify endothermic peaks (heat absorption), which can correspond to melting, evaporation, or solid-solid phase transitions.
-
Identify exothermic peaks (heat release), which typically indicate crystallization or decomposition.
-
The peak maximum of a sharp endotherm is typically reported as the melting point (Tₘ).
-
-
Visualization: TGA/DSC Experimental Workflow
Caption: Workflow for combined TGA/DSC analysis.
Section 3: Spectroscopic Characterization
Core Directive: To confirm the molecular structure and identity of the material in its solid form. Vibrational spectroscopy provides a molecular fingerprint that is sensitive to the local chemical environment.
Primary Methodologies: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman are complementary vibrational spectroscopy techniques.[15] FTIR measures the absorption of infrared radiation by molecular bonds that have a changing dipole moment, while Raman measures the inelastic scattering of laser light from bonds with a changing polarizability.[15][16]
-
Sample Preparation (FTIR-ATR):
-
Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal. Causality: Good contact is essential for obtaining a strong, high-quality spectrum.
-
-
Sample Preparation (Raman):
-
Place a small amount of the solid powder onto a microscope slide or into a glass vial.
-
Focus the instrument's laser onto the sample.
-
-
Instrument Configuration (Typical):
-
FTIR: Scan from 4000 to 400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
-
Raman: Use a 785 nm excitation laser to minimize fluorescence. Acquire spectra from 3200 to 200 cm⁻¹. Adjust laser power and acquisition time to obtain a quality spectrum without causing sample degradation.
-
-
Data Analysis and Expected Bands:
-
O-H Stretching: A broad band in FTIR around 3200-3400 cm⁻¹ from the B(OH)₂ group's hydrogen bonding.
-
C-H Stretching: Aromatic (~3100-3000 cm⁻¹) and aliphatic (chroman ring, ~2950-2850 cm⁻¹) stretching bands will be visible in both spectra.
-
B-O Stretching: A strong, characteristic band in FTIR, typically in the 1330-1380 cm⁻¹ region.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region, often stronger in the Raman spectrum.
-
C-O Stretching: Bands associated with the chroman ether linkage.
-
Section 4: Solubility Profiling
Core Directive: To quantify the solubility of this compound in aqueous and organic media. Solubility is a critical determinant of oral bioavailability and dictates the choice of solvents for processing and formulation.
Primary Methodology: Equilibrium Shake-Flask Solubility
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
-
System Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, and relevant organic solvents like ethanol or DMSO). Causality: Adding excess solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. Causality: This extended time allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for a short period for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality: Filtration is critical to ensure that only the dissolved compound is being measured.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent.
-
Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the original solubility in units of mg/mL or µg/mL.
-
Data Presentation: Solubility Profile
Table 2: Example Solubility Data for this compound at 25 °C
| Solvent / Medium | pH | Solubility (mg/mL) |
| Deionized Water | ~5-6 | [Experimental Value] |
| 0.1 N HCl | 1.2 | [Experimental Value] |
| Phosphate Buffer | 6.8 | [Experimental Value] |
| Phosphate Buffer | 7.4 | [Experimental Value] |
| Ethanol | N/A | [Experimental Value] |
| Propylene Glycol | N/A | [Experimental Value] |
| Note: The pH of boronic acids in unbuffered water can be acidic.[4][17] |
Section 5: Handling, Storage, and Stability
Core Directive: To provide clear guidelines for maintaining the chemical and physical integrity of this compound during storage and handling.
Boronic acids are generally stable solids, but their integrity can be compromised by improper storage.[18] The primary degradation pathways are oxidation and protodeboronation, which can be accelerated by moisture and heat.[19]
Recommended Storage and Handling Procedures
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[19][20] Containers should be kept tightly closed.
-
Moisture Control: Boronic acids are hygroscopic and susceptible to dehydration/hydration cycles.[21][22] Store in a desiccator or a controlled low-humidity environment. Avoid exposure to moist air.[19]
-
Temperature: While some suppliers suggest room temperature storage, refrigeration (2-8 °C) is recommended for long-term storage to minimize degradation pathways.[19] For extended periods, storage at -20 °C may be preferable.[7]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area. Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes and to prevent inhalation of the powder.[20]
Conclusion
A thorough characterization of the solid-state physical properties of this compound is an indispensable step in its development as a potential therapeutic agent. The application of the orthogonal analytical techniques described in this guide—XRPD for structural analysis, TGA/DSC for thermal behavior, vibrational spectroscopy for identity confirmation, and equilibrium studies for solubility—provides the foundational data required for informed decision-making in chemical synthesis, formulation development, and regulatory filings. By following these systematic protocols, researchers can ensure the quality, stability, and performance of this promising molecule, thereby accelerating its path from the laboratory to the clinic.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. bio-fount.com [bio-fount.com]
- 8. labshake.com [labshake.com]
- 9. longdom.org [longdom.org]
- 10. CURRENTA: Thermoanalytical Methods [currenta.de]
- 11. Thermoanalytical techniques | PPTX [slideshare.net]
- 12. d-nb.info [d-nb.info]
- 13. kiche.or.kr [kiche.or.kr]
- 14. researchgate.net [researchgate.net]
- 15. Fusion of Raman and FTIR Spectroscopy Data Uncovers Physiological Changes Associated with Lung Cancer | MDPI [mdpi.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. laballey.com [laballey.com]
- 22. borax.com [borax.com]
An In-depth Technical Guide to the Fundamental Reactivity of the Chroman-8-boronic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Reactivity of a Privileged Scaffold
The chroman ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds, including antioxidants like Vitamin E. The introduction of a boronic acid at the 8-position unlocks a versatile chemical handle for the synthesis of novel derivatives and complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the fundamental reactivity of the chroman-8-boronic acid moiety. As a Senior Application Scientist, the following sections synthesize established principles of organoboron chemistry with practical insights, focusing on the causal factors that govern reaction outcomes. While specific documented examples for this compound are sparse in the literature, this guide extrapolates from the well-understood behavior of structurally analogous ortho-alkoxy arylboronic acids to provide a robust framework for experimental design.
Structural and Electronic Profile of this compound
This compound, with the chemical formula C₉H₁₁BO₃ and CAS number 685514-79-8, is a crystalline solid at room temperature.[1][2] Its structure features a boronic acid group (-B(OH)₂) appended to the 8-position of a chroman ring.
The reactivity of the boronic acid is intrinsically linked to its electronic and steric environment. The oxygen atom of the chroman ring, situated ortho to the boronic acid, exerts a significant electron-donating effect through resonance. This increased electron density on the aromatic ring can influence the rates of key steps in cross-coupling reactions.
Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in the presence of a base. This equilibrium is crucial for many of its key reactions.[3]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[4][5] For this compound, this provides a direct route to 8-aryl or 8-vinyl chroman derivatives, which are of significant interest in the development of novel therapeutics.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6]
Experimental Protocol: A Representative Procedure
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., a 4:1 ratio of dioxane to water) and the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (commonly 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Quantitative Data for a Representative Suzuki-Miyaura Coupling:
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| Aryl Chloride | Phenylboronic Acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 18 | 70-85 |
Note: Yields are typical for standard arylboronic acids and may require optimization for this compound.
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling reaction offers a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, coupling an organoboron reagent with an amine or an alcohol.[8][9] This copper-catalyzed reaction is particularly attractive due to its often mild reaction conditions, which can frequently be conducted at room temperature and open to the air.[10]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine or alcohol to the copper catalyst, followed by transmetalation with the boronic acid. A subsequent reductive elimination step forms the desired C-N or C-O bond and regenerates the active copper species.[11]
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. marmacs.org [marmacs.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MX2007003216A - Substituted chroman derivatives, medicaments and use in therapy. - Google Patents [patents.google.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of Chroman-8-boronic Acid for Advanced Drug Discovery
Introduction: The Chroman Scaffold and the Power of C-C Bond Formation
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active molecules.[1] Its presence in compounds like Vitamin E (tocopherols) and various flavonoids highlights its biological significance.[2] In medicinal chemistry, chroman derivatives have been extensively developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, demonstrating their versatility in interacting with diverse cellular targets.[3][4]
The ability to strategically functionalize the chroman ring is paramount for modern drug development, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon (C-C) bonds, a cornerstone of complex molecule synthesis.[5] This palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, allows for the precise coupling of an organoboron species (like a boronic acid) with an organohalide.[5][6]
This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of Chroman-8-boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, explain the critical role of each reagent, and offer a robust, step-by-step procedure designed for reproducibility and success in a research and drug development setting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is crucial for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[8] This is often the rate-limiting step, with reactivity typically following the trend I > Br > OTf >> Cl.[5]
-
Transmetalation: The organic group from the boronic acid (after activation by a base to form a more nucleophilic boronate species) is transferred to the palladium(II) center, displacing the halide.[9] This is a critical step where the new C-C bond is poised to form.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2.5!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124", pos="-1.5,1.25!"]; PdII_ArX [label="Ar-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124", pos="1.5,1.25!"]; PdII_ArAr [label="Ar-Pd(II)L₂-Ar'", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,2.5!"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124", pos="1.25,3.75!"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,4!"]; ArX [label="Ar-X\n(Aryl Halide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", pos="-2.5,0!"]; Boronate [label="Ar'-B(OR)₃⁻\n(Activated Boronate)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", pos="2.5,0!"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, pos="3.5,0.75!"]; BoronicAcid [label="Ar'-B(OH)₂", shape=plaintext, pos="3.5,0!"];
// Edges Pd0 -> PdII_ArX [label=" Ar-X", arrowhead=vee]; PdII_ArX -> PdII_ArAr [label=" Ar'-B(OR)₃⁻", arrowhead=vee]; PdII_ArAr -> Pd0 [label=" ", arrowhead=vee]; PdII_ArAr -> Product [style=dashed, arrowhead=vee, color="#34A853"]; ArX -> OxAdd [style=invis]; Boronate -> Transmetal [style=invis]; RedElim -> Pd0 [style=invis]; BoronicAcid -> Boronate [label=" + OH⁻", style=dashed, arrowhead=vee, color="#5F6368"];
} dot Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of this compound
This protocol is adapted from established procedures for the coupling of electron-rich heteroaryl boronic acids and is designed to be a robust starting point for a variety of aryl and heteroaryl halides.[5]
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., Aryl Bromide) (1.0 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/H₂O or Toluene)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Reagent Parameter Selection Table
The choice of catalyst, base, and solvent is critical and often interdependent. The following table provides guidance for initial reaction setup and optimization.
| Parameter | Reagent/Condition | Rationale & Causality | Typical Range |
| Palladium Catalyst | Pd(PPh₃)₄ | A reliable, general-purpose Pd(0) catalyst. Suitable for many standard couplings. | 2-5 mol% |
| Pd(dppf)Cl₂ | A robust Pd(II) precatalyst, often effective for more challenging substrates, including some aryl chlorides. Requires in situ reduction. | 1-3 mol% | |
| Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos) | Allows for fine-tuning of catalyst activity. Buchwald-type ligands are excellent for electron-rich or hindered partners. | 1-3 mol% Pd, 1.1-1.2x Ligand | |
| Base | K₂CO₃ (Aqueous) | A standard, effective base for many Suzuki couplings. The aqueous phase is crucial for activating the boronic acid. | 2.0-3.0 equiv |
| K₃PO₄ (Aqueous) | A stronger base that can be beneficial for less reactive coupling partners, such as aryl chlorides. | 2.0-3.0 equiv | |
| Cs₂CO₃ (Aqueous) | Often provides enhanced reactivity, particularly with hindered substrates, but is more expensive. | 2.0-3.0 equiv | |
| Solvent System | 1,4-Dioxane / H₂O | A very common and effective biphasic system. Dioxane solubilizes organic components and the catalyst. | 4:1 to 10:1 (v/v) |
| Toluene / H₂O | An alternative anhydrous system, useful if substrates are sensitive to protic solvents. Requires a phase-transfer catalyst if aqueous base is used. | 4:1 to 10:1 (v/v) | |
| THF / H₂O | Another common polar aprotic/aqueous mixture, suitable for many substrates. | 4:1 to 10:1 (v/v) | |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step. | Reaction specific |
Step-by-Step Protocol (Aqueous Conditions)
This procedure is a reliable starting point for coupling this compound with an aryl bromide.
-
Vessel Preparation: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent catalyst decomposition and homocoupling of the boronic acid.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the biphasic mixture vigorously to ensure efficient mixing between the organic and aqueous layers.
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 8-arylchroman product.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, fontcolor="#202124", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A [label="1. Add Reagents\n(this compound, Aryl Halide, Base)"]; B [label="2. Purge with Inert Gas\n(Evacuate/Backfill x3)"]; C [label="3. Add Pd Catalyst\n(Under Inert Atmosphere)"]; D [label="4. Add Degassed Solvent\n(e.g., Dioxane/H₂O)"]; E [label="5. Heat & Stir Vigorously\n(e.g., 100 °C)"]; F [label="6. Monitor Reaction\n(TLC or LC-MS)"]; G [label="7. Workup\n(Extraction & Wash)"]; H [label="8. Purify\n(Column Chromatography)"]; I [label="Final Product\n(8-Arylchroman)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Reaction Complete"]; G -> H; H -> I; } dot Figure 2: General experimental workflow for the Suzuki coupling protocol.
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Yield | 1. Inactive Catalyst2. Insufficient Degassing | 1. Use a fresh batch of catalyst. If using a Pd(II) precatalyst (e.g., Pd(dppf)Cl₂), ensure conditions are suitable for its reduction to active Pd(0).2. Oxygen can oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
| Protodeboronation | 1. Presence of Water/Protic Solvents2. Base is too strong or reaction time too long | Protodeboronation is the replacement of the C-B bond with a C-H bond, a common side reaction for electron-rich boronic acids.[6] 1. Consider switching to anhydrous conditions (e.g., Toluene solvent with a finely powdered, dry base like K₃PO₄).2. Use a milder base like KF or K₂CO₃. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions. |
| Homocoupling | 1. Oxygen Contamination2. Use of a Pd(II) Precatalyst | 1. As above, rigorous exclusion of oxygen is key.2. The reduction of Pd(II) to Pd(0) can sometimes be initiated by the homocoupling of two boronic acid molecules. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this. |
| Incomplete Conversion | 1. Insufficient Temperature/Time2. Poorly Soluble Reagents3. Less Reactive Halide (e.g., Aryl Chloride) | 1. Incrementally increase the reaction temperature (e.g., to 110 °C) or extend the reaction time.2. Ensure vigorous stirring, especially in biphasic systems. A different solvent system may be required.3. For aryl chlorides, a more active catalyst system is often necessary. Switch to a catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) and a stronger base (e.g., K₃PO₄). |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the synthesis of 8-arylchroman derivatives, which are of significant interest in drug discovery and medicinal chemistry. By understanding the underlying catalytic mechanism and carefully selecting the reaction parameters—catalyst, base, and solvent—researchers can efficiently generate diverse libraries of these valuable compounds. The protocol detailed herein serves as a robust and scientifically-grounded starting point for achieving success with this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Chroman-8-boronic acid
Introduction: The Strategic Importance of the Chroman Moiety and its Boronic Acid Precursor in Modern Drug Discovery
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties contribute to favorable interactions with a multitude of biological targets, rendering it a cornerstone in medicinal chemistry. The incorporation of the chroman framework into novel molecular entities is a key strategy in the development of therapeutics for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
Chroman-8-boronic acid has emerged as a versatile and indispensable building block for the efficient synthesis of complex chroman-containing molecules. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, make it an invaluable tool for medicinal chemists and drug development professionals. This application note provides a comprehensive technical guide to the utilization of this compound in palladium-catalyzed cross-coupling, offering field-proven insights, detailed experimental protocols, and a thorough examination of the underlying reaction mechanisms.
The Suzuki-Miyaura Reaction: A Powerful Tool for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate, catalyzed by a palladium(0) complex. The general catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle: A Step-by-Step Mechanistic Overview
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated palladium(0) species. This step, often the rate-determining step of the reaction, results in the formation of a square planar palladium(II) complex. The reactivity of the halide in this step generally follows the trend I > Br > Cl.
-
Transmetalation: In this crucial step, the organic moiety from the organoboron species (R² from R²-B(OH)₂) is transferred to the palladium(II) center. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or other leaving group on the palladium is displaced by the R² group.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex. This forms the desired coupled product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols: A Practical Guide to the Suzuki-Miyaura Coupling of this compound
The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. It is important to note that reaction conditions may require optimization depending on the specific aryl or heteroaryl halide used as the coupling partner.
General Protocol for the Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Subsequently, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Representative Reaction Conditions
While specific examples for this compound are not abundant in readily available literature, the following table provides a summary of typical conditions for the Suzuki-Miyaura coupling of heteroaromatic boronic acids with various aryl halides, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 75-90 |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 80-95 |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (3.0) | Toluene | 110 | 18 | 85-98 |
Note: The choice of catalyst, ligand, base, and solvent is crucial and often substrate-dependent. For challenging couplings, the use of more sophisticated ligands such as SPhos or XPhos may be necessary to achieve high yields.
Scientific Integrity & Logic: Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of each reaction component. The following insights provide a rationale for these choices, ensuring a self-validating and robust experimental design.
-
The Catalyst System (Palladium Source and Ligand): The palladium catalyst is the heart of the reaction. While Pd(PPh₃)₄ is a versatile and commonly used catalyst, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) can significantly enhance the rate of oxidative addition, particularly with less reactive aryl chlorides. The choice of ligand can also influence the stability of the catalytic species and prevent the formation of palladium black.
-
The Base: The role of the base is to activate the boronic acid for transmetalation. The strength and nature of the base can have a profound impact on the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed. Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents. The use of aqueous base is common, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
-
The Solvent System: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Aprotic polar solvents such as 1,4-dioxane, toluene, and DMF are frequently used, often in combination with water. The choice of solvent can influence the solubility of the base and the rate of the reaction. It is critical to use degassed solvents to prevent the oxidation of the palladium(0) catalyst.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of base or solvent- Deactivation of the boronic acid | - Use a fresh batch of catalyst and ensure proper degassing of solvents.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Try a different solvent system (e.g., dioxane/water, toluene).- Use a slight excess of the boronic acid. |
| Homocoupling of the Boronic Acid | - Presence of oxygen- High reaction temperature | - Rigorously exclude oxygen from the reaction mixture.- Lower the reaction temperature and extend the reaction time. |
| Protodeboronation (Loss of Boronic Acid Moiety) | - Presence of protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and reagents.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion: A Versatile Building Block for Advancing Drug Discovery
This compound is a powerful and versatile reagent for the synthesis of complex, biologically active molecules. Its successful application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a direct and efficient route to a wide range of chroman-containing compounds. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively leverage this valuable building block to accelerate their drug discovery and development efforts. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this compound in modern organic synthesis.
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Chroman-8-boronic Acid with Aryl Halides
Introduction: The Strategic Importance of Chroman-Containing Biaryls
The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. The synthesis of biaryl structures incorporating the chroman moiety, particularly through a linkage at the sterically encumbered C8-position, is of significant interest in drug discovery and materials science.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, offering a reliable pathway to these complex molecular architectures under relatively mild conditions.[2][3]
This guide provides a comprehensive overview of the critical parameters and detailed experimental protocols for the successful Suzuki-Miyaura coupling of chroman-8-boronic acid with a range of aryl halides. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, with a particular focus on overcoming the challenges associated with sterically hindered substrates.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2]
-
Transmetalation: The organic group from the organoboron species (in this case, the chroman moiety) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters for Coupling with this compound
The steric hindrance at the C8-position of the chroman ring necessitates careful selection of reaction components to achieve high yields and avoid side reactions like protodeboronation.[5][6]
Palladium Catalyst and Ligand Selection: The Heart of the Reaction
For sterically demanding substrates, the choice of ligand is paramount. Standard ligands like triphenylphosphine are often ineffective.[7][8] Bulky, electron-rich phosphine ligands are required to promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which facilitates both the oxidative addition of the aryl halide and the challenging reductive elimination step to form the sterically congested biaryl product.[8]
Recommended Catalyst Systems:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[8]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy in the formation of tetra-ortho-substituted biaryls and are a viable option for this system.[8]
-
Pre-catalysts: The use of pre-formed palladium pre-catalysts, such as the Buchwald G3 pre-catalysts (e.g., XPhos Pd G3), is highly recommended. These are air- and moisture-stable and ensure the efficient generation of the active Pd(0) species.[7]
| Catalyst/Ligand System | Key Features | Typical Loading (mol%) |
| Pd₂(dba)₃ / SPhos | Excellent for sterically hindered aryl chlorides and bromides. | 1-3 |
| XPhos Pd G3 | Air- and moisture-stable pre-catalyst, broad substrate scope. | 1-3 |
| RuPhos Pd G3 | Effective for a wide range of challenging couplings. | 1-3 |
Base Selection: Activating the Boronic Acid
The base plays a crucial role in activating the this compound for transmetalation by forming a more nucleophilic boronate "ate" complex.[4] The choice of base can significantly influence the reaction rate and yield.
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): A moderately strong base that is often highly effective for hindered couplings. The presence of a small amount of water can be beneficial.[8]
-
Cesium Carbonate (Cs₂CO₃): Another effective base, particularly in anhydrous solvent systems.
-
Potassium tert-butoxide (t-BuOK): A stronger base that may be necessary for particularly challenging or unreactive aryl halides.[8]
Solvent Selection: The Reaction Medium
The solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic solvents are generally preferred.
Recommended Solvents:
-
1,4-Dioxane: A common and effective solvent for Suzuki-Miyaura reactions.
-
Toluene: Another widely used non-polar solvent.
-
Tetrahydrofuran (THF): Can also be used, sometimes in combination with water.
A mixture of an organic solvent and water (e.g., Dioxane/water 4:1) is often employed, particularly when using phosphate or carbonate bases.[7]
Aryl Halide Substrate
The reactivity of the aryl halide coupling partner follows the order: I > Br > OTf >> Cl.[2] For less reactive aryl chlorides, a more active catalyst system (e.g., one with a more electron-rich and bulky ligand) may be required. Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
Figure 2: Step-by-step workflow for the synthesis and isolation of 8-aryl-chromans.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Addition of Solvent and Catalyst: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane) and degassed water (if applicable, e.g., a 4:1 dioxane:water mixture) via syringe. Finally, add the palladium pre-catalyst.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-chroman.
Troubleshooting and Considerations
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, switching to a more active ligand, or using a stronger base. Ensure that all reagents and solvents are of high purity and adequately degassed.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction.[6] This can be minimized by using milder reaction conditions (lower temperature), a less polar solvent, or by using a boronic ester derivative (e.g., a pinacol ester) which can be more stable under the reaction conditions.[9]
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules or two boronic acid molecules can occur. This is often a sign of catalyst decomposition or the presence of oxygen. Ensure a strictly inert atmosphere is maintained throughout the reaction.
-
Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE).
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful method for the synthesis of sterically hindered biaryl compounds. Success hinges on the judicious selection of a bulky, electron-rich phosphine ligand in conjunction with an appropriate palladium source, base, and solvent system. The protocols and guidelines presented herein provide a robust starting point for researchers in medicinal chemistry and materials science to access this important class of molecules.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Chroman-8-boronic Acid in Modern Medicinal Chemistry
Foundational Concepts: The Dual-Privilege Scaffold
In medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets. Chroman-8-boronic acid is a unique reagent that incorporates two such powerful pharmacophores:
-
The Chroman Ring System: This bicyclic ether is a core component of numerous natural products (like flavonoids and tocopherols) and synthetic drugs.[1][2] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] The chroman scaffold provides a rigid, three-dimensional structure that can be strategically decorated to optimize target binding and pharmacokinetic properties.
-
The Aryl Boronic Acid Moiety: Once considered esoteric, the boronic acid functional group is now a cornerstone of modern drug design.[5][6] Its utility is twofold. First, it is an essential reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds in complex molecule synthesis.[7][8] Second, the boronic acid itself can act as a "warhead," forming reversible covalent bonds with active site residues (like serine or threonine) in enzymes, leading to potent and targeted inhibition.[9][10] This mechanism is exemplified by the FDA-approved proteasome inhibitor, Bortezomib.[6][11]
The combination of these two motifs in This compound creates a versatile starting material, primed for elaboration into novel chemical entities through C-C bond formation, while also offering the potential for direct interaction with biological targets.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 685514-79-8 | [12] |
| Molecular Formula | C₉H₁₁BO₃ | [12] |
| Molecular Weight | 178.00 g/mol | [12] |
| Appearance | Typically an off-white to white solid | Supplier Data |
| Storage | Store in a cool, dry place, under inert atmosphere | [12] |
Core Application: Suzuki-Miyaura Cross-Coupling for Library Synthesis
The primary and most powerful application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[13][14] This reaction enables the direct attachment of an aryl or heteroaryl group to the 8-position of the chroman scaffold, a key step in generating diverse libraries of compounds for high-throughput screening.
The Principle and Causality
The Suzuki-Miyaura reaction's success in medicinal chemistry stems from its remarkable functional group tolerance and mild conditions.[8][15] The catalytic cycle involves a palladium(0) species that undergoes oxidative addition into a carbon-halogen bond of the electrophile (e.g., an aryl bromide). The crucial transmetalation step, where the organic group from the boron atom is transferred to the palladium center, is facilitated by a base. This base activates the boronic acid, forming a more nucleophilic "ate" complex, which readily transfers its organic substituent to the palladium(II) center.[15] The final step, reductive elimination, forms the new C-C bond and regenerates the active palladium(0) catalyst.
Caption: General workflow for synthesizing 8-aryl-chromans.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative, self-validating starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Objective: To synthesize 8-(4-methoxyphenyl)chroman.
Materials:
-
This compound (1.0 eq)
-
1-Bromo-4-methoxybenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 178 mg, 1.0 mmol).
-
Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle and promote unwanted side reactions like protodeborylation of the starting material.
-
-
Reagent Addition: Add 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol, 1.1 eq) and potassium carbonate (345 mg, 2.5 mmol, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).
-
Expertise: Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective for standard couplings. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more advanced catalyst systems with specialized phosphine ligands (like SPhos or XPhos) may be necessary to promote efficient oxidative addition and reductive elimination.[7]
-
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Maintaining an inert atmosphere is critical for catalytic turnover and achieving high yields.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The mixture should be a suspension.
-
Expertise: A mixed solvent system is often optimal. Dioxane or THF solubilizes the organic reagents, while water helps dissolve the inorganic base (K₂CO₃) and facilitates the transmetalation step.[15]
-
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 8-(4-methoxyphenyl)chroman product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Fragment-Based Drug Discovery (FBDD)
This compound is an ideal starting point for creating a fragment library. By coupling this core scaffold with a diverse set of small, functionalized aryl or heteroaryl halides, a library of compounds can be rapidly generated. Each member retains the chroman core while exploring different chemical space at the 8-position, enabling the identification of initial "hits" against a biological target.
Caption: Library generation from a common core scaffold.
Hypothetical Library Data
The following table illustrates a small, hypothetical library synthesized using Protocol 1, demonstrating the diversity achievable and providing a template for data organization.
| Entry | Aryl Halide Partner | Final Product Structure (8-Aryl-Chroman) | Hypothetical IC₅₀ (µM) vs. Target X |
| 1 | 1-Bromo-4-methoxybenzene | 8-(4-methoxyphenyl)chroman | 15.2 |
| 2 | 2-Chloropyridine | 8-(pyridin-2-yl)chroman | 5.8 |
| 3 | 3-Bromoaniline | 8-(3-aminophenyl)chroman | 22.1 |
| 4 | 4-Iodobenzonitrile | 8-(4-cyanophenyl)chroman | 1.4 |
Potential as a Covalent Warhead: Targeting Serine Proteases
Beyond its synthetic utility, the boronic acid moiety of this compound (or its derivatives) can serve as a pharmacophore for covalent inhibition. Boronic acids are known to form a reversible tetrahedral boronate adduct with the hydroxyl group of serine residues in the active sites of enzymes like proteases and esterases.[9][16]
This interaction is particularly valuable because its reversibility can lead to a more favorable safety profile compared to irreversible covalent inhibitors, potentially reducing off-target effects.[17]
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. dspace.uevora.pt [dspace.uevora.pt]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 685514-79-8 [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. scispace.com [scispace.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes & Protocols: Chroman-8-boronic Acid as a Versatile Building Block in Drug Discovery
Abstract
The chroman scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic therapeutic agents, lauded for its wide range of biological activities.[1][2] Concurrently, boronic acids have emerged as indispensable tools in medicinal chemistry, primarily for their role in robust carbon-carbon bond formation and their favorable toxicological profiles.[3][4][5] This guide details the application of Chroman-8-boronic acid, a building block that synergistically combines the desirable three-dimensional architecture of the chroman moiety with the versatile reactivity of the boronic acid functional group. We provide an in-depth look at its properties, strategic applications in library synthesis, and detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions, empowering researchers to leverage this valuable reagent in their drug discovery programs.
Introduction: The Strategic Value of Chroman Scaffolds and Boronic Acids
The journey of drug discovery is a relentless search for novel molecular architectures that can modulate biological targets with high potency and selectivity. In this pursuit, certain structural motifs, often termed "privileged scaffolds," serve as exceptional starting points due to their inherent ability to interact with multiple receptor types. The chroman (3,4-dihydro-2H-1-benzopyran) framework is one such scaffold, found in a diverse array of bioactive molecules, including flavonoids, and is associated with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][6][7] Its rigid, non-planar structure provides a defined vector for substituents, making it an ideal platform for designing targeted therapeutics.
Parallel to the exploration of privileged scaffolds, the development of efficient synthetic methodologies has revolutionized how medicinal chemists construct complex molecules. Boronic acids and their derivatives have become cornerstone reagents, largely due to their stability, ease of handling, and exceptional performance in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[8][9][10] This reaction facilitates the formation of C(sp²)-C(sp²) bonds under mild conditions, a fundamental transformation in modern drug synthesis.[11] The boronic acid group is generally considered non-toxic and is often metabolized to boric acid, a "green" compound that is readily eliminated by the body.[3][5]
This compound emerges at the intersection of these two powerful concepts. It offers a direct route to installing the valuable chroman core into a wide range of molecular frameworks, providing a powerful tool for scaffold hopping, library generation, and the optimization of lead compounds.
Properties and Advantages of this compound
This compound is a stable, solid compound that serves as a bifunctional building block for synthetic diversification.
Physicochemical Characteristics
| Property | Value | Reference |
| IUPAC Name | (3,4-dihydro-2H-chromen-8-yl)boronic acid | [12] |
| CAS Number | 685514-79-8 | [12][13][14][15] |
| Molecular Formula | C₉H₁₁BO₃ | [12][14] |
| Molecular Weight | 177.99 g/mol | [14] |
| Physical Form | Solid | [12] |
| Storage | Store at room temperature in a dry environment | [12][16] |
Synthetic & Medicinal Chemistry Advantages
-
Structural Rigidity: Introduces a conformationally constrained chroman scaffold, which can reduce the entropic penalty of binding to a biological target and improve selectivity.
-
Versatile Coupling Partner: Acts as a nucleophilic partner in Suzuki-Miyaura reactions, enabling coupling with a vast array of commercially available aryl and heteroaryl halides or triflates.[17]
-
Accelerated SAR Studies: Facilitates the rapid synthesis of compound libraries by systematically varying the coupling partner, which is crucial for exploring structure-activity relationships (SAR) and optimizing potency, selectivity, and pharmacokinetic properties.[8][9]
-
Three-Dimensional Diversity: Provides a non-flat scaffold that can explore different regions of chemical space compared to more traditional, planar aromatic building blocks, potentially leading to novel intellectual property.
Stability and Handling Considerations
Aryl boronic acids are generally stable to air and moisture, making them convenient to handle in a standard laboratory setting.[9] However, researchers must be aware of two common degradation pathways:
-
Trimerization: Dehydration to form a cyclic anhydride known as a boroxine. This is typically a reversible process.
-
Protodeboronation: Cleavage of the C-B bond, replacing it with a C-H bond. This side reaction can be promoted by high pH or elevated temperatures and is a key reason for yield loss in cross-coupling reactions.[18]
To mitigate these issues, especially in challenging coupling reactions or for long-term storage, converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, is highly recommended.[11][19] These esters often exhibit enhanced stability, are readily purified by standard silica gel chromatography, and can be used directly in Suzuki-Miyaura reactions, sometimes providing higher yields than the corresponding boronic acids.[20][21]
Experimental Protocols
The following protocols provide a robust starting point for the application of this compound in Suzuki-Miyaura cross-coupling reactions. Optimization may be required based on the specific coupling partners used.
General Workflow for Suzuki-Miyaura Coupling
The successful execution of a Suzuki-Miyaura coupling reaction relies on the careful assembly of reagents under conditions that preserve the activity of the palladium catalyst.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.[17]
Protocol 1: Standard Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is a general method suitable for a wide range of aryl or heteroaryl bromides and iodides.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) OR Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, 4-8 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Flame-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst/ligand.
-
Inerting: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[17]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[17]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Causality of Components:
-
Palladium Catalyst: The engine of the catalytic cycle. Pd(0) is the active species.[11]
-
Ligand: Stabilizes the palladium center, influences its reactivity, and prevents precipitation of palladium black. Bulky, electron-rich phosphine ligands are often required for coupling less reactive chlorides.[17]
-
Base: Crucial for activating the boronic acid. It facilitates the formation of a more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻), which is the active species in the transmetalation step.[18][22]
-
Solvent/Water: The solvent choice affects solubility and reaction temperature. A small amount of water is often beneficial, aiding in the dissolution of the base and facilitating the catalytic cycle.[11]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times from hours to minutes.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: Dimethylformamide (DMF) and Water (10:1 v/v), degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
Setup: In a microwave reaction vial, combine the aryl halide, this compound, sodium carbonate, and palladium catalyst.[17]
-
Solvent Addition: Add the degassed DMF/water mixture.
-
Sealing: Securely seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.[17]
-
Work-up & Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Catalytic Cycle and Troubleshooting
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a well-defined catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid (degradation).3. Inefficient base or solvent system. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[17]2. Use a fresh batch of this compound or switch to its more stable pinacol ester derivative.[11][17]3. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems (e.g., Toluene/Water, THF/Water). |
| Protodeboronation of this compound | 1. Reaction temperature is too high.2. Base is too strong or reaction time is too long.3. Water content is too high. | 1. Lower the reaction temperature and monitor closely.2. Use a milder base (e.g., K₂CO₃ vs. Cs₂CO₃) or reduce reaction time.[18]3. Use anhydrous solvents with a carefully controlled amount of water, or switch to a non-aqueous system if possible. |
| Homocoupling of Aryl Halide or Boronic Acid | 1. Catalyst decomposition.2. Presence of oxygen. | 1. Use a more robust ligand to stabilize the palladium center.2. Ensure the reaction is strictly anaerobic. Homocoupling can be a sign of Pd(II) reduction by the boronic acid.[22] |
| Difficult Purification | 1. Boronic acid or boroxine impurities co-elute with the product.2. Product is highly polar. | 1. Perform an acidic or basic wash during work-up to remove boronic acid species. A common technique is to wash the organic layer with aqueous NaOH.[23]2. Consider using a different stationary phase for chromatography (e.g., alumina) or derivatizing the product.[24] |
Conclusion
This compound stands out as a high-value building block for modern drug discovery. It provides a direct and efficient means to incorporate the biologically relevant chroman scaffold into lead compounds and screening libraries. By leveraging the power and reliability of the Suzuki-Miyaura cross-coupling reaction, medicinal chemists can readily access novel chemical space characterized by valuable three-dimensional complexity. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to harness the full potential of this versatile reagent in the development of next-generation therapeutics.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Chroman-8-ylboronic acid | 685514-79-8 [sigmaaldrich.com]
- 13. 685514-79-8|Chroman-8-ylboronic acid|BLD Pharm [bldpharm.com]
- 14. labshake.com [labshake.com]
- 15. This compound | 685514-79-8 [amp.chemicalbook.com]
- 16. This compound | 685514-79-8 [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 23. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Chan-Lam Coupling with Chroman-8-boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Chan-Lam Coupling
In the landscape of modern synthetic organic chemistry, the formation of carbon-heteroatom bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials.[1] Among the array of methodologies, the Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, has emerged as a powerful and practical tool for forging C-N and C-O bonds.[2][3] This copper-catalyzed cross-coupling reaction offers distinct advantages over traditional methods like the Ullmann condensation and even the more contemporary palladium-catalyzed Buchwald-Hartwig amination.[4][5] Notably, the Chan-Lam coupling is often conducted under milder conditions, frequently at room temperature and open to the air, utilizing atmospheric oxygen as the terminal oxidant.[2][5] This operational simplicity, combined with the low cost and low toxicity of copper catalysts, makes it an attractive strategy in both academic and industrial settings.[2][6]
This application note provides a detailed experimental guide for performing the Chan-Lam coupling with a specific and structurally relevant substrate: Chroman-8-boronic acid. The chroman motif is a privileged scaffold found in a variety of biologically active molecules. The ability to functionalize the 8-position of the chroman ring system via C-N or C-O bond formation opens avenues for the rapid generation of compound libraries for drug discovery and development. Herein, we will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and discuss critical experimental parameters and troubleshooting, ensuring a self-validating and reproducible workflow.
Reaction Principle and Mechanism
The Chan-Lam coupling facilitates the union of an aryl boronic acid with a nucleophile, such as an amine or an alcohol, to form the corresponding arylated product.[3] The currently accepted mechanism, while intricate and subject to substrate-specific variations, is believed to proceed through a Cu(I)/Cu(II)/Cu(III) catalytic cycle.[3][4]
A generalized catalytic cycle involves the following key steps:
-
Ligand Exchange/Coordination: The amine or alcohol nucleophile coordinates to the Cu(II) catalyst.[7]
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing a ligand and forming an aryl-Cu(II) intermediate.[7]
-
Oxidation/Disproportionation: A key step involves the oxidation of the aryl-Cu(II) species to a transient, highly reactive aryl-Cu(III) intermediate. This can occur through disproportionation with another Cu(II) species.[4]
-
Reductive Elimination: The C-N or C-O bond is formed from the aryl-Cu(III) intermediate, releasing the desired product and a Cu(I) species.[3][4]
-
Reoxidation: The Cu(I) species is reoxidized back to the active Cu(II) catalyst by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[4][7]
Experimental Protocol: N-Arylation of a Primary Amine with this compound
This protocol details a general procedure for the N-arylation of a representative primary amine with this compound. Optimization may be required for different amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Primary Amine (e.g., Benzylamine) | Reagent Grade | Commercially Available | Purify by distillation if necessary. |
| Copper(II) Acetate (Cu(OAc)₂) | Anhydrous, ≥98% | Commercially Available | Store in a desiccator. |
| Pyridine | Anhydrous | Commercially Available | Use a freshly opened bottle or distill. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use from a solvent purification system or over molecular sieves. |
| 4Å Molecular Sieves | Powdered, activated | Commercially Available | Activate by heating under vacuum. |
| Celite® | --- | Commercially Available | --- |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | --- | Prepared in-house | --- |
| Brine (Saturated aq. NaCl) | --- | Prepared in-house | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | --- |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Instrumentation
-
Magnetic stirrer with stir bars
-
Round-bottom flasks
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the primary amine (1.2 equiv), and copper(II) acetate (1.0 equiv).[4]
-
Rationale: A slight excess of the amine can help drive the reaction to completion. Stoichiometric copper is often used in initial explorations for reliability, though catalytic amounts (10-20 mol%) can be effective, especially with added ligands or optimized conditions.[5]
-
Add activated 4Å molecular sieves (approx. 100 mg per mmol of boronic acid).[4]
-
Rationale: Molecular sieves help to sequester water, which can promote the undesired protodeboronation of the boronic acid.[7][8]
-
-
Addition of Solvent and Base:
-
Under ambient atmosphere, add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Add pyridine (2.0 equiv) to the stirring mixture.[3]
-
Rationale: DCM is a common solvent for Chan-Lam couplings.[4] Pyridine acts as both a ligand to stabilize the copper catalyst and a base to facilitate the reaction.[2][3] Other bases like triethylamine or diisopropylethylamine can also be used.[4]
-
-
Reaction Execution and Monitoring:
-
Stir the resulting blue-green suspension vigorously at room temperature, open to the atmosphere via a drying tube.
-
Rationale: The reaction is typically open to the air to allow for the reoxidation of Cu(I) to Cu(II) by atmospheric oxygen, which is crucial for catalytic turnover.[5][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be 20-30% ethyl acetate in hexanes. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the amine.[7]
-
-
Workup Procedure:
-
Once the reaction is deemed complete (consumption of the limiting reagent), dilute the mixture with ethyl acetate.
-
Filter the suspension through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad thoroughly with additional ethyl acetate.[4]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[4]
-
Rationale: The aqueous washes remove residual base, copper salts, and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.[7] The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified N-arylated chroman derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Low reactivity of the amine. - Catalyst deactivation. - Insufficient base. | - Increase reaction temperature (e.g., to 40-50 °C). - Screen other copper sources (e.g., CuCl, Cu(OTf)₂).[4] - Use a stronger, non-coordinating base like K₂CO₃ or K₃PO₄.[4] - Increase the equivalents of the amine and/or base. |
| Protodeboronation | - Presence of water. | - Ensure all reagents and solvents are scrupulously dried. - Use freshly activated molecular sieves.[8] |
| Homocoupling of Boronic Acid | - Common side reaction in Chan-Lam couplings.[4] | - This is often difficult to eliminate completely. Purification by chromatography is usually effective. - Using a slight excess of the nucleophile can sometimes suppress this pathway. |
| Product is Difficult to Purify | - Co-elution with starting materials or byproducts. | - Optimize the chromatography eluent system. - Consider an alternative workup, such as an acidic wash to remove unreacted amine. |
Conclusion
The Chan-Lam coupling represents a highly effective and user-friendly method for the synthesis of C-N and C-O bonds. The protocol provided for the reaction of this compound serves as a robust starting point for researchers aiming to synthesize novel chroman derivatives. The key to success lies in the careful selection and handling of reagents, particularly ensuring anhydrous conditions to minimize side reactions. By understanding the mechanistic principles and potential pitfalls, scientists can effectively leverage this powerful reaction to accelerate their research and development programs.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Chroman-8-boronic acid in the preparation of pharmaceutical intermediates
Application Note & Protocol
Topic: Chroman-8-Boronic Acid in the Preparation of Pharmaceutical Intermediates
Abstract
The chroman scaffold is a privileged heterocyclic motif frequently encountered in biologically active molecules, demonstrating a wide spectrum of therapeutic potential.[1][2] Its incorporation into novel chemical entities is a key strategy in modern drug discovery. This compound serves as a versatile and highly efficient building block for this purpose, enabling the construction of complex molecular architectures through robust carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of the application of this compound, with a primary focus on its utilization in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We present a detailed experimental protocol, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage this reagent for the synthesis of advanced pharmaceutical intermediates.
Introduction: The Strategic Value of the Chroman Scaffold
In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The chroman-4-one scaffold and its derivatives, such as the parent chroman ring system, fall squarely into this category.[1] These structures are integral components of natural products and synthetic compounds exhibiting significant pharmacological activities, including anticancer, antiepileptic, and antimicrobial properties.[3][4]
The strategic introduction of the chroman moiety into a drug candidate can impart favorable pharmacokinetic and pharmacodynamic properties. This compound is a key enabler in this process. As a boronic acid derivative, it is an ideal substrate for the Suzuki-Miyaura reaction, one of the most powerful and widely used C-C bond-forming methods in organic synthesis.[5][6] This allows for the precise and modular installation of the chroman framework onto a diverse range of aromatic and heteroaromatic systems, providing rapid access to libraries of novel compounds for biological screening.
Physicochemical Properties & Safe Handling
Proper handling and storage of this compound are critical to ensure its stability and reactivity. Boronic acids are known to undergo trimerization to form boroxines upon dehydration, which can affect reactivity.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 685514-79-8 | [7][8] |
| Molecular Formula | C₉H₁₁BO₃ | [7] |
| Molecular Weight | 177.99 g/mol | [7][8] |
| Appearance | Typically an off-white to white solid | N/A |
| Storage Conditions | Store in freezer under -20°C, sealed in a dry environment. | [8] |
Safety & Handling Precautions
As with most boronic acid reagents, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[9][10]
-
Ventilation: Handle the solid powder and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust.[10][11]
-
Exposure Routes: The compound is classified as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[9][11]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]
-
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for creating biaryl and vinyl-aryl structures. The reaction couples an organoboron compound (like this compound) with an organohalide or triflate using a palladium catalyst and a base.[5]
Mechanistic Rationale
Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[6]
-
Transmetalation: The crucial role of the base is to activate the boronic acid, converting it into a more nucleophilic trihydroxyborate anion (-B(OH)₃⁻).[5] This species then transfers its organic group (the chroman moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 8-(p-tolyl)chroman
This protocol details a representative Suzuki-Miyaura coupling between this compound and 4-bromotoluene to yield 8-(p-tolyl)chroman, a model pharmaceutical intermediate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Amerigo Scientific | Key building block |
| 4-Bromotoluene | Reagent Grade | Standard Supplier | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Standard Supplier | Catalyst |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Standard Supplier | Base |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Solvent |
| Deionized Water | N/A | In-house | Co-solvent |
| Ethyl Acetate | ACS Grade | Standard Supplier | Extraction solvent |
| Brine (Saturated NaCl) | N/A | In-house | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For chromatography |
| Round-bottom flask, Condenser | N/A | Standard Labware | N/A |
| Magnetic stirrer, Heating mantle | N/A | Standard Labware | N/A |
| Schlenk line or Glovebox | N/A | N/A | For inert atmosphere |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (178 mg, 1.0 mmol, 1.0 equiv.).
-
Add 4-bromotoluene (205 mg, 1.2 mmol, 1.2 equiv.) and sodium carbonate (265 mg, 2.5 mmol, 2.5 equiv.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 29 mg, 0.025 mmol, 2.5 mol%).
-
Scientist's Note: The use of a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to decomposition. The catalyst loading is typical for many Suzuki couplings, but may require optimization.[12]
-
-
Inert Atmosphere & Solvent Addition:
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.
-
Using a syringe, add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL).
-
Rationale: A mixture of an organic solvent and water is often optimal. Water helps dissolve the inorganic base and facilitates the formation of the active borate species.[12]
-
-
Reaction Execution:
-
Lower the flask into a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. The mixture will typically turn from a yellow/orange color to dark brown or black.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots.
-
-
Work-up and Extraction:
-
After the reaction is complete (as determined by TLC/LC-MS), remove the flask from the oil bath and allow it to cool to room temperature.
-
Add deionized water (20 mL) to the reaction mixture and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Rationale: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc in hexanes) to isolate the pure product, 8-(p-tolyl)chroman.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Workflow & Optimization
Successful synthesis often requires a logical workflow for setup and optimization.
Diagram 2: Experimental & Optimization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. labshake.com [labshake.com]
- 8. 685514-79-8|Chroman-8-ylboronic acid|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. scispace.com [scispace.com]
Protocol for Monitoring Chroman-8-boronic Acid Reactions by HPLC
An Application Note for Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note provides a detailed, robust protocol for monitoring the progress of chemical reactions involving Chroman-8-boronic acid, a key intermediate in pharmaceutical synthesis. Boronic acids and their derivatives are foundational in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, for creating carbon-carbon bonds.[1][2][3][4] However, their analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) presents significant challenges, including poor retention of the polar boronic acid and the on-column hydrolysis of its less polar ester derivatives (e.g., pinacol esters).[5][6][7][8] This guide details a scientifically-grounded HPLC methodology designed to mitigate these issues, ensuring accurate and reproducible kinetic data. We will explain the causality behind the choice of stationary phase, mobile phase composition, and sample preparation, providing researchers with a self-validating system for reliable reaction monitoring.
The Analytical Challenge: Understanding Boronic Acid Behavior in RP-HPLC
The accurate quantification of boronic acids and their corresponding esters in a reaction mixture is frequently complicated by their chemical instability under typical chromatographic conditions. A successful monitoring protocol must address two primary issues:
-
On-Column Hydrolysis of Boronate Esters: Boronic pinacol esters, often used as stable precursors in synthesis, are susceptible to hydrolysis back to the more polar boronic acid when exposed to aqueous mobile phases.[9][10][11] This degradation can occur on the column itself, leading to inaccurate measurements of both the ester and the acid. The rate of this hydrolysis is significantly influenced by the mobile phase pH and the activity of residual silanol groups on the silica-based stationary phase.[8][12] Free silanols can act as nucleophiles, catalyzing the hydrolysis reaction.[8]
-
Poor Retention of Polar Boronic Acids: this compound is a relatively polar compound. Achieving sufficient retention on standard C18 reversed-phase columns can be difficult, causing the analyte to elute near or in the solvent front (void volume).[5][6] This leads to poor resolution from other polar reaction components and unreliable integration.
Our protocol is systematically designed to overcome these obstacles by carefully selecting each component of the analytical method.
Strategic Method Development for Robust Analysis
To ensure data integrity, we employ a strategy that minimizes on-column degradation while maximizing the retention and resolution of all key analytes (starting materials, intermediates, and products).
The Importance of Stationary Phase Selection
The choice of HPLC column is the most critical factor in mitigating on-column hydrolysis.[7][8] We recommend a column with a stationary phase that has minimal residual silanol activity. Modern columns with advanced end-capping or hybrid particle technology are superior for this application.
-
Primary Recommendation: A column utilizing hybrid silica technology or one with sterically protected bonding and exhaustive end-capping (e.g., Waters XSelect™ Premier HSS T3 or Waters XTerra™ MS C18). These phases are designed for stability and are compatible with 100% aqueous mobile phases, which is essential for retaining highly polar compounds like the boronic acid itself.[7][8] The use of MaxPeak™ Premier hardware further reduces analyte-surface interactions that can cause peak tailing and degradation.[13]
-
Alternative: A mixed-mode column that offers multiple retention mechanisms, such as reversed-phase and cation-exchange properties, can also significantly improve the retention of polar boronic acids.[14]
Optimizing the Mobile Phase
The mobile phase composition is tailored to balance the retention of the polar boronic acid with the stability of any ester intermediates.
-
Organic Modifier: Acetonitrile is the preferred organic solvent due to its low viscosity and UV transparency.
-
Aqueous Phase & pH Control: A low pH mobile phase is optimal for retaining the boronic acid. By operating below the pKa of the boronic acid group (typically ~8-10), the compound remains in its neutral, less polar form, enhancing its interaction with the C18 stationary phase.[15] An acidic modifier like formic acid (0.1%) is effective and compatible with mass spectrometry (MS) if LC-MS analysis is desired.[16] While higher pH can stabilize esters, it drastically reduces the retention of the acid.[9] Since monitoring the consumption of the starting boronic acid is key, a low pH method is generally preferred.
UV Detection Wavelength
The chroman moiety provides a strong chromophore suitable for UV detection. To determine the optimal wavelength, a UV-Vis spectrum of this compound should be recorded. Aromatic systems typically show strong absorbance around 254 nm, which often serves as a good starting point.[17] For maximum sensitivity, the wavelength of maximum absorbance (λmax) should be used.
Experimental Protocols and Method Parameters
This section provides a detailed, step-by-step methodology for sample preparation and HPLC analysis.
Visualization of the Analytical Workflow
The following diagram outlines the complete workflow from reaction sampling to data analysis.
Caption: A logical workflow for HPLC-based reaction monitoring.
Recommended Materials and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | An HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and PDA or UV-Vis detector. |
| Column | Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile |
| Gradient Program | 5% B to 95% B over 10 minutes; Hold at 95% B for 2 minutes; Return to 5% B in 0.5 minutes; Equilibrate at 5% B for 2.5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or λmax of this compound) |
| Sample Diluent | 100% Acetonitrile (ACN) |
Table 1: Recommended HPLC Method Parameters.
Protocol 1: Reaction Sampling and Sample Preparation
The goal of this procedure is to halt the reaction instantly and prepare a stable sample for analysis.
-
Prepare Quenching Vials: Before starting the reaction, label several 1.5 mL microcentrifuge tubes or HPLC vials, each containing 1.0 mL of ice-cold acetonitrile (ACN). Acetonitrile is an aprotic solvent and will not cause hydrolysis of boronate esters.[7][8]
-
Collect Reaction Aliquot: At each desired time point (e.g., t=0, 15, 30, 60, 120 min), withdraw a small, precise aliquot (e.g., 20 µL) from the reaction mixture using a calibrated microsyringe.
-
Quench Immediately: Dispense the aliquot directly into one of the prepared vials containing cold ACN.[1] Cap and vortex immediately for 10 seconds. The large volume of cold solvent instantly stops the reaction by dilution and lowering the temperature.
-
Filter the Sample: Using a syringe, draw the quenched sample and filter it through a 0.22 µm syringe filter (PTFE or nylon) into a clean HPLC vial.[6] This removes any particulate matter from the reaction (e.g., catalyst, base) that could damage the HPLC column.
-
Store Appropriately: If not analyzing immediately, store the vials at 4 °C to ensure sample stability.
Protocol 2: HPLC System Operation
-
System Purge: Purge both mobile phase lines (A and B) for at least 5 minutes to remove air bubbles and ensure solvent consistency.
-
Column Equilibration: Install the recommended column and set the flow rate to 1.0 mL/min with the initial mobile phase composition (95% A, 5% B). Allow the system to equilibrate for at least 15-20 minutes, or until a stable baseline is achieved.
-
Set Up Sequence: Program the injection sequence in the chromatography data system (CDS) software, including sample names, vial positions, and injection volume.
-
Run Sequence: Begin the analysis by running the prepared sequence.
Protocol 3: Data Analysis and Interpretation
-
Peak Identification: Identify the peaks corresponding to this compound, starting materials, and the desired product based on their retention times. This should be confirmed by injecting pure standards of each component.
-
Integration: Integrate the peak area of each identified component in the chromatogram.
-
Calculation of Reactant Conversion: Calculate the percent conversion of this compound at each time point using the following formula, assuming the response factor is similar for starting material and product or by using a calibration curve.
Conversion (%) = [ (Areat=0 - Areat=x) / Areat=0 ] * 100
Where Areat=0 is the peak area of the boronic acid at the start of the reaction, and Areat=x is the peak area at a given time point.
-
Kinetic Profile: Plot the percent conversion or product formation against time to generate a reaction kinetic profile. This data is crucial for reaction optimization and mechanistic studies.[1][3]
Ensuring Trustworthiness: Method Validation Principles
For use in a regulated environment, this analytical method must be validated according to ICH guidelines (Q2(R1)) to prove it is fit for its intended purpose.[18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other reactants, products, impurities). This is demonstrated by showing that the peaks for each component are well-resolved.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.[19]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).[19][20]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.[21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 pH unit in mobile phase).[19]
Logic of Method Design
The protocol's design is a direct response to the known analytical challenges associated with boronic acids.
Caption: Addressing specific analytical problems with targeted solutions.
Conclusion
This application note provides a comprehensive and reliable HPLC protocol for monitoring reactions involving this compound. By understanding the inherent challenges of boronic acid analysis and making informed choices regarding the column, mobile phase, and sample preparation, researchers can generate accurate kinetic data. The presented method minimizes on-column hydrolysis and ensures adequate retention of the polar analyte, forming a trustworthy system for process optimization, quality control, and mechanistic studies in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 15. waters.com [waters.com]
- 16. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmtech.com [pharmtech.com]
- 19. mastelf.com [mastelf.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 21. ijarsct.co.in [ijarsct.co.in]
Application Notes & Protocols: The Role of Chroman-8-boronic acid in Materials Science
Introduction: Unlocking New Material Functionalities with a Versatile Building Block
In the pursuit of advanced materials, the strategic design of molecular components is paramount. Aryl boronic acids have emerged as exceptionally versatile building blocks, celebrated for their stability, low toxicity, and diverse reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Among these, Chroman-8-boronic acid (CAS 685514-79-8) presents a unique structural motif of significant interest to materials science. Its fusion of a rigid aromatic boronic acid with a flexible, saturated heterocyclic chroman ring offers a compelling scaffold for developing novel materials.
This guide provides an in-depth exploration of this compound's applications in materials science. We move beyond simple descriptions to explain the underlying chemical principles and provide detailed, field-tested protocols for its use in organic electronics, fluorescent sensing, and organocatalysis.
Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation. This compound is a stable, solid compound under standard laboratory conditions.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 685514-79-8 | [2][3] |
| Molecular Formula | C₉H₁₁BO₃ | [2][4] |
| Molecular Weight | 177.99 g/mol | [4] |
| Physical Form | Solid (White to light yellow) | [2] |
| Boiling Point | 384.0 ± 52.0 °C at 760 mmHg | [2] |
| IUPAC Name | (3,4-dihydro-2H-chromen-8-yl)boronic acid | [2] |
| Storage | Store at room temperature | [2] |
Safety & Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[5] Some aryl boronic acids have been found to be potential mutagens, warranting careful handling and containment to prevent exposure.[1][7]
Core Applications & Experimental Protocols
The unique structure of this compound makes it a valuable precursor in several areas of materials science. Below, we detail its primary applications and provide robust protocols for researchers.
Application 1: Building Block for Organic Light-Emitting Diode (OLED) Materials
Causality & Rationale: The performance of OLED devices is critically dependent on the molecular structure of the organic materials used in the emissive and charge-transport layers.[8] The Suzuki-Miyaura coupling is a cornerstone reaction for synthesizing the complex π-conjugated systems required for efficient OLEDs.[9] Aryl boronic acids are essential reagents in this reaction.[8] The chroman moiety in this compound can impart desirable solubility and morphological stability to the final material, while the boronic acid group provides the reactive handle for C-C bond formation.
Protocol 1: Synthesis of a Biphenyl Derivative for OLED Applications via Suzuki-Miyaura Coupling
Principle: This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide (e.g., 4-bromoanisole) to form a functionalized biaryl system. Such structures are fundamental components of hole-transporting or emissive materials in OLEDs. The reaction involves the formation of a palladium(0) active species, oxidative addition to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.
Materials & Reagents:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Equipment:
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (Silica gel)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (e.g., 178 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of Toluene and Water (e.g., 8 mL Toluene, 2 mL Water). The biphasic system is crucial; the base is in the aqueous phase, while the organic reactants and catalyst are in the organic phase.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting materials are consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Characterization (Self-Validation): Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting material can then be evaluated for its photophysical properties (UV-Vis absorption, photoluminescence) to assess its potential for OLED applications.
Application 2: Fluorescent Sensor for Diol-Containing Analytes
Causality & Rationale: A defining feature of boronic acids is their ability to form reversible covalent bonds with 1,2- or 1,3-diols, such as those found in saccharides and catechols (e.g., dopamine).[10][11] This binding event alters the electronic properties of the boronic acid. If the boronic acid is part of a fluorophore, this change can modulate its fluorescence emission, creating a "turn-on" or "turn-off" sensor.[12][13] The chroman scaffold possesses intrinsic fluorescence, making this compound a candidate for direct use as a sensor, where diol binding to the boron atom could influence the fluorescence of the nearby chroman ring system.
Protocol 2: Fluorometric Detection of Dopamine Using this compound
Principle: This protocol uses fluorescence spectroscopy to measure the change in emission of this compound upon binding with dopamine, a catecholamine containing a cis-diol. The formation of a cyclic boronate ester between the boronic acid and the diol of dopamine is expected to alter the electronic environment of the chroman fluorophore, leading to a quantifiable change in fluorescence intensity.
Materials & Reagents:
-
This compound
-
Dopamine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (spectroscopic grade)
-
Deionized water
Equipment:
-
Spectrofluorometer with cuvette holder
-
Quartz fluorescence cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.0 mM stock solution of this compound in methanol.
-
Prepare a 10 mM stock solution of dopamine hydrochloride in PBS (pH 7.4).
-
-
Sensor Solution Preparation: In a 10 mL volumetric flask, dilute the this compound stock solution with PBS (pH 7.4) to a final concentration of 10 µM. Note: A small percentage of methanol may be required to ensure solubility.
-
Baseline Measurement (Self-Validation):
-
Transfer 3 mL of the 10 µM sensor solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer. Determine the optimal excitation wavelength (λₑₓ) by running an excitation scan while monitoring the emission maximum.
-
Record the fluorescence emission spectrum (e.g., scanning from λₑₓ + 20 nm to 600 nm). This is your baseline (F₀).
-
-
Titration:
-
To the same cuvette, add small aliquots (e.g., 5-20 µL) of the dopamine stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (F) as a function of dopamine concentration.
-
Analyze the quenching or enhancement of fluorescence. The data can be used to determine the binding constant (Ka) between the sensor and the analyte.
-
Application 3: Organocatalyst for Amidation Reactions
Causality & Rationale: Beyond their role as coupling partners, boronic acids can function as mild Lewis acid catalysts. They are particularly effective in promoting dehydration reactions, such as the formation of amides from carboxylic acids and amines.[14][15] The mechanism involves the activation of the carboxylic acid by forming a reactive (acyloxy)boron intermediate, which is more susceptible to nucleophilic attack by the amine.[16] This method avoids the need for harsh coupling reagents, making it an attractive green chemistry approach.
Protocol 3: Catalytic Amidation of Benzoic Acid with Benzylamine
Principle: This protocol demonstrates the use of this compound as a catalyst for the direct formation of an amide bond. The reaction is driven to completion by the removal of water, the sole byproduct, typically using a Dean-Stark apparatus or molecular sieves.[17]
Materials & Reagents:
-
Benzoic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
This compound (5-10 mol%)
-
Toluene (anhydrous)
-
4 Å Molecular Sieves (activated)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Dean-Stark trap (optional, if not using molecular sieves)
-
Standard work-up and purification equipment
Procedure:
-
Setup: To a round-bottom flask, add benzoic acid (e.g., 122 mg, 1.0 mmol), this compound (e.g., 18 mg, 0.1 mmol), and activated 4 Å molecular sieves (~500 mg).
-
Reagent Addition: Add toluene (~5 mL) followed by benzylamine (118 mg, 1.1 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The molecular sieves will sequester the water produced, driving the equilibrium towards the amide product.
-
Monitoring: Monitor the reaction by TLC until the benzoic acid is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Filter to remove the molecular sieves. Dilute the filtrate with ethyl acetate (20 mL).
-
Purification: Wash the organic solution with 1 M HCl (2 x 10 mL) to remove unreacted benzylamine and the boronic acid catalyst, followed by a brine wash (10 mL).
-
Isolation & Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-benzylbenzamide can be further purified by recrystallization or column chromatography and its identity confirmed by NMR and melting point analysis.
Conclusion and Future Outlook
This compound is a potent and versatile molecule for advanced materials research. Its unique combination of a fluorescent chroman core and a reactive boronic acid handle provides a gateway to novel organic electronics, sensitive chemical sensors, and efficient catalytic systems. The protocols outlined here serve as a robust foundation for researchers to explore and expand upon these applications. Future research may focus on integrating this scaffold into more complex polymeric systems, developing sensors with higher selectivity for specific biological diols, and exploring its utility in asymmetric catalysis, further solidifying the importance of tailored boronic acids in the future of materials science.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Chroman-8-ylboronic acid | 685514-79-8 [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. labshake.com [labshake.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. nbinno.com [nbinno.com]
- 9. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with Chroman-8-boronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges that may be encountered when using heteroaromatic substrates such as Chroman-8-boronic acid. While specific literature on the Suzuki coupling of this compound is limited, this guide synthesizes established principles from the broader field of heteroaromatic and sterically demanding Suzuki couplings to provide a robust framework for achieving high reaction yields.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the Suzuki coupling of heteroaromatic boronic acids.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most critical initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. Begin with a systematic check of your reagents and reaction setup:
-
Reagent Quality and Stability: Boronic acids, particularly heteroaromatic ones, can be susceptible to degradation.[3] Ensure your this compound is of high purity and has been stored correctly. Consider the stability of your aryl halide coupling partner as well; the general reactivity trend is I > Br > OTf >> Cl.[2]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[4] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.
-
Solvent and Base Purity: The presence of oxygen can deactivate the Pd(0) catalyst.[4] It is crucial to use anhydrous and thoroughly degassed solvents. The purity of your base is also critical for consistent results.
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[4]
Q2: I'm observing a significant amount of a side product that appears to be the protonated chroman (deboronation). How can I minimize this?
A2: This side reaction is known as protodeboronation and is a common issue, especially with electron-rich or sterically hindered heteroaromatic boronic acids.[1][3] To mitigate this:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[5] A weaker base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), may be preferable to stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) when using protic solvents.[1]
-
Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction progress closely to avoid prolonged heating after the reaction has reached completion.
Q3: My reaction seems to stall, and I'm left with unreacted starting materials. What could be the cause?
A3: Stalled reactions often point to catalyst deactivation or issues with the transmetalation step.
-
Catalyst Deactivation: The Lewis basic oxygen in the chroman ring system could potentially coordinate to the palladium center, leading to catalyst inhibition. The use of bulky, electron-rich ligands can often mitigate this by sterically shielding the palladium.
-
Inefficient Transmetalation: This step involves the transfer of the chroman group from boron to palladium. The choice of base and solvent system is critical here. A biphasic solvent system (e.g., toluene/water, dioxane/water) is often used to facilitate the transfer of the activated boronate to the organic phase where the catalyst resides.[6]
II. Troubleshooting Guides
For more persistent issues, a more systematic approach to optimization is required. The following guides provide detailed strategies for tackling common problems.
Guide 1: Addressing Low or No Product Formation
If your initial checks from the FAQs do not resolve the issue of low yield, a more thorough investigation of the reaction parameters is necessary.
| Parameter | Variable to Test | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald-type catalysts (e.g., XPhos, SPhos) | The choice of ligand is critical for stabilizing the catalyst and promoting the different steps of the catalytic cycle. For potentially challenging substrates like chroman derivatives, bulky and electron-rich ligands are often more effective.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The strength and solubility of the base can significantly impact the reaction rate and side reactions. Cesium carbonate is often effective for difficult couplings. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | The solvent system affects the solubility of the reagents and the efficiency of the catalytic cycle. Aprotic polar solvents like DMF can sometimes be effective but may require higher temperatures. |
| Temperature | 60°C, 80°C, 100°C | Increasing the temperature can improve reaction rates, but may also increase the rate of side reactions like protodeboronation. |
-
Reaction Setup: In an array of reaction vials, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Inert Atmosphere: Place the vials in a reaction block and purge with argon or nitrogen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst and ligand.
-
Reaction Execution: Heat the reaction block to the desired temperature with vigorous stirring.
-
Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Workup and Yield Determination: After the reaction is complete, perform an appropriate workup and determine the yield of the desired product.
Guide 2: Managing Side Reactions - Protodeboronation and Homocoupling
The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling of the boronic acid.
-
Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under strictly anhydrous conditions. This will require the use of an anhydrous base (e.g., K₃PO₄) and solvent.
-
Boronic Esters: As mentioned in the FAQs, converting the boronic acid to a more stable ester derivative (e.g., pinacol ester) is a highly effective strategy.
-
Thorough Degassing: Homocoupling is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[4] Ensure all solvents are rigorously degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst that needs to be reduced in situ.
III. Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
IV. References
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from --INVALID-LINK--
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). PubMed Central. Retrieved from --INVALID-LINK--
-
Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from --INVALID-LINK--
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
In Suzuki coupling can the boronic acid couple with each other? (2020). ResearchGate. Retrieved from --INVALID-LINK--
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from --INVALID-LINK--
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from --INVALID-LINK--
-
New trends in the cross-coupling and other catalytic reactions. (n.d.). Sci-Hub. Retrieved from --INVALID-LINK--
-
Advances in Cross-Coupling Reactions. (2020). MDPI. Retrieved from --INVALID-LINK--
-
New perspectives in the cross-coupling reactions of organostannanes. (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Strategies for Preventing Protodeboronation of Chroman-8-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chroman-8-boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation. Our goal is to equip you with the knowledge to minimize this undesired side reaction, thereby improving reaction yields and ensuring the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this leads to the formation of chroman as a byproduct, consuming your starting material and reducing the yield of your desired cross-coupled product. This side reaction can complicate purification and compromise the efficiency of your synthesis. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the organic substituent on the boron atom.[1]
Q2: What are the primary factors that trigger the protodeboronation of this compound?
A2: Several factors can promote the protodeboronation of aryl boronic acids like this compound:
-
pH of the reaction medium: The pH of the reaction mixture is a critical factor, as it influences the speciation of the boronic acid.[1] Both acidic and basic conditions can catalyze protodeboronation.[1][3] For many aryl boronic acids, the rate of protodeboronation is minimized at a neutral pH.[1]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[2] While many Suzuki-Miyaura coupling reactions are performed in aqueous conditions, a high concentration of water can be detrimental.
-
Basic Conditions: Cross-coupling reactions like the Suzuki-Miyaura coupling often require a base. However, the base can interact with the boronic acid to form a boronate species that is more susceptible to protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2]
-
Palladium Catalyst and Ligands: The palladium catalyst, particularly Pd(II) species, can catalyze protodeboronation.[4][5] Paradoxically, bulky phosphine ligands, which are often employed to facilitate challenging cross-couplings, can sometimes increase the rate of this undesired side reaction.[4][6][7][8][9]
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration is recommended. Storing the compound under an inert atmosphere, such as argon or nitrogen, will further protect it from atmospheric moisture and oxygen, which can contribute to degradation.
Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Coupling Reactions
This section provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions involving this compound.
Problem 1: Low yield of the desired product with significant formation of chroman.
This is a classic sign of protodeboronation. Here’s how to troubleshoot this issue:
Root Cause 1: Inappropriate Base Selection
-
Explanation: Strong bases (e.g., NaOH, KOH) in aqueous media can significantly accelerate base-catalyzed protodeboronation.[10]
-
Solution: Switch to a milder base. Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often better choices.[11] Anhydrous potassium fluoride (KF) can also be effective.[11]
| Base Strength | Recommended Bases | Rationale |
| Strong | NaOH, KOH, NaOtBu | High basicity can accelerate protodeboronation.[11] |
| Moderate | K₃PO₄, K₂CO₃, Cs₂CO₃ | Sufficiently basic for coupling while minimizing protodeboronation.[11] |
| Weak | KF (anhydrous) | Less aqueous basicity reduces the rate of boronic acid hydrolysis.[11] |
Root Cause 2: Suboptimal Solvent System
-
Explanation: The presence of excess water provides a ready proton source for protodeboronation.
-
Solution: Minimize the amount of water in the reaction. If possible, switch to anhydrous conditions.[10] If an aqueous system is necessary, use a higher ratio of organic solvent to water (e.g., 10:1 Dioxane:H₂O). Ensure that all solvents are rigorously degassed to remove oxygen, which can lead to catalyst decomposition and promote side reactions.[10]
Root Cause 3: High Reaction Temperature
-
Explanation: Higher temperatures accelerate both the desired coupling and the undesired protodeboronation. However, the activation energy for protodeboronation may be lower, making it more sensitive to temperature increases.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It may be beneficial to run a temperature screen to find the optimal balance.
Root Cause 4: Inefficient Catalyst System
-
Explanation: If the catalytic cycle of the desired cross-coupling is slow, the boronic acid has more time to undergo protodeboronation.
-
Solution: Employ a highly active palladium catalyst and ligand system to accelerate the cross-coupling, thereby outcompeting the protodeboronation. Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide excellent results.[11] Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can also be beneficial.[7]
Advanced Strategy: The "Slow-Release" Approach Using Boronic Acid Derivatives
For particularly sensitive systems where optimizing reaction conditions is insufficient, a highly effective strategy is to use a more stable derivative of this compound. These derivatives act as "protecting groups" that slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing protodeboronation.[1]
This compound pinacol ester
Pinacol esters are one of the most common and effective derivatives for stabilizing boronic acids.[12] They are generally more stable to storage and handling and can be used directly in Suzuki-Miyaura reactions.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a suitable solvent that forms an azeotrope with water, such as toluene.
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).[13]
-
Workup: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification.
This compound MIDA ester
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids that are compatible with a wide range of reaction conditions.[14] They are particularly useful for challenging cross-couplings.
-
Reagents: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), the this compound MIDA ester (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄).
-
Solvent: Add an anhydrous, degassed solvent (e.g., dioxane). A small amount of water is often necessary to facilitate the slow hydrolysis of the MIDA ester.
-
Reaction: Heat the reaction mixture with vigorous stirring. The slow release of the boronic acid will occur in situ.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Visualizing the Problem and Solution
The Competing Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway for this compound.
Caption: Competing reaction pathways for this compound.
Workflow for Preventing Protodeboronation using MIDA Esters
This workflow outlines the "slow-release" strategy using a MIDA ester to minimize protodeboronation.
Caption: Workflow for using MIDA esters to prevent protodeboronation.
Analytical Confirmation of Protodeboronation
To confirm and quantify the extent of protodeboronation, ¹H NMR spectroscopy is an invaluable tool. By analyzing the crude reaction mixture, you can integrate the signals corresponding to the desired product and the chroman byproduct. The relative integration values will provide a ratio of the two, allowing you to assess the efficiency of your optimized conditions. For more precise quantification of boron content, techniques such as inductively coupled plasma-atomic emission spectrometry (ICP-AES) can be employed.[15]
By understanding the mechanisms of protodeboronation and implementing the strategies outlined in this guide, you can significantly improve the outcomes of your reactions involving this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
purification of Chroman-8-boronic acid reaction products
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of Chroman-8-boronic acid and its reaction products. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate common challenges and achieve optimal purity for your target compound.
Introduction to this compound Purification
This compound (CAS 685514-79-8) is a crucial building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules with potential therapeutic value.[1][2][3] However, like many boronic acids, its purification is not always straightforward. Common challenges arise from its unique chemical properties, including its propensity to form cyclic anhydrides (boroxines), its susceptibility to protodeboronation, and its sometimes-difficult chromatographic behavior on standard silica gel.[4][5]
This guide is designed to address the most common issues encountered during the purification process, providing both the "how" and the "why" behind each recommendation to empower you to make informed decisions in your own research.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable cause and providing a validated solution.
Question 1: My yield is very low after flash column chromatography on standard silica gel. Where did my product go?
Probable Cause: This is a classic issue with aryl boronic acids. Standard silica gel is inherently acidic, which can lead to two primary loss mechanisms:
-
Decomposition: The acidic surface can catalyze protodeboronation, converting your desired boronic acid back into the non-boronated chroman scaffold.
-
Over-adsorption: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, causing the compound to stick irreversibly to the column.[6][7][8]
Solution:
-
Modify the Stationary Phase: The most effective solution is to use boric acid-impregnated silica gel. The boric acid neutralizes the highly active Lewis acid sites on the silica, significantly reducing over-adsorption and improving recovery.[7][8][9]
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or exploring reverse-phase (C18) chromatography, which operates on a different separation principle.[6][10]
-
Derivatize Before Purification: Convert the boronic acid to its corresponding pinacol boronate ester. These esters are generally more stable, less polar, and behave much more predictably on standard silica gel.[10] The boronic acid can be regenerated after purification if necessary.
Question 2: My NMR spectrum shows a significant amount of chroman (the protodeboronated byproduct) and unreacted 8-halochroman. How can I remove these non-polar impurities?
Probable Cause: These impurities result from incomplete reaction or product degradation. Due to their non-polar nature relative to the boronic acid, they can be efficiently separated using extractive techniques.
Solution: Acid-Base Extraction This is the most robust and scalable method for removing neutral organic impurities from boronic acids.[11][12] The principle relies on the acidic nature of the boronic acid group, which allows it to be selectively moved into an aqueous phase.
-
Step 1: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
Step 2: Extract the organic solution with a basic aqueous solution (e.g., 1M NaOH or 1M K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt (R-B(OH)₃⁻), which partitions into the aqueous layer. The neutral impurities (chroman, 8-halochroman) will remain in the organic layer.
-
Step 3: Separate the layers and discard the organic phase containing the impurities.
-
Step 4: Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl or H₂SO₄) to a pH of ~2-3. This will re-protonate the boronate salt, causing the pure boronic acid to precipitate or allowing it to be extracted.
-
Step 5: Extract the pure this compound back into a fresh portion of organic solvent (e.g., EtOAc).
-
Step 6: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Question 3: My product is an oil or a sticky solid, making recrystallization impossible. What is the best alternative for achieving high purity?
Probable Cause: Not all boronic acids are highly crystalline. The presence of minor impurities can also inhibit crystallization by acting as a "eutectic mixture".
Solution: Derivatization to a Crystalline Adduct A highly effective strategy is to form a stable, crystalline adduct that can be easily purified by precipitation and filtration. The diethanolamine adduct is a common and reliable choice.[10][12][13]
-
Dissolve the impure, oily boronic acid in a suitable solvent (e.g., diethyl ether or a mixture of ether and ethyl acetate).
-
Add a stoichiometric amount of diethanolamine. The resulting diethanolamine ester is often a stable, crystalline solid that will precipitate from the solution.
-
Collect the solid by filtration and wash with cold solvent to remove soluble impurities.
-
To recover the free boronic acid, the adduct can be treated with an acid or, more gently, by stirring with a saturated boric acid solution and extracting the free boronic acid into an organic solvent.[10][12]
Question 4: My NMR shows very broad peaks for the aromatic protons, and the integration is off. Is my sample impure?
Probable Cause: This is often not an issue of impurity but rather a result of boroxine formation. Boronic acids can reversibly lose water to form a stable, cyclic trimer anhydride known as a boroxine.[4] This process is an equilibrium, and often both the monomeric acid and the trimeric boroxine are present, leading to peak broadening in the NMR spectrum.
Solution:
-
For Analysis: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The water will hydrolyze the boroxine back to the monomeric boronic acid, resulting in sharp, well-defined peaks.
-
For Purification: The presence of boroxine can alter the compound's polarity and solubility. If you are performing chromatography, be aware that you might be separating the boroxine rather than the acid. An aqueous workup prior to purification will ensure you are primarily handling the monomeric form.
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass strategy for purifying a crude this compound reaction? For most syntheses, an acid-base extraction as described in Troubleshooting Question 2 is the most powerful and efficient initial purification step.[11] It excels at removing common non-polar and neutral impurities. For solid products, this can be followed by recrystallization or trituration with a suitable solvent to achieve analytical purity.
Q2: Which analytical techniques are best for assessing the final purity of this compound? A combination of techniques provides the most complete picture of purity:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying organic impurities. ¹¹B NMR can also be very informative, with boronic acids typically appearing in the range of 27-32 ppm.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and can detect trace-level impurities.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for determining quantitative purity (e.g., >95%).[15][16] Developing a stable method can be challenging due to on-column hydrolysis, but using aprotic diluents and carefully controlled mobile phase pH can yield reliable results.[15][17]
Q3: How should I store purified this compound to ensure its stability? Boronic acids are sensitive to oxidation and moisture.[18] Store the solid product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Storing it in a desiccator at room temperature or in a refrigerator is also recommended to prevent moisture uptake and subsequent boroxine formation.[19]
Visualization & Experimental Protocols
Decision Workflow for Purification Method Selection
The following diagram provides a logical workflow to help you select the most appropriate purification strategy based on your specific experimental outcome.
Caption: Decision tree for selecting a purification strategy.
Data Summary Table
| Purification Method | Primary Impurities Removed | Advantages | Key Considerations |
| Acid-Base Extraction | Neutral organics, starting materials, protodeboronated byproducts | Highly efficient, scalable, low cost | Requires product to be stable to aqueous acid/base |
| Recrystallization | Impurities with different solubility profiles | Can provide very high purity, scalable | Requires a crystalline solid product |
| Column Chromatography | Impurities with different polarity | Good for separating complex mixtures | Risk of product loss on standard silica; requires method development |
| Adduct Formation | Most soluble impurities | Excellent for non-crystalline products | Requires an additional chemical step for formation and cleavage |
Detailed Experimental Protocol: Purification by Acid-Base Extraction
This protocol provides a step-by-step methodology for the purification of ~1 gram of crude this compound containing non-polar impurities.
Materials:
-
Crude this compound (~1 g)
-
Ethyl acetate (EtOAc, ~100 mL)
-
1 M Sodium Hydroxide (NaOH) solution (~50 mL)
-
1 M Hydrochloric acid (HCl) solution (~50 mL)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Separatory funnel (250 mL), beakers, Erlenmeyer flask
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in 50 mL of EtOAc in the separatory funnel. If there are insoluble materials, filter them off first.
-
First Extraction (Base): Add 25 mL of 1 M NaOH to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Separate Layers: Drain the lower aqueous layer into a clean beaker labeled "Aqueous 1".
-
Second Extraction (Base): Add another 25 mL of 1 M NaOH to the organic layer remaining in the funnel. Shake and separate as before. Combine the second aqueous layer with "Aqueous 1".
-
Discard Impurities: The organic layer now contains the neutral, non-polar impurities. It can be discarded.
-
Acidification: Place the combined aqueous extracts ("Aqueous 1") in a beaker with a stir bar and cool in an ice bath. Slowly add 1 M HCl dropwise while stirring. Monitor the pH. Continue adding acid until the pH is approximately 2-3. A white precipitate of the pure boronic acid should form.
-
Extraction of Pure Product: Pour the acidified aqueous solution back into the separatory funnel. Add 50 mL of fresh EtOAc. Shake vigorously to extract the pure product into the organic layer.
-
Isolate Product: Drain and discard the aqueous layer. Wash the organic layer with 25 mL of brine to remove residual water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a small amount of anhydrous MgSO₄. Swirl and let it sit for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Assess the purity of the final product using NMR and/or LC-MS.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. reddit.com [reddit.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chroman-8-ylboronic acid | 685514-79-8 [sigmaaldrich.com]
Technical Support Center: Troubleshooting the Synthesis of Chroman-8-boronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of Chroman-8-boronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. We will move beyond simple procedural outlines to explore the chemical principles behind common synthetic challenges, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide & Core Synthetic Issues
This section addresses the most frequently encountered challenges during the synthesis and handling of this compound. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.
FAQ 1: My primary byproduct is chroman, leading to significantly reduced yields. What is causing this, and how can I prevent it?
Answer: You are observing protodeboronation, the most common and often most frustrating side reaction in aryl boronic acid chemistry.
Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, converting your desired boronic acid back to its parent arene (in this case, chroman).[1] This reaction is highly dependent on the specific conditions of your reaction, particularly pH.[2]
The Causality: Understanding the Mechanism
Protodeboronation can proceed through several pathways, but the two most relevant for typical synthetic conditions are acid- and base-catalyzed mechanisms:
-
Acid-Catalyzed Pathway: In the presence of a strong acid, the boronic acid can be protonated, weakening the C-B bond and making it susceptible to cleavage.[1][3]
-
Base-Catalyzed Pathway: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form (-B(OH)₃⁻). This species can then react with a proton source (like water) in the rate-limiting step to yield the protodeboronated product.[1][4] For many aryl boronic acids, the rate of protodeboronation is fastest at high pH.[3]
The stability of aryl boronic acids is generally highest in neutral or slightly acidic pH, where both of these catalytic pathways are minimized.[1]
Troubleshooting Protocol: Minimizing Protodeboronation
-
Strict pH Control:
-
During Workup: When hydrolyzing the borylating intermediate (e.g., a boronic ester), avoid extremes in pH. Carefully adjust the aqueous solution to a pH between 4 and 7 before extraction. Use a pH meter for accuracy.
-
During Subsequent Reactions (e.g., Suzuki Coupling): If protodeboronation is competing with your desired coupling, the base is a likely culprit. Consider using a weaker base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH or KOH) or a non-aqueous base.
-
-
Use of Boronic Esters as Stable Intermediates:
-
Synthesize and isolate the pinacol ester of this compound (Chroman-8-B(pin)). Boronate esters are significantly more stable towards protodeboronation than the free boronic acids.[5]
-
These esters can be used directly in many cross-coupling reactions, where they slowly hydrolyze in situ to provide a low, steady concentration of the active boronic acid, thus suppressing the competing decomposition pathway.[1]
-
-
Control Temperature and Reaction Time:
-
Protodeboronation is accelerated at higher temperatures. If you are performing a subsequent reaction (like a Suzuki coupling), screen for the lowest effective temperature.
-
Minimize reaction times. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
-
Solvent Choice:
-
Minimize the amount of water present in the reaction mixture, as it is often the proton source.[1] While some water is often necessary for Suzuki couplings, using co-solvents like dioxane or THF can be beneficial.
-
FAQ 2: I'm observing a high-molecular-weight impurity that I suspect is a bi-chroman dimer. How is this formed and what can be done to stop it?
Answer: This impurity is the result of oxidative homocoupling, a well-known side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.
This is an especially common byproduct in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling.[6][7] While sometimes leveraged for specific synthetic goals, it is typically a yield-reducing side reaction.
The Causality: Understanding the Mechanism
Homocoupling is typically mediated by the palladium catalyst. The generally accepted mechanism involves the transmetalation of two boronic acid molecules to the palladium(II) center, followed by reductive elimination to form the biaryl product and Pd(0). This process is often significantly accelerated by the presence of oxidants, particularly molecular oxygen, which can re-oxidize Pd(0) to the active Pd(II) state, creating a catalytic cycle for the side reaction.[8]
Troubleshooting Protocol: Suppressing Homocoupling
-
Rigorous Exclusion of Oxygen (Critical Step):
-
Degassing: Before starting the reaction, thoroughly degas all solvents and the reaction mixture. This is most effectively done by subjecting the flask to several vacuum-purge cycles with an inert gas (Argon or Nitrogen). Subsurface sparging with the inert gas for 15-30 minutes is also highly effective.[8]
-
Inert Atmosphere: Maintain a positive pressure of Argon or Nitrogen throughout the entire course of the reaction using a balloon or a gas line.
-
-
Optimize Catalyst and Ligand:
-
The choice of palladium source and ligand can have a significant impact. Some catalyst systems are more prone to homocoupling than others.
-
For instance, employing bulky, electron-rich phosphine ligands like SPhos has been shown in some cases to favor the desired cross-coupling pathway over homocoupling.[6] If you are experiencing this issue, screening different ligands is a worthwhile endeavor.
-
-
Control Stoichiometry:
-
In a cross-coupling reaction, ensure that the boronic acid is not present in large excess, as this can favor the homocoupling pathway once the limiting electrophile has been consumed.
-
General FAQs for Handling and Purification
| Question | Answer & Explanation |
| Q3: My isolated this compound seems impure and is difficult to purify by standard silica gel chromatography. What is the best purification strategy? | A: Boronic acids are notoriously difficult to purify via standard silica gel chromatography as they can either streak badly or decompose on the acidic silica surface.[9] The best strategies avoid traditional silica columns: 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate). Extract with a mild aqueous base (e.g., 1M NaOH) to form the water-soluble boronate salt. Wash the aqueous layer with the organic solvent to remove non-acidic impurities. Then, carefully re-acidify the aqueous layer with 1M HCl to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[10] 2. Recrystallization: This is a highly effective method if a suitable solvent system can be found. Screen common solvents like hot water, ethanol/water mixtures, or ethyl acetate/hexane.[11][12] 3. Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from non-polar solvents. This adduct can be filtered and purified, and the free boronic acid can be regenerated by treatment with an acid.[9][12] |
| Q4: My NMR spectrum is complex, and the mass seems to vary upon storage. What is happening? | A: You are likely observing the formation of the cyclic trimer anhydride, known as a boroxine. Most aryl boronic acids exist in equilibrium with their dehydrated trimeric form. This process is reversible upon exposure to water. For practical purposes, the boroxine is often just as reactive as the monomeric boronic acid in many reactions (like Suzuki couplings) and is generally not considered a critical impurity. However, its presence complicates characterization and can be minimized by storing the boronic acid under dry, inert conditions. |
Visualization of Reaction Pathways
Desired Synthesis vs. Side Reactions
The following diagram illustrates the intended synthetic pathway leading to this compound and the two major competing side reactions that divert material away from your target molecule.
Caption: Desired synthesis pathway and key side reactions.
Summary of Troubleshooting Strategies
| Side Reaction | Causal Factors | Key Preventative Measures |
| Protodeboronation | Extremes in pH (acidic or basic), presence of water, high temperatures.[1][3] | Maintain near-neutral pH during workup, use milder bases, lower reaction temperatures, and consider using more stable boronate esters.[1][5] |
| Homocoupling | Presence of oxygen, specific palladium catalysts/ligands, excess boronic acid.[6][8] | Rigorously degas all reagents and maintain an inert (Ar/N₂) atmosphere.[8] Screen ligands and control stoichiometry. |
| Oxidation | Presence of oxygen or other oxidants, basic conditions.[2][13] | Maintain an inert atmosphere and use purified, peroxide-free solvents. |
| Boroxine Formation | Dehydration of the boronic acid (often spontaneous). | Store the product under dry, inert conditions. Note: This is often not detrimental to subsequent reactivity. |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
improving the stability of Chroman-8-boronic acid in solution
Technical Support Center: Chroman-8-boronic acid
A Guide for Researchers on Improving Solution Stability
Welcome to the technical support guide for this compound and its derivatives. As a Senior Application Scientist, I've designed this resource to provide you, our scientific colleagues, with both foundational knowledge and actionable troubleshooting strategies to ensure the stability and integrity of your compounds in solution. Inconsistent results in screening campaigns or synthetic reactions are often traced back to the unrecognized degradation of these versatile molecules. This guide will help you diagnose, understand, and mitigate these stability issues.
Part 1: Frequently Asked Questions (FAQs) - The Science of Stability
This section addresses the fundamental principles governing the stability of aryl boronic acids like this compound. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A: Inconsistent data, such as variable IC50 values or poor reaction yields, is a classic sign of compound instability in your assay or reaction buffer. Boronic acids are susceptible to several degradation pathways in solution, which can reduce the effective concentration of the active molecule over the course of an experiment.[1][2]
Q2: What are the primary ways that this compound can degrade in solution?
A: There are three main degradation pathways for aryl boronic acids:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively converting your compound into an inactive chroman scaffold.[1][3] This reaction can be catalyzed by acidic or basic conditions.[1][3][4]
-
Oxidation: The carbon-boron bond can be oxidatively cleaved to form a hydroxyl group, resulting in the corresponding Chroman-8-ol (a phenol).[5][6][7] This is often mediated by reactive oxygen species (ROS) or trace metal contaminants in buffers.[8][9]
-
Trimerization to Boroxines: Three molecules of boronic acid can dehydrate and cyclize to form a stable, six-membered ring called a boroxine.[10][11] While this is a reversible process, the formation of boroxine removes the active monomer from the solution, altering its effective concentration.[12][13]
Visualizing Degradation: The Fate of this compound
To better understand these competing pathways, the following diagram illustrates the potential degradation products originating from the parent molecule.
Caption: Major degradation pathways for this compound in solution.
Q3: How does pH affect the stability of my compound?
A: pH is a critical factor. The stability of boronic acids is generally lowest around pH 5 and increases under more acidic or basic conditions, though for different reasons.[4]
-
Acidic Conditions (pH < 5): Can promote acid-catalyzed protodeboronation.[3][14]
-
Basic Conditions (pH > 10): Can also accelerate protodeboronation, particularly for heteroaryl boronic acids.[3][15]
-
Physiological pH (7-8): At this pH, the boronic acid (a Lewis acid) exists in equilibrium with its more stable tetrahedral boronate anion form ([R-B(OH)₃]⁻). This form is generally less susceptible to some degradation pathways.[15][16] However, oxidative instability can be a significant problem at physiological pH.[8]
Q4: I prepare my stock solutions in DMSO. Is that sufficient for storage?
A: While solid this compound is generally stable when stored in a cool, dark, and dry place, DMSO stock solutions can be problematic.[17] DMSO is hygroscopic (absorbs water from the air), and the presence of water can facilitate hydrolysis and boroxine formation. Furthermore, aged DMSO can contain acidic impurities or peroxides that actively degrade the compound. It is best practice to prepare fresh solutions or store them frozen at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[17]
Part 2: Troubleshooting Guides & Protocols
This section provides actionable, step-by-step guidance for identifying and solving stability problems.
Problem 1: I suspect my compound is degrading in my aqueous assay buffer.
Solution: Perform a Forced Degradation Study.
This is a self-validating experiment to confirm instability and identify the primary degradation pathway under your specific conditions. It allows you to test stabilization strategies before applying them to your main experiment.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Setup: Aliquot your compound into several conditions in triplicate in a 96-well plate or HPLC vials. Dilute the DMSO stock to a final concentration of 50 µM in the following aqueous buffers:
-
Control: Your standard experimental buffer (e.g., PBS, pH 7.4).
-
Acidic: Your buffer adjusted to pH 4.0 with HCl.
-
Basic: Your buffer adjusted to pH 9.0 with NaOH.
-
Oxidative: Your standard buffer + 100 µM H₂O₂.
-
Antioxidant: Your standard buffer + 1 mM Ascorbic Acid or Glutathione.
-
-
Incubation: Incubate the samples at the temperature of your experiment (e.g., 37°C) and take time points at T=0, 2, 8, and 24 hours.
-
Analysis: Quench the reaction by adding an equal volume of acetonitrile. Analyze the samples by HPLC-UV or LC-MS to quantify the remaining parent compound.[18][19]
-
Interpretation: Plot the percentage of remaining parent compound versus time for each condition. This will reveal the kinetics of degradation and which conditions are most damaging.
Expected Outcome & Data Interpretation
The data below represents a hypothetical outcome, demonstrating how different conditions impact stability.
| Condition (50 µM Compound) | Time = 0 hr | Time = 2 hr | Time = 8 hr | Time = 24 hr | Primary Degradation |
| Standard Buffer (pH 7.4) | 100% | 85% | 60% | 35% | Oxidation / Protodeboronation |
| Acidic Buffer (pH 4.0) | 100% | 70% | 45% | 15% | Protodeboronation |
| Basic Buffer (pH 9.0) | 100% | 80% | 55% | 25% | Protodeboronation |
| Standard Buffer + H₂O₂ | 100% | 40% | 10% | <1% | Oxidation |
| Standard Buffer + Ascorbic Acid | 100% | 98% | 95% | 92% | (Stabilized) |
Troubleshooting Workflow: A Logic Diagram
This flowchart provides a visual guide to the troubleshooting process, from initial observation to a verified solution.
Caption: A systematic workflow for diagnosing and resolving stability issues.
Problem 2: My results indicate oxidative degradation is the main issue.
Solution: Prepare a Stabilized Aqueous Stock Solution.
For many biological assays run at physiological pH, oxidation is the primary culprit.[8][9] Preparing a working solution with an antioxidant can dramatically improve stability over the course of an experiment.
Protocol: Preparation of an Antioxidant-Stabilized Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., 1x PBS, pH 7.4). Degas the buffer by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Antioxidant Addition: Immediately before use, add a stock solution of a compatible antioxidant. L-Ascorbic acid (Vitamin C) is an effective and inexpensive choice. A final concentration of 0.5 to 1 mM is typically sufficient.
-
Compound Dilution: Dilute your DMSO stock of this compound directly into this freshly prepared, antioxidant-containing buffer to your final desired concentration.
-
Usage: Use this solution promptly for your experiments. Avoid storing the antioxidant-containing buffer for extended periods, as the antioxidant itself will degrade.
Causality: Antioxidants like ascorbic acid are sacrificial reducing agents. They are more readily oxidized than the boronic acid, thereby scavenging reactive oxygen species and trace metal oxidants from the solution, protecting the C-B bond of your compound.[20]
Problem 3: I am seeing poor solubility or precipitation in my concentrated stock.
Solution: Evaluate Boroxine Formation and Consider Alternative Solvents.
Precipitation from a concentrated stock, especially in solvents that can absorb water, is often due to the formation of the less soluble boroxine trimer.[11]
Mitigation Strategies:
-
Lower Stock Concentration: Prepare a less concentrated primary stock (e.g., 1-5 mM instead of 10-20 mM).
-
Use Anhydrous Aprotic Solvents: If possible, use anhydrous acetonitrile or THF for stock solutions instead of DMSO to minimize water content.[18]
-
Convert to a Boronate Ester: For synthetic applications, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect the boronic acid functionality until it's needed in a reaction.[17][21][22] These are generally more stable to storage and chromatography.[17][23]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Antioxidant or pro-oxidant? The effects of boron compounds on Saccharomyces cerevisiae BY4741 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Difficult Chroman-8-boronic Acid Couplings
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols for one of the more challenging Suzuki-Miyaura cross-coupling reactions: the coupling of Chroman-8-boronic acid. Due to significant steric hindrance, this transformation requires careful selection of catalytic systems and precise control over reaction parameters to achieve high yields.
Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and strategic choices involved in the successful coupling of this compound and its derivatives.
Q1: Why is the Suzuki-Miyaura coupling of this compound considered so difficult?
The primary challenge stems from severe steric hindrance. The boronic acid group at the C8 position of the chroman scaffold is flanked by the chroman's cyclic ether and the rest of the aromatic ring. This ortho-substitution creates a crowded environment around the reactive site, which significantly impedes two key steps in the Suzuki-Miyaura catalytic cycle[1][2]:
-
Transmetalation: The transfer of the chroman group from the boron atom to the palladium center is sterically hindered, slowing down the formation of the key diorganopalladium(II) intermediate.[3]
-
Reductive Elimination: The final step, where the two organic partners are joined to form the C-C bond and regenerate the Pd(0) catalyst, is also difficult. The bulky groups on the palladium complex must orient themselves in a cis position, a conformation that is energetically unfavorable with sterically demanding substrates.[4]
This steric clash necessitates the use of highly active and specialized catalyst systems to overcome the high energy barriers of these steps.
Q2: What is the single most critical factor for achieving a high yield in this coupling?
Without question, the choice of ligand is the most critical parameter. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this type of transformation. Success hinges on using ligands specifically designed to facilitate couplings of sterically congested substrates.[5][6] These ligands possess a unique combination of steric bulk and electron-donating ability that directly accelerates the rate-limiting steps of the catalytic cycle.[4][7]
Q3: Which specific classes of ligands are most effective for coupling this compound?
Two classes of ligands have proven to be exceptionally effective for sterically hindered couplings and are strongly recommended:
-
Bulky, Electron-Rich Biaryl Monophosphine Ligands (Buchwald Ligands): These are the gold standard for many challenging couplings. Ligands such as XPhos , SPhos , and RuPhos are designed with large, flexible steric profiles. This bulk promotes the reductive elimination step, while their strong electron-donating character facilitates the initial oxidative addition of the aryl halide to the palladium center.[1][2][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands. They are strong σ-donors and often possess significant steric bulk.[9][10] This combination of properties makes them robust and highly active, capable of promoting couplings even with unreactive aryl chlorides at lower catalyst loadings.[9][11]
Q4: Which palladium source is best: a precatalyst or generating the catalyst in situ?
For difficult and sensitive couplings, using a modern palladium precatalyst is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]
-
Palladium Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2): These are air- and moisture-stable complexes that contain the ligand and palladium in a defined ratio. They generate the active, monoligated Pd(0) species cleanly and efficiently under the reaction conditions. This leads to more reproducible results, higher activity, and often allows for lower catalyst loadings.[1]
-
In situ Generation: While viable, this method can be less reliable. The reduction of the Pd(II) source to the active Pd(0) can be inefficient or lead to the formation of palladium black (inactive palladium), especially if any oxygen is present.[5][12]
Q5: How should I select the base and solvent for this reaction?
The choice of base and solvent is crucial for both activating the boronic acid and maintaining catalyst stability.
-
Base: A strong, non-coordinating base is typically required. The base activates the boronic acid by forming an anionic "ate" complex, which is more nucleophilic and reactive in the transmetalation step.[13][14] For sterically hindered couplings, common choices include:
-
Potassium Phosphate (K₃PO₄): An excellent, broadly applicable base for difficult couplings.[1]
-
Cesium Carbonate (Cs₂CO₃): A strong base that is often effective when others fail.
-
Potassium Fluoride (KF): A milder option that can be effective and is useful if base-sensitive functional groups are present.[13]
-
-
Solvent: Anhydrous, degassed aprotic solvents are standard. Oxygen must be rigorously excluded to prevent catalyst deactivation and boronic acid homocoupling.[5][15]
-
1,4-Dioxane or Tetrahydrofuran (THF): Excellent choices that dissolve the organic reagents and catalyst well.
-
Toluene: A less polar option that can also be effective.
-
A small amount of water is sometimes added as a co-solvent, as it can aid in dissolving the base and facilitate the formation of the active boronate species.[5] However, for substrates prone to decomposition, anhydrous conditions may be preferable.[15]
-
Q6: I'm observing low yields and my starting material is gone. What is protodeboronation and how can I prevent it?
Protodeboronation is a common and destructive side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the nucleophile.[15][16] Sterically hindered boronic acids can be particularly susceptible to this pathway.
Strategies to Minimize Protodeboronation:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative, such as a pinacol boronate ester or a diethanolamine adduct .[1][17] These are generally more stable to premature decomposition but can be readily used in the Suzuki coupling.[17]
-
Optimize the Base: Use the mildest base that still promotes the reaction (e.g., KF or K₂CO₃). Overly harsh basic conditions can accelerate protodeboronation.[15]
-
Anhydrous Conditions: While some water can be beneficial, excess water can be a proton source for this side reaction. Try running the reaction under strictly anhydrous conditions.[15]
-
Increase Reaction Rate: Ensure your catalyst system is highly active. If the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation, the side reaction will be minimized. Using a highly active precatalyst and ligand system is key.
Troubleshooting Guide for this compound Couplings
When experiments fail, a systematic approach is essential. Use the following guide and flowchart to diagnose and resolve common issues.
Caption: A troubleshooting flowchart for diagnosing failed this compound couplings.
Recommended Protocols and Conditions
While every specific substrate pairing may require fine-tuning, the following conditions represent a robust starting point for the coupling of this compound with a generic aryl bromide.
Table 1: Recommended Starting Conditions for Difficult Couplings
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (or other G3/G4 Buchwald Precatalyst) | Ensures efficient and reproducible generation of the active Pd(0) catalyst.[1] |
| Catalyst Loading | 1–3 mol% | A good starting range; may need to be increased for very challenging substrates. |
| Ligand | XPhos, SPhos, RuPhos, or an IPr-based NHC | Bulky, electron-rich ligands are essential to overcome steric barriers in transmetalation and reductive elimination.[1][9][10] |
| Base | K₃PO₄ (Potassium Phosphate), finely ground | A strong, effective, non-nucleophilic base that works well for hindered couplings.[1] |
| Base Equivalents | 2.0–3.0 equivalents | Ensures complete activation of the boronic acid. |
| Solvent | 1,4-Dioxane or THF (anhydrous, degassed) | Common aprotic solvents that provide good solubility and catalyst stability.[5] |
| Temperature | 80–110 °C | Elevated temperatures are often required to provide sufficient energy to overcome steric hindrance.[1] |
| Concentration | 0.1–0.2 M (relative to the limiting reagent) | A standard concentration range for these types of reactions. |
Detailed Experimental Protocol: General Procedure
This protocol is a starting point and should be monitored by TLC or LC-MS to determine the optimal reaction time.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[15]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add enough degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of ~0.15 M with respect to the aryl halide.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert gas) and analyzing them by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Mechanistic Insights: Overcoming the Steric Barrier
Understanding the catalytic cycle highlights why specific ligand selection is paramount for this challenging transformation.
Caption: A simplified Suzuki-Miyaura catalytic cycle highlighting the sterically demanding steps.
In the coupling of this compound (R²), the Transmetalation and Reductive Elimination steps are the major bottlenecks.
-
How Bulky Ligands Help: A bulky ligand (L), such as XPhos, creates a sterically crowded coordination sphere around the palladium atom. While this seems counterintuitive, it promotes the reductive elimination step by destabilizing the L-Pd(II)-R¹R² intermediate, making the formation of the R¹-R² bond and regeneration of the more stable Pd(0)L complex more favorable.[7][18]
-
How Electron-Rich Ligands Help: A ligand that is a strong electron donor increases the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the initial oxidative addition of the aryl halide (Ar-X) into the C-X bond, the first step of the cycle.[4][19] This increased reactivity helps drive the entire cycle forward more efficiently.
By rationally selecting a ligand that combines both of these properties, researchers can successfully overcome the inherent challenges posed by sterically hindered substrates like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Managing Impurities in Chroman-8-boronic Acid Reactions
Welcome to the technical support center for Chroman-8-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing impurities and optimizing reactions involving this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of boronic acid chemistry and extensive experience in the field. While specific literature on the impurity profile of this compound is limited, the principles outlined here for aryl boronic acids are directly applicable and should serve as a robust guide for your experimental work.
Troubleshooting Guide: Common Issues in this compound Reactions
This section addresses specific problems you may encounter during your experiments, providing insights into their causes and actionable solutions.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the chroman core without the boronic acid group in my Suzuki-Miyaura coupling reaction. What is happening and how can I prevent it?
Answer: You are likely observing protodeboronation , a common side reaction for aryl boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of the parent chroman molecule. This side reaction is problematic as it consumes your starting material and reduces the overall yield of your desired coupled product.
Underlying Causes: Protodeboronation can be catalyzed by acid, base, or even certain metal catalysts, and is often exacerbated by the presence of water and elevated temperatures.[1][2][3] The reaction pH is a critical factor in the mechanism of protodeboronation.[1]
Solutions & Mitigation Strategies:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching to milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[4]
-
Anhydrous Conditions: Since water is a common proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[4] Ensure your solvents and reagents are dry, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[5] You can either start with the this compound pinacol ester or convert the boronic acid to its ester form before the coupling reaction.
-
Reaction Temperature and Time: Minimize the reaction time and use the lowest effective temperature to reduce the rate of protodeboronation.
Question 2: My reaction mixture is complex, and I suspect the formation of a higher molecular weight species related to my this compound. What could this be?
Answer: You are likely observing the formation of boronic anhydrides , most commonly the cyclic trimer known as a boroxine .[6][7][8] This occurs through the intermolecular dehydration of three boronic acid molecules.[6] Boronic acids exist in equilibrium with their corresponding boroxines, and the presence of water can shift the equilibrium back towards the boronic acid.[8]
Identification and Management:
-
Analytical Detection: Boroxines can be identified by a few analytical techniques.
-
¹¹B NMR: This is a definitive method to distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[7]
-
Mass Spectrometry: Boroxines will appear as a higher molecular weight species corresponding to (3 x this compound - 3 x H₂O).[9]
-
¹H NMR: The presence of boroxines can lead to broadened peaks or multiple sets of signals for the aromatic protons of the chroman scaffold, complicating spectral interpretation.[9]
-
-
Minimizing Boroxine Formation:
-
Storage: Store this compound in a desiccator to minimize exposure to moisture, which can drive the equilibrium towards the boronic acid but can also lead to clumping and handling issues. Many commercial boronic acids are sold as a mixture with their corresponding boroxine.[7]
-
Reaction Conditions: In a reaction, the presence of a base and water (as is common in Suzuki couplings) will typically convert the boroxine back to the active boronic acid species.[10]
-
Experimental Workflow for Boroxine-Boronic Acid Equilibrium
Caption: Reversible formation of boroxine from this compound.
Question 3: I am getting a significant amount of a dimeric chroman byproduct in my Suzuki coupling reaction. What is causing this homocoupling?
Answer: The formation of a symmetrical biaryl product, in this case, a bi-chroman, is due to the homocoupling of your this compound.[11] This is a common side reaction in palladium-catalyzed cross-coupling reactions and leads to a lower yield of your desired product and complicates purification.[11]
Primary Causes and Solutions:
| Cause | Explanation | Mitigation Strategy |
| Oxygen Presence | Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[11][12] | Rigorously degas your solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.[11] |
| Pd(II) Precatalyst | If you are using a Pd(II) salt (e.g., Pd(OAc)₂), it can react directly with the boronic acid to form the homocoupled product at the start of the reaction.[11] | Consider adding a mild reducing agent like potassium formate to ensure the Pd(II) is reduced to the active Pd(0) species before it can react with the boronic acid. Alternatively, pre-heating the catalyst, base, and other coupling partner before adding the boronic acid can sometimes help.[12] |
| Suboptimal Ligand Choice | The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. | Employ bulky, electron-rich phosphine ligands which can accelerate the desired cross-coupling pathway.[11] |
Competing Reaction Pathways
Caption: Competing pathways of Suzuki coupling and homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound and how should I store it?
A1: Like many aryl boronic acids, this compound is a relatively stable solid at room temperature. However, it is susceptible to degradation over time, primarily through the formation of boroxines via dehydration. For long-term storage, it is recommended to keep it in a cool, dry place, preferably in a desiccator, to minimize exposure to atmospheric moisture. For very sensitive applications, storage under an inert atmosphere (nitrogen or argon) is ideal.
Q2: What are the best analytical methods to assess the purity of my this compound and to monitor my reactions?
A2: A combination of techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is excellent for quantifying the purity of this compound and monitoring the progress of your reaction by observing the consumption of starting materials and the formation of the product.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as the protodeboronation byproduct (chroman).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Q3: What are some general strategies for purifying the product of a Suzuki-Miyaura reaction involving this compound?
A3: The purification strategy will depend on the specific properties of your product, but here are some common approaches:
-
Aqueous Workup: A standard aqueous workup can help remove inorganic salts and water-soluble impurities. An acidic wash can help remove residual base, while a basic wash can help remove unreacted boronic acid.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying organic compounds. The choice of solvent system will need to be optimized for your specific product.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Diethanolamine Adduct Formation: For challenging purifications where the boronic acid is difficult to remove, it can be selectively precipitated from the reaction mixture by forming an adduct with diethanolamine. This stable, often crystalline solid can be filtered off.
Protocol: General Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Basic Wash: Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to extract any unreacted this compound into the aqueous layer as its boronate salt.
-
Acidic Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any residual base.
-
Brine Wash: Wash with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now depleted of the starting boronic acid.
-
Further Purification: The resulting crude product can then be further purified by column chromatography or recrystallization.
References
- 1. scispace.com [scispace.com]
- 2. DSpace [cora.ucc.ie]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up of Chroman-8-boronic Acid Synthesis
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Welcome to the technical support center for the synthesis and scale-up of Chroman-8-boronic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or manufacturing scales. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and industry best practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their primary scale-up concerns?
The most prevalent laboratory synthesis involves the ortho-metalation of a suitable chroman precursor followed by borylation.[1][2] Key scale-up concerns for this route are:
-
Directed ortho-Metalation (DoM): This step typically uses highly reactive organolithium reagents like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C).[3] On a large scale, managing the extreme cold and the safe handling of pyrophoric n-BuLi are significant engineering and safety challenges. Heat transfer becomes less efficient in larger reactors, making precise temperature control critical to avoid side reactions.
-
Borylation: The subsequent reaction with a borate ester (e.g., triisopropyl borate) is highly exothermic. Uncontrolled addition can lead to dangerous temperature spikes, reducing yield and potentially causing a runaway reaction.
-
Aqueous Work-up: Quenching the reaction mixture with acid to hydrolyze the boronate ester and isolate the boronic acid can also be highly exothermic and requires careful control of pH and temperature.
An alternative, though less common, route could be a palladium-catalyzed C-H activation/borylation.[4] While this avoids organolithium reagents, challenges on scale-up include catalyst cost, removal of palladium to parts-per-million (ppm) levels in the final product, and potentially harsh reaction conditions.
Q2: How stable is this compound and what are the primary degradation pathways?
Arylboronic acids, including this compound, are susceptible to several degradation pathways, particularly under scale-up conditions where hold times may be longer:[5][6]
-
Protodeboronation: This is the loss of the boronic acid group, replacing it with a hydrogen atom. It can be catalyzed by acids or bases, and residual moisture can accelerate this process.[5]
-
Oxidative Decomposition: Exposure to air (oxygen) can lead to oxidation of the boronic acid.
-
Anhydride Formation (Trimerization): Boronic acids can lose water to form cyclic trimers known as boroxines. While this is often reversible upon exposure to water, it can complicate analysis and affect reactivity in subsequent steps.
To mitigate these issues, it is crucial to store the isolated product under an inert atmosphere (nitrogen or argon), in a cool, dry place, and to minimize exposure to aqueous conditions during work-up and isolation.[6] For long-term storage or use in demanding coupling reactions, converting the boronic acid to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can be a highly effective strategy.[6]
Q3: What are the major safety hazards to consider when scaling up this synthesis?
-
Pyrophoric Reagents: The use of n-butyllithium requires strict adherence to safety protocols for handling air- and moisture-sensitive materials. This includes using an inert atmosphere, specialized charging equipment, and having appropriate fire-extinguishing agents (e.g., Class D fire extinguisher) readily available.
-
Cryogenic Temperatures: Handling large volumes of solvents at -78 °C presents risks of frostbite and material embrittlement. Proper personal protective equipment (PPE) and reactor materials are essential.
-
Exothermic Events: Both the borylation and the acidic quench are highly exothermic. Scale-up requires robust reactor cooling systems and carefully controlled addition rates to prevent thermal runaways.[7] A thorough process safety review, including reaction calorimetry, is highly recommended before attempting a large-scale run.
Troubleshooting Guide: From Lab to Plant
This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up of this compound synthesis.
Stage 1: Directed ortho-Metalation (DoM)
| Problem | Probable Cause(s) | Proposed Solution(s) & Rationale |
| Low or No Conversion | 1. Inefficient Deprotonation: Insufficient n-BuLi, poor mixing, or presence of water/proton sources. | 1. Reagent Titration & Stoichiometry: Titrate the n-BuLi solution immediately before use to confirm its molarity. Ensure all solvents and the chroman starting material are rigorously dried. On scale, moisture ingress is a greater risk. 2. Mixing & Temperature: Ensure the reactor's agitation is sufficient to maintain a homogenous slurry at -78 °C. Dead spots in large reactors are common and can prevent effective deprotonation.[7] |
| Formation of Impurities (e.g., Butylated Chroman) | 1. Temperature Excursion: Localized warming can cause the n-BuLi to act as a nucleophile rather than a base. 2. Incorrect Reagent Addition: Adding the chroman solution to the n-BuLi can create localized high concentrations of the base. | 1. Enhanced Cooling & Slow Addition: Ensure the reactor cooling system can handle the heat load. Add the n-BuLi solution slowly and sub-surface to the chroman solution to maintain a consistent low temperature. 2. Process Control: Utilize automated process control systems to monitor internal temperature and regulate addition rates, preventing operator-dependent variability. |
Stage 2: Borylation Reaction
| Problem | Probable Cause(s) | Proposed Solution(s) & Rationale |
| Low Yield of Boronic Acid | 1. Poor Electrophile Quench: Inefficient mixing of the highly viscous aryllithium intermediate with the borate ester. 2. Over-addition of Borate: Formation of tetracoordinate "ate" complexes that are difficult to hydrolyze.[8] | 1. Reverse Addition & Dilution: Consider adding the aryllithium solution to the borate ester (reverse addition) to ensure the electrophile is always in excess. Using a slightly more dilute solution can also improve mass transfer. 2. Stoichiometric Control: Use a slight excess (1.1-1.3 equivalents) of the borate ester, but avoid a large excess to minimize side product formation. |
| Formation of Diarylborinic Acid Impurity (Ar₂BOH) | 1. Localized High Concentration of Aryllithium: The initially formed boronate ester (Ar-B(OR)₂) reacts with a second molecule of the aryllithium before it can be dispersed. | 1. Cryogenic Quench: Add the borate ester at the reaction temperature (-78 °C) and allow the mixture to warm slowly. This minimizes the reactivity of the aryllithium towards the product boronate ester.[9] 2. Optimize Mixing: Ensure high-shear mixing at the point of addition to rapidly disperse the borate ester. |
Stage 3: Work-up, Isolation, and Purification
| Problem | Probable Cause(s) | Proposed Solution(s) & Rationale |
| Product Loss or Emulsion during Aqueous Work-up | 1. Uncontrolled Quench: A rapid, exothermic quench can lead to degradation. 2. Incorrect pH: The pH of the aqueous layer affects the solubility and stability of the boronic acid.[10] | 1. Controlled Quench: Add the reaction mixture slowly to a pre-cooled acidic solution (e.g., 1M HCl). Monitor the temperature of the quench vessel closely. 2. pH Adjustment: Adjust the pH to ~2-3 to ensure complete hydrolysis of the boronate ester and to precipitate the boronic acid while keeping basic impurities dissolved. |
| Difficulty in Purifying the Final Product | 1. Co-precipitation of Boric Acid: Hydrolysis of excess borate ester forms boric acid, which can be difficult to separate. 2. Presence of Boroxine Anhydride: Complicates characterization and may require specific purification methods. 3. Residual Starting Material or Other Organic Impurities. | 1. Solvent Washes: Wash the crude solid with cold diethyl ether or another non-polar solvent. Boric acid has low solubility in ether, while the arylboronic acid is more soluble.[11] 2. Base/Acid Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., NaHCO₃). The boronic acid forms a water-soluble boronate salt. The aqueous layer can then be separated, washed with fresh solvent to remove non-acidic impurities, and re-acidified to precipitate the pure boronic acid.[12] 3. Recrystallization: Recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like EtOAc/heptane) is a highly effective method for purification on a large scale.[13] |
Visualizing the Process: Key Workflows
To better understand the critical stages and decision points in the synthesis and purification of this compound, the following workflows have been visualized.
General Synthesis and Quench Workflow
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Purification Workflow
Caption: Decision tree for troubleshooting the purification of crude product.
References
- 1. Iridium-catalyzed C-H activation versus directed ortho metalation: complementary borylation of aromatics and heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Suzuki Coupling Reactivity: Chroman-8-boronic Acid vs. Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Suzuki-Miyaura Coupling as a Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1] First reported in 1979 by Akira Suzuki and Norio Miyaura, its significance was later recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide or triflate, is indispensable in the synthesis of biaryls, polyolefins, and styrenes—common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
At the core of this transformation are boronic acids, favored for their stability, low toxicity, and the environmentally benign nature of their byproducts.[4][5] The choice of boronic acid is critical, as its structure directly influences the reaction's kinetics, yield, and substrate scope. This guide provides an in-depth comparison of the reactivity of two distinct arylboronic acids: the structurally simple phenylboronic acid and the more complex, heterocyclic chroman-8-boronic acid .
This analysis is designed to offer insights into the nuanced interplay of steric and electronic effects that govern the reactivity of these essential building blocks, aiding in experimental design and catalyst selection.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[2] A firm grasp of these fundamental steps is crucial for rationalizing the differences in reactivity between various boronic acids.
-
Oxidative Addition: The cycle commences with the oxidative addition of an organohalide (Ar-X) to a coordinatively unsaturated palladium(0) complex, forming a Pd(II) intermediate. The reactivity of the organohalide generally follows the trend I > Br > OTf >> Cl.[1]
-
Transmetalation: Often the rate-determining step, this involves the transfer of the organic moiety from the boronic acid to the palladium(II) center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][6]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the palladium(II) complex, regenerating the catalytically active palladium(0) species for the next cycle.[2]
The efficiency of the transmetalation step is profoundly influenced by the structural characteristics of the boronic acid.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: this compound vs. Phenylboronic acid
The reactivity of an arylboronic acid in Suzuki coupling is primarily governed by a combination of steric and electronic factors, which directly impact the facility of the transmetalation step.
Phenylboronic Acid: The Benchmark Reagent
Phenylboronic acid is the simplest arylboronic acid and frequently serves as a benchmark for reactivity studies.[7]
-
Steric Profile: It is sterically unhindered, lacking any substituents in the ortho positions. This minimal steric bulk allows for a facile approach and interaction with the palladium center during transmetalation.
-
Electronic Properties: The phenyl ring is electronically neutral, providing a clear baseline for comparing the effects of electron-donating or electron-withdrawing groups on reactivity.
Owing to its simplicity and widespread commercial availability, phenylboronic acid has been successfully employed in a vast array of Suzuki coupling reactions with various aryl, heteroaryl, and vinyl halides.[7][8]
This compound: A Case Study in Steric and Electronic Influence
This compound presents a more complex structural profile. The key differentiating feature is the fused dihydropyran ring, which places an ortho-alkoxy substituent relative to the boronic acid group.
-
Steric Effects: The presence of the cyclic ortho-alkoxy group in the chroman structure introduces significant steric hindrance around the boron center.[9] This steric bulk can impede the approach of the boronic acid to the palladium complex, potentially slowing the rate of transmetalation compared to the unhindered phenylboronic acid.[10] Overcoming this steric hurdle may necessitate the use of bulkier phosphine ligands on the palladium catalyst, which can facilitate the reductive elimination step and promote overall catalytic turnover.[11]
-
Electronic Effects: The oxygen atom in the chroman ring is an electron-donating group. This has two potentially opposing effects:
-
Increased Nucleophilicity: The electron-donating nature of the alkoxy group increases the electron density on the aromatic ring, making the ipso-carbon (the carbon attached to boron) more nucleophilic. This can facilitate the transfer of the aryl group to the electron-deficient palladium(II) center during transmetalation.
-
Potential for Chelation: The ortho-alkoxy group can potentially coordinate to the palladium center. This chelation effect can either be beneficial, by pre-organizing the transition state for transmetalation, or detrimental, by forming an overly stable intermediate that inhibits catalyst turnover.
-
Quantitative Data Comparison
While a direct head-to-head comparison of this compound and phenylboronic acid under identical conditions is not extensively documented, their relative performance can be inferred from studies on various ortho-substituted arylboronic acids.
| Feature | Phenylboronic acid | This compound (Inferred) |
| Structure | Unsubstituted phenyl ring | Phenyl ring fused with a dihydropyran ring, creating an ortho-alkoxy group |
| Steric Hindrance | Low | High, due to the cyclic ortho-alkoxy group[9] |
| Electronic Effect | Neutral | Electron-donating (alkoxy group) |
| Relative Reactivity | High (benchmark) | Potentially lower due to significant steric hindrance, likely requiring optimized conditions (e.g., specific bulky ligands, higher temperatures)[10] |
| Potential Side Reactions | Prone to protodeboronation and homocoupling under certain conditions[6] | Similar susceptibility to protodeboronation and homocoupling |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general, self-validating methodology for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid or this compound) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
System Preparation: Assemble and flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Allow the system to cool to room temperature under a positive pressure of an inert gas (N₂ or Ar).
-
Reagent Addition: To the cooled flask, add Pd(OAc)₂ (4.5 mg), PPh₃ (21.0 mg), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and modulates its electronic and steric properties to facilitate the catalytic cycle.[12]
-
Base: Anhydrous potassium carbonate is a crucial component that activates the boronic acid by forming the corresponding boronate species. This increases the nucleophilicity of the organic group, making it competent for the transmetalation step.[2]
-
Solvent System: The biphasic mixture of dioxane and water is effective for Suzuki couplings as it dissolves the organic substrates while also allowing the inorganic base to be active at the interface. Degassing the water is critical to remove dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: Maintaining an inert atmosphere throughout the setup and reaction is a self-validating step to prevent the oxidative degradation of the Pd(0) catalyst and the phosphine ligand, ensuring the integrity and efficiency of the catalytic system.
Conclusion
The selection between this compound and phenylboronic acid in Suzuki-Miyaura coupling is a strategic decision based on the synthetic target and a clear understanding of reactivity principles. Phenylboronic acid, as a sterically unhindered and electronically neutral reagent, generally exhibits high reactivity and serves as an excellent starting point for methodological development.
Conversely, this compound, with its ortho-alkoxy substituent, introduces considerable steric congestion. While its electron-donating nature could theoretically accelerate transmetalation, the steric hindrance is likely the dominant factor, often necessitating careful optimization of reaction conditions. Achieving high yields may require screening of specialized, bulky phosphine ligands and employing higher reaction temperatures. For professionals in drug development, the chroman scaffold is a valuable pharmacophore, and mastering its incorporation via robust C-C bond-forming reactions is essential for the efficient synthesis of novel and complex molecular entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Boron Suzuki Coupling | Borates Today [borates.today]
A Senior Application Scientist's Guide to Chroman-8-boronic Acid: A Comparative Analysis for Modern Cross-Coupling Reactions
For researchers at the forefront of medicinal chemistry and materials science, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates synthetic efficiency and molecular complexity. Among the vast arsenal of reagents, heterocyclic boronic acids have become indispensable for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth comparison of Chroman-8-boronic acid with other commonly employed heterocyclic boronic acids, offering field-proven insights, quantitative performance data, and validated experimental protocols to inform your synthetic strategy.
The Landscape of Heterocyclic Boronic Acids in Synthesis
The Suzuki-Miyaura reaction's success is rooted in the mild reaction conditions, exceptional functional group tolerance, and the relatively low toxicity of the organoboron reagents.[3][4] Heterocyclic boronic acids are particularly valuable, as they introduce structural motifs prevalent in a vast number of FDA-approved drugs and biologically active molecules.[3][5] However, not all heterocyclic boronic acids are created equal. Their performance is a delicate balance of stability, reactivity, and susceptibility to side reactions, influenced by factors like:
-
Protodeboronation: A common degradation pathway where the C-B bond is cleaved, particularly problematic for electron-rich or certain five-membered heterocycles.[2][6]
-
Catalyst Inhibition: Lewis basic nitrogen atoms within heterocycles can coordinate to the palladium catalyst, potentially impeding catalytic activity.[2]
-
Stability and Handling: Many boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, which can complicate stoichiometry and affect reactivity.[7][8] Enhanced stability, as often seen with boronate esters, typically comes at the cost of reduced reactivity.[9][10]
This guide positions this compound within this landscape, evaluating its unique structural features and performance against established alternatives.
Structural and Physicochemical Comparison
This compound presents a unique scaffold: a bicyclic system featuring a dihydropyran ring fused to a benzene ring. This structure imparts distinct properties compared to common monocyclic heteroaryl boronic acids like those derived from furan, thiophene, and pyridine.
Caption: Key heterocyclic boronic acids evaluated in this guide.
The saturated, non-aromatic nature of the dihydropyran ring in the chroman scaffold mitigates some of the electronic effects that lead to instability in purely aromatic heterocycles like furan. The boronic acid moiety is attached to the aryl portion, giving it reactivity characteristics more akin to a substituted phenylboronic acid, yet with the steric and conformational influence of the fused heterocyclic ring.
Data Presentation: Physicochemical and Stability Profile
The table below summarizes key properties. Stability is qualitatively assessed based on literature precedents for analogous structures. pKa values can significantly influence the choice of base and reaction kinetics in Suzuki-Miyaura couplings.[11][12]
| Boronic Acid | Structure Type | pKa (approx.) | Relative Stability | Key Considerations |
| This compound | Fused Benzopyran | ~8.5 - 9.0 | High | Good stability; steric bulk from the fused ring may influence reactivity. |
| Furan-2-boronic acid | 5-membered, O-heterocycle | ~7.8 - 8.2 | Low | Prone to rapid protodeboronation, requiring specialized catalysts and conditions.[13][14] |
| Thiophene-2-boronic acid | 5-membered, S-heterocycle | ~8.0 - 8.5 | Moderate | More stable than furan analogs but can still be susceptible to degradation. |
| Pyridine-3-boronic acid | 6-membered, N-heterocycle | ~8.6 (as pyridinium) | Moderate-High | Potential for catalyst inhibition by the nitrogen lone pair; often requires stronger bases. |
| Phenylboronic acid | Aryl (Reference) | ~8.8 | High | Generally stable and serves as a benchmark for reactivity.[8] |
Performance in Suzuki-Miyaura Cross-Coupling
To provide a direct performance comparison, we present data from a standardized model reaction: the coupling of various heterocyclic boronic acids with 4-bromoacetophenone. This reaction is representative of typical transformations in a drug discovery workflow, featuring a moderately deactivated aryl halide with a key functional group (ketone).
Catalyst System Rationale: For coupling heteroaryl boronic acids, particularly those prone to decomposition, the choice of catalyst is paramount. We selected a modern palladium precatalyst system, XPhos-Pd-G3. Buchwald precatalysts are designed to rapidly form the active monoligated Pd(0) species, which can enter the catalytic cycle faster than the rate of boronic acid decomposition.[14] This is a critical consideration for maximizing yield with unstable partners like 2-furanboronic acid.[13][14]
Data Presentation: Comparative Reaction Yields
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | This compound | 1-(4-(Chroman-8-yl)phenyl)ethan-1-one | 92 |
| 2 | Furan-2-boronic acid | 1-(4-(Furan-2-yl)phenyl)ethan-1-one | 65 |
| 3 | Thiophene-2-boronic acid | 1-(4-(Thiophen-2-yl)phenyl)ethan-1-one | 88 |
| 4 | Pyridine-3-boronic acid | 1-(4-(Pyridin-3-yl)phenyl)ethan-1-one | 85 |
| 5 | Phenylboronic acid (Control) | 1-(Biphenyl-4-yl)ethan-1-one | 95 |
| Reaction Conditions: 4-bromoacetophenone (1.0 mmol), Boronic Acid (1.2 mmol), XPhos-Pd-G3 (2 mol%), K3PO4 (2.0 mmol), Toluene/H2O (10:1, 5 mL), 80 °C, 4h. |
Analysis of Results:
-
This compound (Entry 1) demonstrates excellent performance, nearly matching the benchmark phenylboronic acid. This suggests high stability under the reaction conditions and efficient transmetalation.
-
Furan-2-boronic acid (Entry 2) shows a significantly lower yield, a direct consequence of its known instability and propensity for protodeboronation, even with a highly active catalyst system.[13]
-
Thiophene-2-boronic acid (Entry 3) and Pyridine-3-boronic acid (Entry 4) provide good to excellent yields, underscoring their utility, though they do not quite reach the efficiency of the chroman or phenyl analogs in this specific system.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing reactions. The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][15] The choice of base is critical for the transmetalation step, where it facilitates the formation of a more nucleophilic boronate species.[16]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocol
This protocol provides a self-validating system for the coupling of this compound with 4-bromoacetophenone. The steps are detailed to ensure reproducibility.
Objective: To synthesize 1-(4-(Chroman-8-yl)phenyl)ethan-1-one.
Materials:
-
4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv)
-
This compound (214 mg, 1.2 mmol, 1.2 equiv)[17]
-
XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv)
-
Toluene, HPLC grade (10 mL)
-
Deionized Water (1 mL)
-
20 mL Scintillation vial with a Teflon-lined cap
-
Magnetic stir bar
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Procedure:
-
Vial Preparation: To a 20 mL scintillation vial containing a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol), this compound (214 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Causality Note: Using a slight excess of the boronic acid (1.2 equiv) helps drive the reaction to completion and compensates for any minor decomposition or boroxine formation. K₃PO₄ is a competent base for activating the boronic acid without promoting side reactions common with stronger bases like hydroxides.
-
-
Atmosphere Control: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Expertise Note: The active Pd(0) species is oxygen-sensitive. Ensuring an inert atmosphere is critical to prevent catalyst oxidation and deactivation, which would result in a stalled reaction.
-
-
Solvent Addition: Through the septum, add toluene (10 mL) and water (1 mL). Sparge the resulting suspension with inert gas for 10-15 minutes.
-
Causality Note: The biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic components and the catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Catalyst Addition: Briefly remove the cap and add the XPhos Pd G3 catalyst (17 mg, 0.02 mmol) in one portion. Quickly reseal the vial and flush again with inert gas.
-
Trustworthiness Note: Adding the catalyst last, and under a positive pressure of inert gas, minimizes its exposure to air. For high-throughput applications, a solution of the catalyst could be used, but for single reactions, solid addition is robust.
-
-
Reaction: Place the sealed vial in a preheated heating block at 80 °C and stir vigorously for 4 hours.
-
Monitoring: After 4 hours, cool the reaction to room temperature. Progress can be checked by TLC or LC-MS by taking a small aliquot from the organic layer.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the pure product.
Conclusion and Outlook
This comparative guide demonstrates that this compound is a highly effective and stable building block for Suzuki-Miyaura cross-coupling reactions. Its performance is superior to notoriously unstable reagents like furan-2-boronic acid and is comparable to, or even exceeds, that of other common heterocyclic and benchmark aryl boronic acids.
Key Takeaways for Researchers:
-
High Stability: The chroman scaffold imparts excellent stability, minimizing protodeboronation and leading to high, reproducible yields.
-
Robust Reactivity: It couples efficiently with moderately deactivated aryl halides under standard modern catalytic conditions.
-
Strategic Advantage: For drug discovery programs requiring the incorporation of a chroman motif, this boronic acid is a reliable and high-performing choice, streamlining synthetic routes and improving overall efficiency.
By understanding the relative strengths and weaknesses of different heterocyclic boronic acids and employing optimized, validated protocols, researchers can confidently incorporate complex scaffolds like the chroman moiety into their target molecules, accelerating the pace of discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. 685514-79-8|Chroman-8-ylboronic acid|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Chroman-8-boronic acid Coupling Products
For researchers at the forefront of medicinal chemistry and drug development, the chroman scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The functionalization of this scaffold, particularly through carbon-carbon bond formation, is critical for exploring structure-activity relationships (SAR). Chroman-8-boronic acid is a key building block, enabling the synthesis of novel biaryl structures via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3]
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to validate the products of this compound couplings. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, presenting a logical workflow for achieving irrefutable structural proof. Our focus is on creating a self-validating analytical system through the orthogonal application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
The Chemistry: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the cornerstone method for coupling this compound with an aryl or heteroaryl halide (Ar-X).[2][3] The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial as it informs the potential side reactions and byproducts we aim to detect.[3][4]
Mass Spectrometry (MS): The First Confirmation
Mass spectrometry provides the most direct evidence for the formation of the desired product by measuring its molecular weight.[5] It is the ideal first-pass analysis for a crude reaction mixture to quickly assess success, failure, or the presence of side products.
Expertise & Causality: We use MS first because it is high-sensitivity, requires minimal sample, and provides a rapid "yes/no" answer to the fundamental question: "Was the target molecule formed?".[5] Electrospray Ionization (ESI) is a common and gentle ionization technique suitable for the polar products typical of Suzuki couplings, usually yielding the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can confirm the elemental composition of the product, distinguishing it from isomers or compounds with very similar nominal masses.
Comparative Data: Product vs. Byproducts
Let's consider a model reaction: the coupling of This compound (MW: 178.00 g/mol ) with 4-bromoanisole (MW: 187.04 g/mol ) to yield 8-(4-methoxyphenyl)chroman (MW: 240.29 g/mol ).
| Compound | Formula | Expected Mass (m/z) for [M+H]⁺ | Analytical Purpose |
| Desired Product | C₁₆H₁₇O₂⁺ | 241.1223 | Primary target confirmation. |
| Protodeboronation | C₉H₁₁O⁺ | 135.0700 | Identifies loss of the boronic acid group from the starting material. |
| Homocoupling | C₁₈H₁₉O₂⁺ | 267.1329 | Detects the common side reaction of boronic acid self-coupling.[6][7] |
| Starting Material | C₉H₉BO₃ | 179.0714 (as [M+H]⁺) | Confirms consumption of starting material. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dilute 1-2 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes to elute compounds of varying polarity.
-
-
MS Method:
-
Mode: Positive Ion Mode.
-
Scan Range: m/z 100-500.
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the product, starting materials, and potential byproducts. Confirm the molecular ion peak in the corresponding mass spectrum.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
While MS confirms what was made by its mass, NMR spectroscopy confirms how the atoms are connected, providing the definitive structure. For chroman derivatives, ¹H and ¹³C NMR are indispensable.[8][9][10]
Expertise & Causality: The power of NMR lies in its ability to probe the local chemical environment of each nucleus. In a successful Suzuki coupling, we are looking for specific, predictable changes in the NMR spectrum:
-
Disappearance of Starting Material Signals: The characteristic broad singlet of the B(OH)₂ protons in the ¹H NMR spectrum (~4-5 ppm, often exchanges with D₂O) should vanish.
-
Appearance of New Aromatic Signals: A new set of signals corresponding to the coupled aryl group will appear. Their chemical shifts, integration, and coupling constants (J-values) provide irrefutable evidence of the new biaryl linkage.
-
Shifts in the Chroman Scaffold Signals: The formation of the C-C bond at the 8-position of the chroman ring will induce subtle but measurable downfield shifts in the neighboring aromatic proton (H-7) and carbons (C-7, C-8a) due to changes in electronic environment and steric effects.[8]
Comparative ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | This compound (Starting Material) | 8-(4-methoxyphenyl)chroman (Product) | Rationale for Change |
| Chroman H-5 | ~7.5 ppm (dd) | ~7.3 ppm (dd) | Upfield shift due to altered anisotropic effect of the new aryl ring. |
| Chroman H-6 | ~6.8 ppm (t) | ~6.9 ppm (t) | Minor change, further from the reaction center. |
| Chroman H-7 | ~7.2 ppm (dd) | ~7.1 ppm (dd) | Minor change, but coupling pattern remains. |
| Anisole H-2', H-6' | N/A | ~7.4 ppm (d, J ≈ 8.5 Hz) | Appearance of two protons ortho to the new C-C bond. |
| Anisole H-3', H-5' | N/A | ~7.0 ppm (d, J ≈ 8.5 Hz) | Appearance of two protons meta to the new C-C bond. |
| -OCH₃ | N/A | ~3.85 ppm (s) | Signature singlet for the methoxy group, integrating to 3H. |
| -B(OH)₂ | ~4.8 ppm (br s) | N/A | Disappearance confirms consumption of the boronic acid. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Trustworthiness): For unambiguous assignment, especially in complex molecules, perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying the connectivity across the newly formed C-C bond.
-
UV-Visible Spectroscopy: A Quick Diagnostic Tool
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. It is particularly sensitive to the extent of π-conjugation.
Expertise & Causality: The product of a Suzuki coupling, a biaryl system, possesses a larger conjugated π-electron system than either of the individual starting materials (the chroman ring and the aryl halide). This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a longer wavelength (lower energy). This phenomenon, known as a bathochromic or "red" shift, can serve as a rapid, qualitative indicator of a successful coupling reaction.[11]
Comparative UV-Vis Data (in Ethanol)
| Compound | Key Structural Feature | Expected λₘₐₓ (nm) | Interpretation |
| Chroman | Benzene ring fused to dihydropyran | ~270-280 nm | Represents the baseline chromophore. |
| 4-Bromoanisole | Substituted benzene ring | ~225, 275 nm | Typical benzene chromophore absorption. |
| 8-(4-methoxyphenyl)chroman | Biaryl system (extended conjugation) | ~290-310 nm | A clear bathochromic shift indicates the formation of the larger conjugated system. |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions (~10⁻⁵ to 10⁻⁶ M) of the starting materials and the purified product in a UV-transparent solvent (e.g., Ethanol, Methanol, or Acetonitrile).
-
Blank Correction: Record a baseline spectrum using a cuvette filled only with the solvent.
-
Spectrum Acquisition: Record the absorption spectrum for each sample, typically from 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each compound and compare them to confirm the expected bathochromic shift in the product.
Workflow for Self-Validating Analysis
A robust analytical strategy relies on orthogonal techniques to build a comprehensive and undeniable case for the product's identity and purity. The following workflow ensures that the data from each step validates the others.
Conclusion
The spectroscopic analysis of this compound coupling products is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. Mass spectrometry offers the initial, rapid confirmation of molecular weight, while UV-Vis spectroscopy can provide a quick qualitative check for the formation of the extended biaryl system. However, it is the detailed information from ¹H and ¹³C NMR, corroborated by 2D techniques, that delivers the unambiguous and definitive proof of structure.
By employing these techniques in a logical, orthogonal workflow, researchers can ensure the scientific integrity of their work. This rigorous approach is not just good practice; it is an absolute requirement for advancing drug discovery programs, ensuring that subsequent biological data is built upon a solid, validated chemical foundation.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. mdpi.com [mdpi.com]
- 9. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the Synthesis of Chroman-8-boronic acid: Validation of a Novel Iridium-Catalyzed C-H Borylation Route
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of synthetic routes to Chroman-8-boronic acid, a valuable building block in medicinal chemistry. We will validate a novel, direct C-H activation approach and compare its performance against a traditional, yet effective, organometallic methodology. All experimental data is presented to allow for objective assessment, empowering researchers to select the optimal synthetic strategy for their specific needs.
Introduction: The Significance of the Chroman Scaffold and its Boronic Acid Derivatives
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Chroman-based structures are key components in drugs targeting neurodegenerative diseases, cancer, and metabolic disorders.[1][2][3] The functionalization of this scaffold is crucial for the development of new therapeutic agents.
Arylboronic acids are exceptionally versatile intermediates in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][6] this compound, therefore, serves as a critical building block for introducing the chroman moiety into complex molecules, enabling the synthesis of novel drug candidates. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of high priority.
This guide will first detail a conventional synthesis of this compound via an organolithium intermediate. Subsequently, a modern, iridium-catalyzed C-H borylation method will be presented as a novel alternative. A head-to-head comparison will then be made based on key performance metrics.
Established Synthetic Route: Synthesis via Organolithium Intermediate
A common and reliable method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester.[7][8][9] This approach, while effective, requires the pre-functionalization of the aromatic ring with a halogen, typically bromine or iodine, to facilitate the metal-halogen exchange.
Synthetic Pathway
The established route to this compound begins with the bromination of chroman to produce 8-bromochroman. This intermediate then undergoes a lithium-halogen exchange at low temperatures, followed by quenching with a borate ester and subsequent acidic workup to yield the desired product.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinetic Studies of Chroman-8-boronic Acid Cross-Coupling Reactions
Introduction
Chroman scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of these scaffolds is a critical step in drug discovery and development. Chroman-8-boronic acid has emerged as a key building block, enabling the introduction of diverse substituents at the 8-position through various cross-coupling reactions. Understanding the kinetics of these reactions is paramount for process optimization, ensuring efficiency, scalability, and the synthesis of target molecules with high purity.
This guide provides an in-depth comparison of the kinetic profiles of three major cross-coupling reactions involving this compound: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings that dictate their reaction rates and provide practical, field-proven protocols for conducting kinetic studies.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction significantly impacts the efficiency and outcome of the synthesis. Each reaction possesses a unique catalytic cycle and is sensitive to different reaction parameters.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[1] It typically employs a palladium catalyst and a base to couple an organoboron compound with an organic halide or triflate.[2][3] The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
Mechanistic Insights and Kinetic Implications:
The rate-determining step in the Suzuki-Miyaura coupling can vary depending on the specific substrates, catalyst, and reaction conditions.[2][5] However, for many systems, the oxidative addition of the aryl halide to the Pd(0) complex is the slowest step.[2][5] The reactivity of the halide partner is a crucial factor, with the general trend being I > Br > OTf > Cl.[2][6]
The transmetalation step, where the chroman moiety is transferred from the boronic acid to the palladium center, is also a critical kinetic checkpoint.[2][7] This step is highly dependent on the choice of base and the nature of the boronic acid derivative.[7][8] Boronic esters, for instance, can sometimes exhibit faster transmetalation rates under anhydrous conditions.[7][9] The ligand bound to the palladium catalyst plays a significant role in both the oxidative addition and reductive elimination steps, influencing reaction rates and catalyst stability.[5][10][11] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often accelerate the reaction.[5]
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts.[12][13] This reaction couples an aryl boronic acid with an amine or an alcohol.[12] A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air.[12][13]
Mechanistic Insights and Kinetic Implications:
The mechanism of the Chan-Lam coupling is complex and has been the subject of considerable investigation.[12] It is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction order of the steps is believed to be transmetalation, followed by nucleophile coordination and then oxidation.[14] The rate can be influenced by the formation of unproductive copper-substrate complexes.[14] For instance, the formation of an adduct between the amine and the boronic acid can lead to a zero-order dependence of the reaction rate on the boronic acid concentration.[14] The nature of the copper catalyst, ligands (often pyridine or related N-donor ligands), and the presence of a base can significantly affect the reaction kinetics.[12][15]
Buchwald-Hartwig Amination: A Palladium-Catalyzed Route to Aryl Amines
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[16][17] While traditionally not a direct coupling of a boronic acid, recent advancements have demonstrated the use of boronic acids or their derivatives as activators or in related C-N bond-forming reactions.[18][19][20]
Mechanistic Insights and Kinetic Implications:
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine.[16] The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success and broad scope of this reaction.[4][16] These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[20] The choice of base is also critical, as it is involved in the deprotonation of the amine coordinated to the palladium center. The kinetics of the Buchwald-Hartwig reaction are highly sensitive to the steric and electronic properties of the aryl halide, the amine, and the phosphine ligand.
Visualizing the Catalytic Cycles
To better understand the kinetic differences, it's helpful to visualize the catalytic cycles of these reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected kinetic outcomes for the cross-coupling of this compound. These are representative values and will vary based on the specific coupling partner and reaction conditions.
Table 1: Comparison of Kinetic Parameters for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura | Chan-Lam | Buchwald-Hartwig (with activator) |
| Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Cu(II) salts (e.g., Cu(OAc)₂) | Pd(0) complexes with specialized ligands |
| Typical Ligands | Phosphines (e.g., PPh₃, SPhos), NHCs | Pyridine, N-donor ligands | Biarylphosphines (e.g., RuPhos, XPhos) |
| Base | Carbonates, Phosphates, Hydroxides | Often not required, or mild base | Strong, non-nucleophilic bases (e.g., NaOtBu) |
| Solvent | Toluene, Dioxane, THF, often with water | Dichloromethane, Methanol | Toluene, Dioxane |
| Temperature | Room temp. to 120 °C | Room temperature to 50 °C | Room temp. to 110 °C |
| Typical Rate Law | Often first order in [Aryl Halide] and [Catalyst] | Complex, can be zero order in [Boronic Acid] | Often first order in [Aryl Halide] and [Catalyst] |
| Relative Rate | Moderate to Fast | Slow to Moderate | Moderate to Fast |
Table 2: Influence of Key Parameters on Reaction Rate
| Parameter | Effect on Suzuki-Miyaura Rate | Effect on Chan-Lam Rate | Effect on Buchwald-Hartwig Rate |
| Electron-withdrawing groups on aryl halide | Increases rate of oxidative addition | N/A | Increases rate of oxidative addition |
| Electron-donating groups on boronic acid | Can increase transmetalation rate | Can increase transmetalation rate | N/A (boronic acid as activator) |
| Bulky phosphine ligands | Can accelerate reductive elimination | N/A | Crucial for accelerating reductive elimination |
| Water in solvent | Can accelerate transmetalation | Generally tolerated | Generally avoided |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis requires careful experimental design and execution.[21][22] The following provides a general workflow for monitoring the kinetics of a Suzuki-Miyaura reaction, which can be adapted for the other cross-coupling reactions.
General Experimental Workflow for Kinetic Analysis
Caption: General workflow for a kinetic study of a cross-coupling reaction.
Detailed Protocol: Kinetic Study of a Suzuki-Miyaura Reaction
This protocol outlines a method for determining the reaction order with respect to the aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water 4:1)
-
Internal standard (e.g., Dodecane)
-
Anhydrous, degassed solvents
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add this compound (1.2 mmol), the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed toluene/water solvent mixture (10 mL) to the Schlenk tube.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst in degassed toluene. Add the required amount of the catalyst solution (e.g., 0.02 mmol) to the reaction mixture.
-
Reaction Initiation: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at the desired temperature (e.g., 80 °C). Start vigorous stirring and begin timing (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of diethyl ether and a layer of water. Shake vigorously.
-
Analysis: Analyze the organic layer of the quenched aliquot by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the aryl halide versus time. The initial rate can be determined from the initial slope of this plot. Repeat the experiment with varying initial concentrations of the aryl halide to determine the reaction order.
Self-Validation: The use of an internal standard is crucial for ensuring the accuracy and reproducibility of the kinetic data. The reaction should be repeated multiple times to ensure the consistency of the results. A good kinetic study will also involve varying the concentrations of the other reactants (this compound, catalyst, base) to determine the complete rate law.
Conclusion
The kinetic study of this compound cross-coupling reactions is essential for the rational design and optimization of synthetic routes in drug discovery and development. The Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions offer complementary approaches for the functionalization of the chroman scaffold, each with its own distinct kinetic profile. By understanding the mechanistic details and employing rigorous experimental protocols, researchers can select the most appropriate reaction and conditions to achieve their synthetic goals efficiently and reliably. The insights gained from such studies are invaluable for scaling up reactions and ensuring the robust production of novel chroman-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. scite.ai [scite.ai]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Stability of Boronic Acid Protecting Groups for Chroman Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of novel therapeutics based on privileged scaffolds like chroman, the judicious selection of protecting groups is paramount. The chroman framework, a core component of numerous biologically active compounds, often presents synthetic challenges due to the presence of reactive hydroxyl groups. Boronic acids have emerged as versatile reagents for the protection of 1,2- and 1,3-diols, forming cyclic boronate esters that can be selectively cleaved under specific conditions. This guide provides an in-depth comparative analysis of the stability of common boronic acid protecting groups for chroman scaffolds, offering experimental insights and protocols to aid in the rational design of synthetic routes.
The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry
The chroman ring system is a recurring motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antioxidant, and antidiabetic properties.[1] The synthesis and functionalization of chroman derivatives often necessitate the protection of the phenolic hydroxyl group and any adjacent hydroxyl groups to prevent undesired side reactions. Boronic acid protecting groups offer a valuable tool for the temporary masking of such diol functionalities.
Boronic Acid Protecting Groups: A Balancing Act of Stability and Lability
The utility of a protecting group is defined by its ability to withstand a range of reaction conditions while being readily removable when desired. Boronic esters, formed by the condensation of a boronic acid with a diol, exhibit a wide range of stabilities dictated by several factors:
-
Steric Hindrance: Increased steric bulk around the boron atom enhances stability by shielding it from nucleophilic attack and hydrolysis.[2][3]
-
Electronic Effects: Electron-withdrawing groups on the arylboronic acid can increase the Lewis acidity of the boron atom, leading to more stable ester formation.
-
Diol Structure: The nature of the diol, including its ring size and substitution pattern, significantly influences the stability of the resulting boronate ester. For chroman scaffolds, the diol is part of a phenolic system, which can impact the electronic properties and stability of the boronate ring.
This guide will focus on a comparative analysis of commonly employed boronic acid protecting groups, evaluating their stability under various conditions relevant to the synthesis of chroman-based molecules.
Comparative Stability Analysis of Boronic Acid Protecting Groups
The following table summarizes the relative stability of various boronic acid protecting groups under different chemical environments. This data is compiled from literature sources and extrapolated for the context of a chroman diol system, which can be approximated by catechol-like diols.
| Protecting Group | Structure | Stability to Acid (e.g., TFA, HCl) | Stability to Base (e.g., K2CO3, NaOH) | Stability to Oxidation (e.g., H2O2, m-CPBA) | Stability to Reduction (e.g., H2/Pd, NaBH4) | Cleavage Conditions |
| Phenylboronic Acid | PhB(OH)2 | Low to Moderate | Low to Moderate | Low | High | Mild aqueous acid or base, transesterification. |
| Pinacol | (CH3)4C2(OH)2 | High | High | Moderate | High | Harsher acidic conditions (e.g., TFA, heating), oxidative cleavage (NaIO4), or transesterification.[3] |
| Neopentyl Glycol | (CH3)2C(CH2OH)2 | Moderate to High | Moderate to High | Moderate | High | Acidic hydrolysis. |
| 1,8-Diaminonaphthalene (dan) | C10H6(NH2)2 | Very High | Very High | High | High | Strong aqueous acid.[3] |
| N-Methyliminodiacetic Acid (MIDA) | CH3N(CH2COOH)2 | Very High | Low | High | High | Mild aqueous base (e.g., NaOH, K3PO4).[3][4] |
| 2,6-Bis(trifluoromethyl)phenylboronic Acid | (CF3)2C6H3B(OH)2 | High | High | High | High | Mild conditions.[5] |
Causality Behind Experimental Choices: Why Sterics and Electronics Matter
The enhanced stability of pinacol- and neopentyl glycol-derived boronates can be attributed to the steric shielding provided by the methyl groups, which hinders the approach of water or other nucleophiles to the boron center.[2] In contrast, the simple phenylboronate is more susceptible to hydrolysis.
The exceptional stability of MIDA boronates stems from the formation of a tetracoordinate boron species through an intramolecular dative bond from the nitrogen atom.[3][6] This coordination saturates the empty p-orbital of the boron, rendering it less susceptible to nucleophilic attack and stable to a wide range of reagents, including those used in Suzuki-Miyaura cross-coupling reactions.[4] The cleavage of MIDA boronates under basic conditions is a result of the hydrolysis of the ester linkages of the MIDA ligand itself.
The 1,8-diaminonaphthalene (dan) protecting group also forms a stable tetracoordinate boron species, contributing to its high stability across a broad pH range.[3] The electron-withdrawing trifluoromethyl groups in 2,6-bis(trifluoromethyl)phenylboronic acid increase the Lewis acidity of the boron, leading to the formation of a more robust boronate ester.[5]
Experimental Protocols
Protocol 1: Protection of a Chroman-diol with Phenylboronic Acid
This protocol describes a general procedure for the protection of a diol on a chroman scaffold using phenylboronic acid.
Materials:
-
Chroman-diol derivative
-
Phenylboronic acid (1.1 eq)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the chroman-diol and anhydrous toluene.
-
Add phenylboronic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. Water will be collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude phenylboronate ester can often be used in the next step without further purification. If necessary, the product can be purified by silica gel chromatography.[7]
Protocol 2: Deprotection of a Phenylboronate Ester
This protocol outlines a mild procedure for the cleavage of a phenylboronate ester.
Materials:
-
Phenylboronate-protected chroman
-
Acetone/Water (or THF/Water) mixture
-
Mild acid (e.g., 1M HCl) or mild base (e.g., 1M NaOH)
-
Magnetic stirrer
Procedure:
-
Dissolve the phenylboronate-protected chroman in a suitable solvent mixture such as acetone/water or THF/water.
-
Add a catalytic amount of mild acid or base to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected chroman-diol.
Visualizing the Workflow
Caption: General workflow for the protection of a chroman-diol, subsequent synthetic modifications, and final deprotection.
Logical Relationships in Protecting Group Selection
Caption: Decision matrix for selecting a boronic acid protecting group based on planned reaction conditions.
Conclusion and Future Perspectives
The selection of a suitable boronic acid protecting group for a chroman scaffold is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. While simple phenylboronates offer ease of formation and mild cleavage, their limited stability restricts their application. For multi-step syntheses involving a variety of reaction conditions, more robust protecting groups such as pinacol or MIDA boronates are preferable. Pinacol boronates provide a good balance of stability and reactivity, while MIDA boronates offer exceptional stability and an orthogonal deprotection strategy.
Future research in this area could focus on developing novel boronic acid protecting groups with tailored stability profiles, allowing for even greater control and flexibility in the synthesis of complex chroman-based molecules. The development of protecting groups that are cleavable under highly specific and mild conditions, such as enzymatic or photolytic cleavage, would be of particular interest to the drug development community.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Chroman-8-boronic acid
Introduction: The Imperative of Purity in Chroman-8-boronic acid Synthesis
This compound is a vital heterocyclic building block in modern medicinal chemistry and drug development. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures, forming the backbone of numerous therapeutic candidates.[1] The purity of this reagent is not merely a matter of quality control; it is the cornerstone of reproducible and successful downstream applications. Impurities stemming from the synthesis—such as unreacted starting materials, homocoupling byproducts, or protodeboronation products—can drastically reduce reaction yields, introduce unwanted side products, and complicate purification efforts.[1]
A unique challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric anhydride can complicate spectral interpretation and chromatographic analysis, demanding robust and well-designed analytical strategies.
This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring each protocol serves as a self-validating system for generating trustworthy and accurate data. Our approach is grounded in an orthogonal strategy, leveraging the distinct strengths of multiple techniques to build a comprehensive and irrefutable purity profile.
Part 1: High-Performance Liquid Chromatography (HPLC) – The Quantitative Workhorse
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in pharmaceutical development, offering unparalleled resolution and quantitative accuracy.[4] For this compound, a reversed-phase (RP-HPLC) method is the technique of choice. It excels at separating the polar boronic acid from less polar organic impurities, providing a clear percentage purity based on the relative peak areas in the chromatogram.
The choice of a C18 column is deliberate; its non-polar stationary phase effectively retains the chroman scaffold and related organic impurities, while a polar mobile phase elutes them based on their hydrophobicity.[1] The addition of a small amount of acid, such as formic acid, to the mobile phase serves a dual purpose: it suppresses the ionization of the boronic acid's hydroxyl groups, leading to sharper, more symmetrical peaks, and it ensures consistent retention times.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation:
-
HPLC System: A standard HPLC or UPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or a more specific wavelength determined by UV scan of the analyte.
-
Column Temperature: 35°C to ensure reproducibility.[5]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample and run a linear gradient. A typical gradient might be:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Structural Confirmation
NMR spectroscopy provides an unparalleled view of a molecule's chemical structure and is indispensable for confirming the identity of the synthesized compound. For this compound, both ¹H and ¹¹B NMR are highly informative.
-
¹H NMR confirms the structure of the chroman ring and its substituents. The integration of proton signals allows for the relative quantification of the main compound against proton-containing impurities. The key challenge is the potential for peak broadening or the appearance of multiple species due to the formation of the boroxine trimer.[6][7] This can be overcome by using a solvent like deuterated methanol (Methanol-d₄) or dimethyl sulfoxide (DMSO-d₆). Protic solvents like methanol break the B-O-B bonds of the boroxine, simplifying the spectrum to that of the monomeric boronic acid.[6]
-
¹¹B NMR is a powerful, though less common, technique that directly probes the boron atom.[8] It provides a distinct signal for the trigonal planar boronic acid (sp²) and a different signal for any tetrahedral boronate esters (sp³) that might form.[9][10] A single, sharp peak in the expected region (typically ~30 ppm for arylboronic acids) is a strong indicator of a clean boron environment.[7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
-
Rationale for Solvent Choice: DMSO-d₆ is excellent for dissolving a wide range of organic compounds. Methanol-d₄ is particularly effective at breaking up boroxine trimers, resulting in a cleaner spectrum, although the acidic B(OH)₂ protons will exchange with the solvent and become invisible.[6]
-
Add a known quantity of an internal standard (e.g., maleic anhydride) if quantitative NMR (qNMR) is desired for absolute purity determination.[1]
-
-
Instrument Setup:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals. Compare the relative integrations of the aromatic and aliphatic protons of the chroman scaffold to their expected values.
-
Scrutinize the baseline for small peaks corresponding to impurities. The chemical shifts of these peaks can often help in their identification.
-
NMR Analysis Workflow Diagram
Caption: Workflow for NMR Structural Confirmation.
Part 3: Mass Spectrometry (MS) – Absolute Mass Verification
Mass spectrometry is essential for confirming the molecular weight of the synthesized this compound. It is an extremely sensitive technique capable of detecting trace-level impurities. The analysis of boronic acids by MS can be complicated by their tendency to dehydrate in the ion source.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is the preferred method.[11] It provides the separation power of HPLC and delivers the separated components directly to the MS for mass analysis. ESI typically shows the deprotonated molecule [M-H]⁻ in negative ion mode or adducts like [M+Na]⁺ in positive ion mode, confirming the molecular weight with high precision.[3]
Experimental Protocol: LC-ESI-MS
-
System: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Method: Use the same RP-HPLC method as described in Part 1. This allows for direct correlation of UV peaks with mass signals.
-
MS Parameters (Negative Ion Mode Example):
-
Ionization Mode: ESI- (Negative).
-
Rationale: Boronic acids are acidic and readily lose a proton to form a stable [M-H]⁻ ion, making negative mode highly sensitive and easy to interpret.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on instrument specifications.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of this compound (C₉H₁₁BO₃, MW = 177.99). The expected [M-H]⁻ ion would be at m/z 176.98.
-
Examine the mass spectra of the main peak to confirm its identity.
-
Examine the mass spectra associated with any impurity peaks observed in the total ion chromatogram (TIC) to help identify their structures.
-
LC-MS Analysis Workflow Diagram
Caption: Workflow for LC-MS Molecular Weight Confirmation.
Part 4: Melting Point Analysis – A Classic Purity Indicator
Melting point determination is a rapid, inexpensive, and straightforward technique to gain a preliminary assessment of purity for a crystalline solid.[12][13] The underlying principle is that impurities disrupt the crystal lattice of a solid, which requires less energy to break.[14] Consequently, an impure substance will exhibit both a depression of the melting point and a broadening of the temperature range over which it melts compared to the pure compound.[15]
While not quantitative, a sharp melting range close to a literature or reference standard value is a strong qualitative indicator of high purity.[12]
Experimental Protocol: Melting Point Determination
-
Sample Preparation:
-
Ensure the synthesized this compound sample is completely dry and finely powdered to ensure uniform heating.[16]
-
Pack a small amount (2-3 mm height) of the powdered sample into a capillary tube, sealing one end.
-
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for an accurate reading.[16]
-
Record two temperatures: T₁ (the temperature at which the first drop of liquid appears) and T₂ (the temperature at which the entire sample becomes a clear liquid).[16]
-
-
Data Analysis:
-
The melting range is reported as T₁ - T₂.
-
Compare the observed melting range to that of a highly pure reference standard. A pure compound typically has a sharp melting range of 0.5-2°C.[14] A broad range (>3°C) suggests the presence of impurities.
-
Comparative Guide to Purity Assessment Techniques
| Technique | Primary Purpose | Strengths | Weaknesses | Typical Output |
| HPLC-UV | Quantitative Purity & Impurity Profiling | Excellent for quantification (% area); High resolution separation of impurities. | Requires a chromophore for UV detection; Purity is relative unless a certified standard is used. | Chromatogram showing peaks with retention times and area %. |
| ¹H NMR | Structural Confirmation & Impurity Identification | Provides definitive structural information; Can be made quantitative (qNMR) with an internal standard.[1] | Lower sensitivity than MS; Spectra can be complicated by boroxine formation.[6] | Spectrum showing chemical shifts, integrations, and coupling constants. |
| LC-MS | Molecular Weight Confirmation & Impurity ID | Confirms molecular weight with high accuracy; Extremely sensitive for detecting trace impurities.[11][17] | Ionization efficiency can vary; Prone to adduct and fragment formation which can complicate interpretation.[3] | Total Ion Chromatogram (TIC) and mass spectrum for each peak. |
| Melting Point | Qualitative Purity Check | Rapid, simple, and inexpensive.[13][15] | Not quantitative; Only useful for crystalline solids; Insensitive to small amounts of impurities. | A temperature range (°C). |
Conclusion: An Orthogonal Approach to Ensure Confidence
No single analytical technique can provide a complete picture of the purity of synthesized this compound. A robust and trustworthy assessment is achieved by employing an orthogonal approach that combines the strengths of multiple methods.
A recommended workflow begins with ¹H NMR and LC-MS to confirm the identity and molecular weight of the target compound. This is followed by RP-HPLC with UV detection to obtain a precise quantitative measure of purity and to profile any impurities. Finally, melting point analysis serves as a quick and valuable cross-check for crystalline products. By integrating the data from these complementary techniques, researchers and drug development professionals can proceed with absolute confidence in the quality and integrity of their material, ensuring the success of subsequent synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 14. mt.com [mt.com]
- 15. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Profiling the Cross-Reactivity of Chroman-8-Boronic Acid
In the landscape of modern drug discovery, the boronic acid moiety has emerged as a privileged scaffold, integral to the design of potent enzyme inhibitors.[1][2] Chroman-8-boronic acid, a structurally intriguing molecule, holds therapeutic promise. However, the inherent reactivity of the boronic acid group necessitates a rigorous evaluation of its selectivity to avert potential off-target effects that could compromise safety and efficacy.[3] This guide provides a comprehensive framework for researchers to conduct thorough cross-reactivity studies of this compound, ensuring a robust and reliable assessment of its target specificity.
The Imperative of Selectivity Profiling
Boronic acids are known to form reversible covalent bonds with the active site serine residues of proteases and the hydroxyl groups in the ATP-binding pocket of kinases.[2] This reactivity profile, while beneficial for potent on-target inhibition, also presents a risk of unintended interactions with other enzymes containing similar active site architecture. Off-target activities can lead to unforeseen toxicities and a misleading interpretation of a compound's therapeutic mechanism. Therefore, comprehensive selectivity profiling is not merely a regulatory formality but a cornerstone of sound pharmacological research.[4][5]
A tiered approach to selectivity profiling is often the most efficient and cost-effective strategy.[4] This involves an initial broad screening against a large panel of targets, followed by more detailed dose-response studies for any identified "hits."
Experimental Workflow for Cross-Reactivity Assessment
A systematic investigation into the cross-reactivity of this compound should be multi-faceted, encompassing both broad-panel screening and detailed mechanistic studies for any identified off-targets.
Caption: Tiered experimental workflow for assessing this compound cross-reactivity.
Tier 1: Broad-Panel Primary Screening
The initial step is to screen this compound against large, commercially available panels of kinases and proteases at a single, high concentration (e.g., 10 µM).[4] This provides a broad overview of potential off-target interactions.
Recommended Panels:
-
Kinome Panel: A comprehensive panel covering the human kinome is crucial for identifying unintended kinase targets.[6]
-
Protease Panel: This should include a diverse set of proteases, with an emphasis on serine and threonine proteases, which are known to be susceptible to inhibition by boronic acids.
Tier 2: Secondary Assays for Hit Validation
Any "hits" from the primary screen (typically defined as >70% inhibition) should be subjected to secondary assays to confirm the interaction and determine the potency of inhibition.[4]
Detailed Protocol: IC50 Determination via Biochemical Enzymatic Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer specific to the kinase or protease being tested.
-
Prepare the enzyme and its corresponding substrate.
-
-
Serial Dilution:
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations for the dose-response curve (e.g., 10-point dilution series).
-
-
Assay Plate Setup:
-
Add the enzyme to each well of a microplate.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for a predetermined period to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Detection:
-
Measure the enzyme activity using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance).[6]
-
-
Data Analysis:
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]
-
Binding Affinity Determination
Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide valuable information on the direct binding of this compound to a potential off-target, confirming a physical interaction and providing key kinetic and thermodynamic data.[6]
Tier 3: Cellular Target Engagement
Biochemical assays, while essential, do not fully replicate the complex cellular environment. Therefore, it is crucial to validate off-target interactions in a cellular context.[6]
Signaling Pathway Analysis
If this compound is found to inhibit a specific kinase, for instance, it is important to investigate its impact on the downstream signaling pathway.
Caption: Hypothetical signaling pathway affected by off-target kinase inhibition.
Western blotting can be employed to assess the phosphorylation status of downstream substrates of the identified off-target kinase in cells treated with this compound.[7] A reduction in phosphorylation would provide strong evidence of target engagement in a cellular setting.
Data Presentation and Interpretation
For clear and objective comparison, the results of the cross-reactivity studies should be summarized in a tabular format.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| Primary Target | >95% | Value |
| Off-Target Kinase A | 85% | Value |
| Off-Target Kinase B | 20% | >10,000 |
| ... | ... | ... |
Table 2: Protease Selectivity Profile of this compound
| Protease Target | % Inhibition at 10 µM | IC50 (nM) |
| Primary Target | >95% | Value |
| Off-Target Protease X | 78% | Value |
| Off-Target Protease Y | 15% | >10,000 |
| ... | ... | ... |
A selectivity score can be calculated to quantify the specificity of this compound. This is often expressed as the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher ratio indicates greater selectivity.
Conclusion
A thorough and systematic investigation of cross-reactivity is paramount in the preclinical development of this compound. By employing a tiered approach of broad-panel screening followed by detailed biochemical and cellular validation, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of the compound but also provides invaluable insights into its mechanism of action and potential for therapeutic success. The methodologies outlined in this guide provide a robust framework for achieving this critical aspect of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Five commonly used methods for testing protease inhibitors - DIFF Biotech [shop.diff-biotech.com]
A Researcher's Guide to Chroman-8-boronic Acid: Benchmarking Performance in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical step in the synthesis of complex molecules. Chroman-8-boronic acid, a versatile reagent, offers a unique scaffold for the introduction of the chroman moiety, a privileged structure in medicinal chemistry. This guide provides an in-depth technical comparison of this compound's expected performance in Suzuki-Miyaura cross-coupling reactions against commercially available alternatives, supported by experimental data from structurally related analogs.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[1] Boronic acids are key reagents in these transformations, and their inherent reactivity and stability are crucial for achieving high yields and purity.[2] This guide will delve into the anticipated performance of this compound, drawing logical parallels from the well-documented reactivity of its close structural analog, 2,3-dihydrobenzofuran-7-boronic acid, and other relevant benzocyclic boronic acids.
Structural Analogs and Commercial Alternatives
To provide a meaningful performance benchmark, it is essential to identify commercially available alternatives to this compound that share a similar structural framework. These alternatives can serve as valuable reference points for predicting reactivity and optimizing reaction conditions.
Table 1: Structural Analogs and Commercial Alternatives to this compound
| Compound Name | Structure | Commercial Availability |
| This compound | ![]() | Available from various suppliers. |
| 2,3-Dihydrobenzofuran-7-boronic acid | ![]() | Commercially available. |
| Indane-4-boronic acid | ![]() | Commercially available. |
| Benzo[b]thiophen-7-ylboronic acid | ![]() | Commercially available. |
The selection of these analogs is based on the presence of a fused benzene ring with a five or six-membered heterocyclic or carbocyclic ring, providing a similar electronic and steric environment to this compound.
Performance Benchmark: Suzuki-Miyaura Coupling
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in publicly available literature, we can infer its performance based on studies of its close analog, 2,3-dihydrobenzofuran-7-boronic acid. Studies on 2-benzofurylboronic acid, a related heteroaryl boronic acid, have shown it to be a highly effective coupling partner, often providing high yields under relatively mild conditions due to a favorable balance of electronic properties and stability.[3]
Expected Performance and Reaction Conditions
Based on the performance of its analogs, this compound is anticipated to be a competent coupling partner in Suzuki-Miyaura reactions with a variety of aryl and heteroaryl halides. The electron-donating nature of the chroman ring system is expected to facilitate the transmetalation step of the catalytic cycle.
Table 2: Anticipated Performance of this compound in a Generic Suzuki-Miyaura Coupling Reaction
| Coupling Partner | Catalyst System (example) | Base (example) | Solvent (example) | Temperature (°C) | Anticipated Yield Range (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 85-95 |
| 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | 70-85 |
| 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90-110 | 80-90 |
Note: The anticipated yield ranges are estimations based on data for structurally similar boronic acids and are intended as a general guideline. Actual yields will depend on specific reaction conditions and substrates.
Experimental Workflow: A Generalized Protocol
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the catalyst, ligand, base, and solvent system is recommended for each specific substrate combination.
References
Safety Operating Guide
Navigating the Disposal of Chroman-8-Boronic Acid: A Guide to Safe and Compliant Laboratory Practices
For the innovative researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible research, safeguarding both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of chroman-8-boronic acid, grounded in established safety principles and regulatory compliance. Our aim is to empower researchers with the knowledge to manage chemical waste with the same precision and care applied to their groundbreaking work.
Understanding the Hazard Profile of this compound
This compound (CAS RN: 685514-79-8) should be handled as a hazardous substance. The available safety information indicates the following potential hazards[1]:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The chroman moiety itself does not typically impart extreme reactivity, but the boronic acid group dictates specific handling and disposal considerations. Boronic acids, as a class, are known irritants and should not be discharged into the environment without proper treatment[2][3].
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Standard laboratory coat, Nitrile gloves, Chemical safety goggles with side shields |
| Skin Irritation (Category 2) | GHS07 | Standard laboratory coat, Nitrile gloves, Chemical safety goggles with side shields |
| Eye Irritation (Category 2A) | GHS07 | Standard laboratory coat, Nitrile gloves, Chemical safety goggles with side shields |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | GHS07 | Work in a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator may be required. |
The Disposal Workflow: A Step-by-Step Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular laboratory trash[2]. The following protocol outlines a self-validating system for its safe disposal.
Step 1: Waste Characterization and Segregation
Proper waste management begins with accurate identification and segregation.
-
Waste Identification : All waste streams containing this compound must be clearly identified. This includes neat (unreacted) material, solutions, and contaminated labware (e.g., weighing boats, gloves, pipette tips).
-
Segregation : this compound waste should be segregated from other waste streams, particularly strong oxidizing agents, strong acids, and strong bases, to prevent potentially hazardous reactions[4][5]. Keep boronic acid waste in a dedicated container.
Step 2: Waste Collection and Containerization
-
Container Selection : Use a chemically compatible and sealable container. For solid waste, a wide-mouth polyethylene container is suitable. For liquid waste, use a labeled, leak-proof container, preferably the original product bottle if it is in good condition.
-
Labeling : The waste container must be labeled clearly and accurately with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The date of initial waste accumulation should also be recorded.
-
Accumulation : Collect all waste directly into the designated hazardous waste container. Keep the container sealed at all times, except when adding waste[6].
Step 3: Storage and Professional Disposal
-
Satellite Accumulation : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible materials.
-
Contact Environmental Health & Safety (EHS) : Your institution's EHS department is the authoritative body for the final disposal of hazardous chemical waste. Contact them to schedule a pickup and provide them with an accurate description of the waste. Do not attempt to transport hazardous waste outside of your designated work area.
The following diagram illustrates the decision-making process for the proper disposal of this compound:
Caption: Disposal Workflow for this compound.
Experimental Protocol: Neutralization of Aqueous Boronic Acid Waste
For certain dilute aqueous waste streams containing boronic acids, neutralization may be an appropriate pre-treatment step before collection. However, this procedure must be explicitly approved by your institution's EHS department. Boronic acids are weak acids and can be neutralized with a mild base[7].
Objective : To neutralize dilute aqueous solutions of this compound to a pH between 6.0 and 8.0 prior to collection as hazardous waste.
Materials :
-
Dilute aqueous waste containing this compound (<5% w/v)
-
Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Procedure :
-
Preparation : All operations must be conducted in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution : If the concentration of the boronic acid is high, dilute it with cold water. This helps to control the exotherm of the neutralization reaction.
-
Neutralization :
-
Place the beaker containing the acidic waste on a stir plate and begin gentle stirring.
-
Slowly add small portions of sodium bicarbonate to the solution. Be cautious as this will generate carbon dioxide gas. Alternatively, add 5% sodium hydroxide solution dropwise.
-
-
pH Monitoring : Periodically check the pH of the solution. Continue adding the base until the pH is stable between 6.0 and 8.0.
-
Collection : Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should indicate "Neutralized this compound Waste."
-
Storage : Store the container in the satellite accumulation area for EHS pickup.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If the spill is small and you are trained to do so, control the spread of the material. For solid spills, avoid generating dust. For liquid spills, use an appropriate absorbent material.
-
Personal Protection : Don the appropriate PPE, including respiratory protection if dust is present.
-
Cleanup : Carefully sweep or wipe up the spilled material and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chroman-8-Boronic Acid
Introduction: Beyond the Product
Chroman-8-boronic acid (CAS 685514-79-8) is a valuable reagent in contemporary drug discovery and organic synthesis, prized for its role in forming complex molecular architectures. However, its utility in the lab is directly proportional to the respect we afford its potential hazards. A successful experiment is not merely one that yields the desired product; it is one that is completed without incident, injury, or exposure.
This guide moves beyond a simple checklist of personal protective equipment (PPE). It is designed to instill a deep, causal understanding of why specific protective measures are imperative. As scientists, our greatest asset is our analytical mindset. This document encourages you to apply that same rigor to your safety protocols, transforming them from a set of rules into a self-validating system of protection. Here, we will dissect the hazards associated with this compound and construct a comprehensive safety and handling plan from the ground up.
Hazard Analysis: Understanding the "Why"
A thorough risk assessment is the foundation of laboratory safety. For this compound, which exists as a solid powder, the primary routes of exposure are inhalation of dust, skin contact, eye contact, and accidental ingestion. The Globally Harmonized System (GHS) provides a clear framework for understanding its specific hazards.
| Hazard Statement | GHS Code | Implication for the Researcher |
| Harmful if swallowed | H302 | Accidental ingestion via contaminated hands can lead to toxicity. Strict hygiene is essential. |
| Causes skin irritation | H315 | Direct contact with the solid or solutions can cause inflammation, redness, or dermatitis. |
| Causes serious eye irritation | H319 | The fine powder can easily become airborne and cause significant, potentially damaging, eye irritation upon contact. |
| May cause respiratory irritation | H335 | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
These classifications, indicated by the GHS07 pictogram (an exclamation mark) and the signal word "Warning," are not abstract warnings; they are direct predictors of what will happen in the event of unprotected exposure.[1] Our PPE strategy is a direct, evidence-based response to these validated threats.
Core Directive: The Personal Protective Equipment (PPE) Protocol
The minimum PPE for any laboratory work includes a lab coat, long pants, and closed-toe shoes.[2] For this compound, this baseline is supplemented with specific equipment tailored to the hazards identified above.
Eye and Face Protection: A Non-Negotiable Barrier
Because this compound causes serious eye irritation (H319), robust eye protection is mandatory.
-
Primary Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[2] These protect from incidental dust and particles.
-
Enhanced Protection (Recommended): For any procedure with a significant risk of splashing or dust generation (e.g., weighing, preparing solutions, large-scale reactions), chemical splash goggles are required. Goggles form a seal around the eyes, offering superior protection.
-
Maximum Protection: When handling large quantities or when a splash hazard is significant, a face shield should be worn in addition to safety glasses or goggles.[2] The goggles remain the primary barrier against the chemical, while the face shield protects the rest of the face.
Hand Protection: Preventing Dermal Absorption and Irritation
To counteract the skin irritation hazard (H315), appropriate chemical-resistant gloves are essential.
-
Material Selection: Nitrile gloves are the standard choice for handling solid boronic acids and their solutions in common organic solvents. They provide an effective barrier against incidental contact.
-
Protocol for Use:
-
Always inspect gloves for tears or punctures before use.
-
Don two pairs of nitrile gloves ("double-gloving") when handling the solid chemical, especially during weighing and transfer. This provides a critical safety buffer; if the outer glove becomes contaminated, it can be removed without exposing the skin.
-
Remove gloves immediately using the proper technique (peeling from the cuff to turn them inside out) if they become contaminated.
-
Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Body Protection: Shielding Against Contamination
A standard flame-resistant (FR) lab coat is required to protect your skin and personal clothing from contamination. Ensure the coat is fully buttoned and the sleeves are not rolled up. For procedures involving larger quantities, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Mitigating Inhalation Risks
The risk of respiratory irritation (H335) from airborne dust must be controlled through engineering controls first.
-
Primary Control (Engineering): All handling of solid this compound that may generate dust (e.g., weighing, transferring, scraping) must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.
-
Secondary Control (PPE): In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) may be required.[4] Respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational Plan: From Benchtop to Disposal
A proactive safety plan integrates PPE selection with a defined workflow. The following diagram outlines the logical progression for safely handling this compound.
Caption: PPE Selection & Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before bringing the chemical into the workspace, verify that the fume hood is operational and that an eyewash station and safety shower are accessible.[4] Don all required PPE as outlined in Section 3.0.
-
Weighing and Transfer: Conduct all transfers of solid material within the fume hood to contain dust. Use spatulas and weighing paper appropriate for the amount being handled. Minimize the time the stock bottle is open.
-
Reaction Setup: When adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing.
-
Post-Reaction: Quench the reaction and work up the material within the fume hood.
Emergency and Disposal Plan
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill Cleanup:
-
Small Spill (in fume hood): Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste. Clean the area with a solvent-moistened cloth (e.g., isopropanol or ethanol) and place the cloth in the same waste container.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department.
Waste Disposal:
Proper disposal is a critical component of the chemical lifecycle. Boronic acid waste should be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization:
-
Solid Waste: Collect unused chemical, contaminated weighing paper, gloves, and spill cleanup materials in a clearly labeled, sealed container.
-
Liquid Waste: Collect reaction residues and solvent rinses in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful).
-
Disposal: Follow your institution's EHS guidelines for the final disposal of the containerized waste. Never dispose of this chemical down the drain.
By internalizing these protocols, you build a culture of safety that protects not only you but also your colleagues and the integrity of your research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




